Trichodermol
Descripción
This compound is a trichothecene. Trichothecenes are a very large family of chemically related mycotoxins produced by various species of Fusarium, Myrothecium, Trichoderma, Trichothecium, Cephalosporium, Verticimonosporium, and Stachybotrys. The most important structural features causing the biological activities of trichothecenes are: the 12,13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. They are produced on many different grains like wheat, oats or maize by various Fusarium species such as F. graminearum, F. sporotrichioides, F. poae and F. equiseti. Some molds that produce trichothecene mycotoxins, such as Stachybotrys chartarum, can grow in damp indoor environments and may contribute to health problems among building occupants. (L1948)
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
2198-93-8 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
(1S,2R,7R,9R,11R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol |
InChI |
InChI=1S/C15H22O3/c1-9-4-5-13(2)11(6-9)18-12-7-10(16)14(13,3)15(12)8-17-15/h6,10-12,16H,4-5,7-8H2,1-3H3/t10-,11-,12-,13+,14-,15+/m1/s1 |
Clave InChI |
XSUVNTHNQMGPIL-LACSLYJWSA-N |
SMILES isomérico |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)O)C)C |
SMILES canónico |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Trichodermin Trichodermol |
Origen del producto |
United States |
Foundational & Exploratory
Trichodermol: A Technical Guide to its Discovery, Isolation, and Characterization from Trichoderma Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichodermol, a sesquiterpenoid mycotoxin belonging to the trichothecene family, has garnered significant interest within the scientific community due to its potent biological activities. This technical guide provides an in-depth overview of the discovery of this compound and its isolation from various Trichoderma species. It details the biosynthetic pathway, comprehensive experimental protocols for extraction and purification, and methods for structural characterization. Furthermore, this document summarizes key quantitative data related to its biological effects and presents diagrams of its mechanism of action and relevant experimental workflows to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development.
Introduction: The Discovery of Trichothecenes and this compound
The history of trichothecenes dates back to the 1930s in Russia, where they were identified as the causative agents of Alimentary Toxic Aleukia, a lethal disease linked to the consumption of contaminated grain[1]. These mycotoxins are produced by a variety of fungal genera, including Fusarium, Myrothecium, Stachybotrys, and Trichoderma[2][3][4][5]. This compound (C₁₅H₂₂O₃) is a type A trichothecene characterized by a 12,13-epoxytrichothec-9-ene skeleton[2][3][6]. It was first isolated from Trichoderma polysporum and Trichoderma sporulosum in 1972[7]. It serves as a crucial biosynthetic precursor to other simple trichothecenes, such as trichodermin and harzianum A[8][9]. The toxic effects of trichothecenes are primarily attributed to their ability to inhibit protein synthesis in eukaryotic organisms[1][10][11].
Biosynthesis of this compound in Trichoderma
The biosynthesis of this compound in Trichoderma species originates from the mevalonate pathway, with farnesyl pyrophosphate (FPP) serving as the initial precursor. The process is governed by a cluster of genes known as TRI genes[12][13].
The key steps in the biosynthetic pathway are as follows[8][12][14]:
-
Cyclization of FPP: The enzyme trichodiene synthase, encoded by the tri5 gene, catalyzes the cyclization of farnesyl pyrophosphate to form trichodiene, the first specific intermediate in the pathway[14][15].
-
Oxygenation Steps: A series of oxygenation reactions are carried out by cytochrome P450 monooxygenases. The tri4 gene product introduces oxygen atoms at positions C-2, C-11, and C-12 of trichodiene[14].
-
Formation of the Epoxy Ring: The characteristic 12,13-epoxy ring is then formed.
-
Hydroxylation: The TRI11 gene encodes a P450 monooxygenase that hydroxylates the 12,13-epoxytrichothec-9-ene (EPT) intermediate at the C-4 position, yielding this compound[14].
This compound can then be further modified by other TRI gene products. For example, the TRI3-encoded acetyltransferase acetylates the C-4 hydroxyl group of this compound to produce trichodermin[13][16].
Isolation and Purification of this compound
The isolation of this compound from Trichoderma cultures is a multi-step process involving fermentation, extraction, and chromatographic purification.
Fungal Strains and Culture Conditions
Several Trichoderma species are known producers of this compound, with Trichoderma brevicompactum being one of the most well-studied[2][9][14]. The production of trichothecenes can be influenced by culture media, with liquid media often yielding higher amounts than solid media[2][14].
Table 1: Trichoderma Species Reported to Produce this compound and Related Compounds
| Species | Compound(s) | Reference(s) |
| Trichoderma brevicompactum | This compound, Trichodermin, Harzianum A | [2][9][14] |
| Trichoderma polysporum | This compound | [7] |
| Trichoderma sporulosum | This compound | [7] |
| Trichoderma arundinaceum | Harzianum A (derived from this compound) | [9] |
| Trichoderma taxi | Trichodermin (derived from this compound) | [13] |
| Trichoderma harzianum | Harzianum A (derived from this compound) | [17] |
Experimental Protocol: Isolation and Purification
The following protocol outlines a general procedure for the isolation and purification of this compound from a liquid culture of Trichoderma brevicompactum.
1. Fermentation:
-
Inoculate a suitable liquid medium, such as Potato Dextrose Broth (PDB), with a spore suspension or mycelial plugs of T. brevicompactum.
-
Incubate the culture for 14-21 days at 25-28°C with shaking (e.g., 150-200 rpm) to ensure proper aeration[16][18].
2. Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of a non-polar organic solvent, such as ethyl acetate[16][19].
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
3. Chromatographic Purification:
-
Flash Chromatography: Subject the crude extract to flash chromatography on a silica gel column. Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate mixture, to separate fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using reverse-phase HPLC (RP-HPLC) on a C18 column[2][5]. A typical mobile phase could be a gradient of acetonitrile in water. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 205-220 nm).
-
Collect the fractions corresponding to the this compound peak and evaporate the solvent to yield the pure compound.
Structural Characterization
The structure of the purified this compound can be confirmed using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound[2]. High-resolution mass spectrometry (HRMS) will provide the exact mass, allowing for the determination of the molecular formula (C₁₅H₂₂O₃).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure of this compound[20][21]. 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity of protons and carbons within the molecule.
Biological Activity and Mechanism of Action
This compound, like other trichothecenes, exhibits a range of biological activities, including antifungal and cytotoxic effects[9][19].
Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HCT-116 | Colon Carcinoma | 3.3 ± 0.3 | [19] |
| A549 | Lung Carcinoma | 5.3 ± 0.3 | [19] |
| PC-3 | Prostate Cancer | 1.8 ± 0.8 | [19] |
| MCF-7 | Breast Carcinoma | Moderate Activity | [19] |
The primary mechanism of action of trichothecenes is the inhibition of protein synthesis in eukaryotes[10][11][22]. They bind to the 60S ribosomal subunit, specifically at the peptidyl transferase center, thereby interfering with the elongation and/or termination steps of translation[1][22][23]. This disruption of protein synthesis leads to a cascade of downstream cellular effects, ultimately resulting in apoptosis.
Conclusion
This compound remains a significant mycotoxin of interest due to its prevalence in various Trichoderma species and its potent biological activities. This guide provides a comprehensive framework for its discovery, isolation, and characterization. The detailed protocols and data presented herein are intended to facilitate further research into the therapeutic potential and toxicological properties of this compound and other related trichothecenes. A thorough understanding of its biosynthesis and mechanism of action will be crucial for the development of novel antifungal agents and for mitigating the risks associated with mycotoxin contamination in agriculture and food production.
References
- 1. Mechanism of action of the mycotoxin trichodermin, a 12,13-epoxytrichothecene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mz-at.de [mz-at.de]
- 6. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Basic Techniques in Studying Mycotoxins: Isolation of Mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uni-giessen.de [uni-giessen.de]
- 10. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of inhibition of eukaryotic protein synthesis by trichothecene fungal toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isolation and Identification of Trichoderma Spp. from Different Agricultural Samples | Springer Nature Experiments [experiments.springernature.com]
- 14. vbn.aau.dk [vbn.aau.dk]
- 15. trichoderma.info [trichoderma.info]
- 16. entomoljournal.com [entomoljournal.com]
- 17. Recent Advances in Mycotoxin Analysis and Detection of Mycotoxigenic Fungi in Grapes and Derived Products | MDPI [mdpi.com]
- 18. Optimization of Culture Conditions and Production of Bio-Fungicides from Trichoderma Species under Solid-State Fermentation Using Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. BG - High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter [bg.copernicus.org]
- 21. mdpi.com [mdpi.com]
- 22. Mechanism of Action of the Mycotoxin Trichodermin, a 12,13-Epoxytrichothecene - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of protein synthesis in reticulocyte lysates by trichodermin - PMC [pmc.ncbi.nlm.nih.gov]
The Trichodermol Biosynthesis Pathway in Trichoderma: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Genetic and Molecular Underpinnings of Trichothecene Production in a Genus of Industrial and Agricultural Importance.
Introduction
Trichoderma species are filamentous fungi renowned for their multifaceted roles in biocontrol, enzyme production, and as a source of a diverse array of secondary metabolites. Among these metabolites, the trichothecenes, a class of sesquiterpenoid mycotoxins, have garnered significant attention due to their potent biological activities, including antifungal, phytotoxic, and cytotoxic properties. Trichodermol, a key intermediate in the biosynthesis of many trichothecenes, serves as a crucial molecular scaffold from which a variety of more complex trichothecenes are derived. Understanding the intricate biosynthetic pathway leading to this compound is paramount for harnessing the biotechnological potential of Trichoderma and for the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Trichoderma, detailing the genetic machinery, enzymatic transformations, and regulatory aspects that govern the production of this important secondary metabolite. The content is tailored for researchers, scientists, and drug development professionals seeking a deep and actionable understanding of this complex biochemical cascade.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound in Trichoderma commences with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) and proceeds through a series of oxidative and rearrangement reactions catalyzed by a suite of dedicated enzymes encoded by the tri gene cluster. While most tri genes are located in a main cluster, a notable feature in Trichoderma is the localization of the tri5 gene outside of this primary cluster.[1][2][3]
The key steps in the pathway are as follows:
-
Trichodiene Formation: The pathway is initiated by the enzyme trichodiene synthase, encoded by the tri5 gene.[1][2][3][4] This terpene cyclase catalyzes the conversion of FPP into the bicyclic sesquiterpene, trichodiene, which is the first committed intermediate in trichothecene biosynthesis.[1][2][3]
-
Oxygenation of Trichodiene: Following its synthesis, trichodiene undergoes a series of three consecutive oxygenation reactions at the C-2, C-12, and C-11 positions.[1] This critical step is catalyzed by a cytochrome P450 monooxygenase encoded by the tri4 gene, leading to the formation of isotrichodiol.[1]
-
Formation of 12,13-Epoxytrichothec-9-ene (EPT): The intermediate isotrichodiol is then non-enzymatically converted to 12,13-epoxytrichothec-9-ene (EPT).[5]
-
Hydroxylation of EPT to this compound: The final step in the formation of this compound is the hydroxylation of EPT at the C-4 position.[1][5] This reaction is catalyzed by another cytochrome P450 monooxygenase, which is encoded by the tri11 gene.[1]
The resulting molecule, this compound, is a key branching point in the pathway, serving as the direct precursor for other simple trichothecenes like trichodermin and more complex macrocyclic trichothecenes such as harzianum A.[6][7][8]
Key Genes and Enzymes in this compound Biosynthesis
The following table summarizes the core genes and their corresponding enzymes involved in the biosynthesis of this compound in Trichoderma.
| Gene | Enzyme | Function |
| tri5 | Trichodiene Synthase | Catalyzes the cyclization of farnesyl pyrophosphate (FPP) to trichodiene.[1][2][3][4] |
| tri4 | Cytochrome P450 Monooxygenase | Performs three consecutive oxygenations of trichodiene to form isotrichodiol.[1] |
| tri11 | Cytochrome P450 Monooxygenase | Catalyzes the C-4 hydroxylation of 12,13-epoxytrichothec-9-ene (EPT) to produce this compound.[1][5] |
| tri22 | Hydroxylase | Also implicated in the hydroxylation of EPT at C-4 to yield this compound.[6][7] |
Downstream Modifications of this compound
This compound is a pivotal intermediate that can be further modified to produce a range of bioactive trichothecenes.
-
Trichodermin Biosynthesis: this compound can be acetylated at the C-4 hydroxyl group to form trichodermin.[6][7] This reaction is catalyzed by an acetyltransferase encoded by the tri3 gene.[9][10][11]
-
Harzianum A Biosynthesis: Alternatively, this compound can be esterified with octa-2,4,6-trienedioyl to produce harzianum A.[8] This process involves the replacement of the acetyl group in trichodermin with the octatrienedioyl moiety, a reaction catalyzed by the Tri18 acyltransferase.[8] The polyketide side chain itself is synthesized by enzymes encoded by genes such as tri17 (a polyketide synthase) and tri23 (a P450 monooxygenase).[8][12]
Quantitative Data on this compound and Trichodermin Production
The production of this compound and its derivatives is influenced by genetic and environmental factors. Overexpression and deletion of key biosynthetic genes have been shown to significantly impact metabolite yields.
| Strain/Condition | Metabolite | Production Level/Change | Reference |
| T. brevicompactum (wild-type) | Trichodermin | Baseline production | [4] |
| T. brevicompactum (tri5 overexpression) | Trichodermin | Increased production | [4] |
| T. arundinaceum (tri4 disruption) | Harzianum A | Reduced antifungal activity, implying reduced production | [1] |
| T. brevicompactum (tri3 deletion) | Trichodermin | Sharp decline in production | [9] |
| T. brevicompactum (tri3 deletion) | This compound | Accumulation | [9] |
| T. brevicompactum (tri4 deletion) | Trichodermin | No production | [9][13] |
| T. brevicompactum (tri11 deletion) | Trichodermin | No production | [9][13] |
| T. taxi (TRI3 disruption) | Trichodermin | Significantly reduced production | [10][11] |
| T. taxi (TRI3 disruption) | This compound | Not significantly affected | [10][11] |
Experimental Protocols
Fungal Culture and Metabolite Extraction
This protocol describes the general procedure for culturing Trichoderma species for the production of trichothecenes and the subsequent extraction of these metabolites for analysis.
Materials:
-
Trichoderma strain of interest
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile flasks
-
Incubator shaker
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
Procedure:
-
Inoculate the Trichoderma strain onto PDA plates and incubate at 25-28°C for 5-7 days until sporulation is observed.
-
Aseptically transfer a small agar plug containing mycelium and spores into a flask containing 100 mL of PDB.
-
Incubate the liquid culture at 25-28°C in a shaker at 150-200 rpm for 7-14 days.
-
After incubation, separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Dissolve the crude extract in a known volume of methanol, filter through a 0.22 µm syringe filter, and store at -20°C until analysis.
LC/MS Analysis of Trichothecenes
This protocol outlines a general method for the quantification of this compound and other trichothecenes using Liquid Chromatography-Mass Spectrometry (LC/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Procedure:
-
Set up a gradient elution program, for example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.
-
Set the column temperature to 40°C and the flow rate to 0.3 mL/min.
-
Set the injection volume to 5-10 µL.
-
Configure the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.
-
Acquire data in full scan mode and, for targeted analysis, in MS/MS mode using precursor ions for this compound (e.g., m/z 251.16 [M+H]⁺) and other target trichothecenes.
-
Prepare standard curves for absolute quantification using purified standards of this compound and other relevant trichothecenes.
-
Analyze the extracted samples and quantify the target compounds by comparing their peak areas to the standard curves.
Visualizations of the this compound Biosynthesis Pathway
The following diagrams, generated using the DOT language, illustrate the core this compound biosynthesis pathway and its subsequent conversion to trichodermin and harzianum A.
Caption: The core biosynthetic pathway of this compound from farnesyl pyrophosphate in Trichoderma.
Caption: Biosynthetic conversion of this compound to trichodermin and harzianum A.
Regulatory Aspects and Future Directions
The expression of the tri genes and, consequently, the production of this compound and its derivatives are tightly regulated. The gene tri6 encodes a zinc finger protein that is thought to be a key transcriptional regulator of the trichothecene biosynthetic pathway.[1] Additionally, environmental cues and the presence of other microorganisms can influence the production of these secondary metabolites.[14]
Future research in this area will likely focus on several key aspects:
-
Elucidation of Regulatory Networks: A deeper understanding of the signaling pathways and transcription factors that control the expression of the tri gene cluster is needed.
-
Enzyme Characterization: Detailed biochemical and structural studies of the enzymes in the pathway will provide insights into their catalytic mechanisms and substrate specificities.
-
Metabolic Engineering: The knowledge of the biosynthetic pathway can be leveraged for the metabolic engineering of Trichoderma strains to enhance the production of desired trichothecenes or to create novel derivatives with improved therapeutic properties.
-
Exploration of Biological Activities: Further investigation into the biological activities of this compound and its derivatives will continue to uncover their potential applications in medicine and agriculture.
Conclusion
The biosynthesis of this compound in Trichoderma is a complex and fascinating metabolic pathway that has been the subject of extensive research. The identification and characterization of the tri genes and their encoded enzymes have provided a solid foundation for understanding how these fungi produce a diverse array of bioactive trichothecenes. For researchers and drug development professionals, a thorough understanding of this pathway is essential for exploiting the rich chemical diversity of Trichoderma and for developing new and effective therapeutic agents. The detailed information and protocols provided in this guide serve as a valuable resource for advancing research and development in this exciting field.
References
- 1. Involvement of Trichoderma Trichothecenes in the Biocontrol Activity and Induction of Plant Defense-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Distribution, Function, and Evolution of a Gene Essential for Trichothecene Toxin Biosynthesis in Trichoderma [frontiersin.org]
- 3. Distribution, Function, and Evolution of a Gene Essential for Trichothecene Toxin Biosynthesis in Trichoderma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of the trichodiene synthase gene tri5 increases trichodermin production and antimicrobial activity in Trichoderma brevicompactum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tri11, tri3, and tri4 genes are required for trichodermin biosynthesis of Trichoderma brevicompactum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Verification of TRI3 Acetylation of this compound to Trichodermin in the Plant Endophyte Trichoderma taxi [frontiersin.org]
- 11. Verification of TRI3 Acetylation of this compound to Trichodermin in the Plant Endophyte Trichoderma taxi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Branching and converging pathways in fungal natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tri11, tri3, and tri4 genes are required for trichodermin biosynthesis of Trichoderma brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Factors affecting the production of Trichoderma harzianum secondary metabolites during the interaction with different plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Trichodermol as a Protein Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichodermol, a mycotoxin belonging to the 12,13-epoxytrichothecene family, is a potent inhibitor of eukaryotic protein synthesis. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its interaction with the ribosome and the subsequent cellular consequences. This compound exerts its inhibitory effect by directly targeting the peptidyl transferase center (PTC) on the 60S ribosomal subunit. This interaction primarily interferes with the elongation and termination steps of translation, leading to a cessation of protein production. Furthermore, the binding of this compound to the ribosome can trigger a signaling cascade known as the ribotoxic stress response, activating downstream mitogen-activated protein kinases (MAPKs) and influencing cellular processes such as apoptosis. This guide details the molecular interactions, presents available quantitative data, outlines key experimental protocols for studying its effects, and provides visual representations of the involved pathways and workflows.
Introduction
Trichothecene mycotoxins, produced by various fungal species, are a diverse group of sesquiterpenoids known for their toxicity to eukaryotes.[1][2] Among them, this compound and its closely related analogue Trichodermin have been identified as powerful inhibitors of protein synthesis.[3][4] Understanding the precise mechanism by which these molecules disrupt such a fundamental cellular process is crucial for toxicology, and for exploring their potential as therapeutic agents.[5] This guide synthesizes the current knowledge on this compound's mode of action as a protein synthesis inhibitor.
Mechanism of Action at the Ribosome
The primary molecular target of this compound is the eukaryotic ribosome, specifically the large 60S subunit.[2] It binds to the peptidyl transferase center (PTC), the catalytic heart of the ribosome responsible for peptide bond formation.[2][6]
2.1. Inhibition of Peptidyl Transferase Activity
This compound's presence at the PTC sterically hinders the catalytic activity required for both the elongation and termination phases of protein synthesis.[2][3] While some studies suggest a primary effect on termination, it is generally accepted that this compound can inhibit both processes.[3][7] This inhibition prevents the formation of peptide bonds between amino acids, thus halting the nascent polypeptide chain. The stabilization of polyribosomes in the presence of Trichodermin (a close analog of this compound) is a key piece of evidence supporting its role as an inhibitor of elongation and/or termination.[8][9]
2.2. Binding Site and Interaction
This compound, like other trichothecenes, binds non-covalently to a pocket within the 25S/28S rRNA of the 60S ribosomal subunit. This binding site is located at the peptidyl transferase center. The interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions between the toxin and the ribosomal RNA. The 12,13-epoxy group, a characteristic feature of trichothecenes, is essential for this binding and subsequent inhibitory activity.[1]
Quantitative Data on Protein Synthesis Inhibition
| Concentration (µg/mL) | Percent Inhibition of Protein Synthesis | Observation | Reference |
| 25 | 100% | Instantaneous and complete inhibition, stabilization of polyribosomes. | [8][9] |
| 0.25 | 70-75% | Partial inhibition, allowing for some polyribosome breakdown. | [8][9] |
Furthermore, studies on synthetic derivatives of Trichodermin have shown cytotoxic activity against the MCF-7 breast carcinoma cell line with IC50 values in the range of 2-4 µg/mL, highlighting the potential of this class of molecules in cancer research.[5]
The Ribotoxic Stress Response
The interaction of this compound and other trichothecenes with the ribosome does not solely result in the passive blockage of protein synthesis. It actively triggers a cellular stress signaling pathway known as the ribotoxic stress response . This response is initiated by the ribosome itself upon sensing the damage or blockage caused by the toxin.
4.1. Activation of Mitogen-Activated Protein Kinases (MAPKs)
The binding of trichothecenes to the ribosome leads to a conformational change that activates upstream kinases. This signaling cascade culminates in the phosphorylation and activation of key stress-related MAPKs, primarily c-Jun N-terminal kinase (JNK) and p38 MAP kinase. The activation of these kinases can, in turn, modulate the expression of various genes and influence cell fate, often leading to apoptosis.[10][11]
Ribotoxic Stress Response Pathway Induced by this compound.
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of protein synthesis inhibitors like this compound.
5.1. In Vitro Translation Inhibition Assay
This assay directly measures the effect of a compound on protein synthesis in a cell-free system. A common method utilizes rabbit reticulocyte lysate, which contains all the necessary components for translation.[8][9][12]
Protocol:
-
Preparation of Rabbit Reticulocyte Lysate: Prepare a cell-free protein-synthesizing system from rabbit reticulocytes as previously described.[12]
-
Reaction Mixture: In a microcentrifuge tube, combine the following components on ice:
-
Reticulocyte lysate
-
Amino acid mixture (containing a radiolabeled amino acid, e.g., [35S]-methionine)
-
Energy mix (ATP, GTP)
-
mRNA template (e.g., globin mRNA or a reporter mRNA like luciferase)
-
This compound at various concentrations (a vehicle control should also be included)
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Precipitation: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).
-
Washing: Wash the precipitate with 5% TCA and then with acetone to remove unincorporated radiolabeled amino acids.
-
Quantification: Resuspend the protein pellet and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of protein synthesis for each this compound concentration compared to the vehicle control.
Workflow for In Vitro Translation Inhibition Assay.
5.2. Polysome Profiling
This technique is used to analyze the distribution of ribosomes on mRNA molecules within a cell, providing insights into the stage of translation that is inhibited. Elongation/termination inhibitors like this compound typically cause ribosomes to "freeze" on the mRNA, leading to an increase in the polysome fraction.[8][9]
Protocol:
-
Cell Culture and Treatment: Culture eukaryotic cells to a desired confluency and treat them with this compound at a specific concentration for a defined period. A control group with no treatment should be included.
-
Translation Arrest: Add cycloheximide to the culture medium to a final concentration of 100 µg/mL and incubate for a short period (e.g., 5-10 minutes) to stall ribosomes on the mRNA.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing cycloheximide and detergents to release the cytoplasm.
-
Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.
-
Ultracentrifugation: Carefully layer the cell lysate onto the top of the sucrose gradient and centrifuge at high speed for several hours. This separates cellular components based on their size and density.
-
Fractionation and Analysis: After centrifugation, fractionate the gradient from top to bottom while continuously monitoring the absorbance at 260 nm to detect RNA-containing fractions. The resulting profile will show peaks corresponding to free mRNA, ribosomal subunits (40S and 60S), monosomes (80S), and polysomes.
-
RNA Extraction and Analysis: Extract RNA from each fraction and analyze the distribution of specific mRNAs of interest using techniques like RT-qPCR or Northern blotting.
Workflow for Polysome Profiling Analysis.
5.3. Toeprinting Assay
A toeprinting assay (or primer extension inhibition assay) can be used to map the precise location of a ribosome stalled on an mRNA molecule by an inhibitor. This provides high-resolution information about the drug's mechanism of action.[13]
Protocol:
-
In Vitro Translation Reaction: Set up an in vitro translation reaction as described in section 5.1, using a specific mRNA template. Include this compound in the reaction.
-
Primer Annealing: After a short incubation to allow for ribosome stalling, add a radiolabeled or fluorescently labeled DNA primer that is complementary to a sequence downstream of the expected stall site on the mRNA. Anneal the primer to the mRNA template.
-
Reverse Transcription: Add reverse transcriptase and dNTPs to the reaction. The reverse transcriptase will synthesize a cDNA strand complementary to the mRNA template.
-
Termination of Extension: The reverse transcriptase will be physically blocked by the stalled ribosome, resulting in a truncated cDNA product. This "toeprint" indicates the position of the leading edge of the ribosome.
-
Gel Electrophoresis: Denature the reaction products and separate them by size using denaturing polyacrylamide gel electrophoresis.
-
Visualization and Analysis: Visualize the radiolabeled or fluorescently labeled cDNA fragments. The size of the toeprint fragment, relative to a sequencing ladder of the same mRNA, reveals the precise nucleotide position of the ribosome stall.
Conclusion
This compound is a potent inhibitor of eukaryotic protein synthesis that functions by targeting the peptidyl transferase center of the 60S ribosomal subunit. Its action disrupts the elongation and termination phases of translation, leading to a global shutdown of protein production. Beyond this direct inhibitory effect, this compound's interaction with the ribosome triggers the ribotoxic stress response, a cellular signaling pathway with significant implications for cell fate. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate molecular details of this compound's mechanism of action and to explore its potential applications in various fields of biomedical research. Further studies are warranted to determine precise quantitative measures of its inhibitory activity and binding affinity, which will be invaluable for drug development and toxicological risk assessment.
References
- 1. Trichothecenes in Food and Feed, Relevance to Human and Animal Health and Methods of Detection: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the mycotoxin trichodermin, a 12,13-epoxytrichothecene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Synthesis of Trichodermin Derivatives and Their Antimicrobial and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidyltransferase inhibition by trichodermin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trichodermin, a possible inhibitor of the termination process of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of protein synthesis in reticulocyte lysates by trichodermin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of protein synthesis in reticulocyte lysates by trichodermin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. scispace.com [scispace.com]
- 13. Toeprinting assay - Wikipedia [en.wikipedia.org]
The Antifungal Power of Trichodermol: A Technical Deep Dive into its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichodermol, a mycotoxin from the trichothecene family, demonstrates significant antifungal activity against a broad spectrum of pathogenic fungi. This technical guide provides an in-depth analysis of the biological mechanisms underpinning this compound's fungicidal and fungistatic effects. Primarily, this compound acts as a potent inhibitor of eukaryotic protein synthesis by targeting the ribosomal machinery. This document collates quantitative data on its efficacy, details essential experimental protocols for its study, and explores its impact on fungal signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel antifungal agents.
Core Mechanism of Action: Inhibition of Protein Synthesis
The primary antifungal activity of this compound stems from its ability to disrupt protein synthesis in eukaryotic cells. It belongs to a class of compounds that bind to the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.
Specifically, this compound inhibits the elongation and/or termination phases of translation.[1][2][3][4][5][6] It achieves this by binding to the 60S ribosomal subunit, interfering with the peptidyl transferase center.[5][7] This enzymatic site is crucial for the formation of peptide bonds between amino acids, the building blocks of proteins. By obstructing this process, this compound effectively halts the production of essential proteins, leading to cell cycle arrest and ultimately, cell death. The 12,13-epoxy ring is a critical structural feature for its ribosome-binding activity and overall toxicity.[8][9][10]
Quantitative Antifungal Activity
The efficacy of this compound and its derivatives has been quantified against various fungal pathogens. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50) values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds
| Compound | Fungal Pathogen | MIC (µg/mL) | Reference |
| Trichodermin | Candida albicans | < 4 | [8][11] |
| Trichodermin Derivative 12 | Candida albicans | 4 | [8] |
| Trichodermin Derivative 13 | Candida albicans | 4 | [8] |
| Trichodermin Derivative 9 | Candida albicans | 4-8 | [8] |
| Trichodermin Derivative 10 | Candida albicans | 4-8 | [8] |
| Trichodermin Derivative 15 | Candida albicans | 4-8 | [8] |
| This compound (Trichodermin Derivative 2) | Candida albicans | 8-32 | [8] |
| Trichodermin Derivative 7 | Candida albicans | 8-32 | [8] |
| Trichodermin Derivative 14 | Candida albicans | 8-32 | [8] |
| This compound | Allescheria boydii | 6.25 | [12] |
Table 2: 50% Effective Concentration (EC50) of this compound Derivatives
| Compound | Fungal Pathogen | EC50 (mg/L) | Reference |
| 9-formyltrichodermin (Derivative 4) | Ustilaginoidea virens | 0.80 | [13] |
| (8R)-8-{[(E)-3-phenylprop-2-enoyl]oxy}trichodermin (Derivative 3f) | Rhizoctonia solani | 3.58 | [13] |
| (8R)-8-{[(E)-3-phenylprop-2-enoyl]oxy}trichodermin (Derivative 3f) | Magnaporthe grisea | 0.74 | [13] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antifungal agent.[1][13][14]
Materials:
-
Sterile 96-well microtiter plates
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium.
-
Harvest mature colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
Drug Dilution:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plate at a suitable temperature (e.g., 35°C) for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by measuring the optical density with a microplate reader.
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antifungal assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 3. ijpab.com [ijpab.com]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Verification of TRI3 Acetylation of this compound to Trichodermin in the Plant Endophyte Trichoderma taxi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Mechanism of Trichoderma virens ZT05 on Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biocontrol of strawberry gray mold caused by Botrytis cinerea with the termite associated Streptomyces sp. sdu1201 and actinomycin D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 13. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Assay of Translation Inhibition by Trichothecenes Using a Commercially Available System - PMC [pmc.ncbi.nlm.nih.gov]
The Cytotoxic Effects of Trichodermol on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichodermol, a mycotoxin belonging to the trichothecene family, has garnered significant interest in oncological research due to its potent cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the current understanding of this compound's anti-cancer properties, with a focus on its quantitative efficacy, underlying molecular mechanisms, and the experimental methodologies used to elucidate these activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Data Presentation: Quantitative Efficacy of this compound
The cytotoxic potential of this compound and its derivatives has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized in the tables below.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| HCT-116 | Colorectal Carcinoma | This compound | 3.3 ± 0.3 | [1] |
| PC-3 | Prostate Cancer | This compound | 1.8 ± 0.8 | [1] |
| SK-Hep-1 | Liver Cancer | This compound | 5.3 ± 0.3 | [1] |
| A2780/CP70 | Ovarian Cancer | Trichodermin | 0.65 | |
| OVCAR-3 | Ovarian Cancer | Trichodermin | 0.73 | [2] |
| Ca922 | Oral Squamous Cell Carcinoma | Trichodermin | Not Specified | |
| HSC-3 | Oral Squamous Cell Carcinoma | Trichodermin | Not Specified | [3] |
Core Mechanisms of Action
This compound exerts its cytotoxic effects through a multi-pronged approach, primarily by inducing cell cycle arrest and apoptosis. These processes are orchestrated through the modulation of key signaling pathways.
Cell Cycle Arrest
A significant mechanism of this compound's anti-proliferative activity is the induction of cell cycle arrest, predominantly at the G0/G1 phase.[4][5] This is achieved by targeting critical cell cycle regulatory proteins. Research has shown that Trichodermin, a closely related compound, decreases the expression of cyclin D1, CDK4, and CDK2.[4] A key target in this pathway is the c-Myc oncogene.[4][5] By inhibiting c-Myc, Trichodermin downregulates the expression of Cdc25A, a phosphatase essential for cell cycle progression, leading to the accumulation of cells in the G0/G1 phase.[4]
Apoptosis Induction
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is mediated through various signaling cascades, including the inhibition of the NF-κB pathway and the activation of mitochondrial-dependent apoptosis.
In studies using Trichothecin (TCN), another related compound, it was found to inhibit the NF-κB signaling pathway.[6][7] TCN suppresses the phosphorylation of IKKβ, which in turn prevents the degradation of IκBα.[6][7] This sequesters the NF-κB p65 subunit in the cytoplasm, blocking its nuclear translocation and the subsequent transcription of anti-apoptotic genes such as Bcl-2, Bcl-xL, and survivin.[6]
Furthermore, Trichodermin has been shown to induce apoptosis in oral squamous cell carcinoma cells through mitochondrial dysfunction.[3] This involves a decrease in the mitochondrial membrane potential and is associated with the downregulation of histone deacetylase 2 (HDAC-2) and the subsequent inhibition of STAT3 and NF-κB signaling.[3] The apoptotic cascade is further confirmed by the activation of caspase-3 and PARP cleavage.[3]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the cytotoxic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound induces G0/G1 cell cycle arrest by inhibiting the c-Myc pathway.
Caption: this compound promotes apoptosis by inhibiting the NF-κB signaling pathway.
Caption: A generalized experimental workflow for evaluating the cytotoxic effects of this compound.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, exhibiting potent cytotoxicity against a variety of cancer cell lines. Its mechanisms of action, centered on the induction of G0/G1 cell cycle arrest via c-Myc inhibition and the promotion of apoptosis through NF-κB pathway suppression and mitochondrial dysfunction, present compelling targets for therapeutic intervention. The standardized experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and its derivatives in the pursuit of novel and effective cancer treatments. Further research is warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trichodermin inhibits the growth of oral cancer through apoptosis-induced mitochondrial dysfunction and HDAC-2-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trichothecin induces cell death in NF-κB constitutively activated human cancer cells via inhibition of IKKβ phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trichothecin Induces Cell Death in NF-κB Constitutively Activated Human Cancer Cells via Inhibition of IKKβ Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trichodermin-inhibits-the-growth-of-oral-cancer-through-apoptosis-induced-mitochondrial-dysfunction-and-hdac-2-mediated-signaling - Ask this paper | Bohrium [bohrium.com]
- 7. mdpi.com [mdpi.com]
A Technical Guide to Trichodermol Production in Trichoderma Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichodermol is a sesquiterpenoid mycotoxin belonging to the trichothecene family, a diverse group of secondary metabolites produced by various fungal genera, including Trichoderma. As the biosynthetic precursor to other notable trichothecenes such as trichodermin and harzianum A, this compound and its derivatives have garnered significant interest in the scientific community. This interest stems from their potential applications in agriculture as biocontrol agents and in medicine, where they have shown promise as antifungal and anticancer therapeutic leads. This technical guide provides an in-depth overview of the Trichoderma species known to produce this compound, the biosynthetic pathways involved, quantitative production data, and detailed experimental protocols for its extraction and analysis.
Trichoderma Species Known to Produce this compound
Several species within the genus Trichoderma have been identified as producers of this compound. The most well-documented of these are:
-
Trichoderma brevicompactum : This species is a known producer of trichodermin and harzianum A, both of which are synthesized from the precursor this compound.[1][2] Depending on the strain and cultivation conditions, T. brevicompactum can accumulate this compound or its derivatives.
-
Trichoderma arundinaceum : This species is also a recognized producer of harzianum A, and therefore, synthesizes this compound as an intermediate.[3][4]
-
Trichoderma taxi : An endophytic fungus that has been shown to produce trichodermin, indicating the presence of the this compound biosynthetic pathway.
Biosynthesis of this compound
The biosynthesis of this compound in Trichoderma species is a complex enzymatic process that begins with the cyclization of farnesyl pyrophosphate (FPP). The core pathway is conserved among this compound-producing species.
Biosynthetic Pathway of this compound
The following diagram illustrates the key steps in the conversion of FPP to this compound.
Caption: Biosynthetic pathway from FPP to this compound.
Downstream Conversion of this compound
This compound serves as a crucial branching point for the synthesis of other bioactive trichothecenes.
Caption: Conversion of this compound to Trichodermin and Harzianum A.
Quantitative Production of Trichothecenes
Obtaining precise quantitative data for this compound production can be challenging as it is often an intermediate that is further metabolized. However, studies on its derivatives provide insights into the productivity of the biosynthetic pathway. Liquid fermentation has been shown to yield higher amounts of trichothecenes compared to solid media.[1][5]
| Trichoderma Species | Compound | Production Yield | Culture Conditions | Reference |
| Trichoderma brevicompactum | Trichodermin | 144.55 mg/L | Liquid culture with non-viable Rhizoctonia solani as an elicitor. | [6] |
| Trichoderma arundinaceum | Harzianum A | 488.54 µg/mL | 48-hour PDB cultures. |
Experimental Protocols
Fungal Cultivation for this compound Production
The following protocol is a general guideline for the cultivation of Trichoderma species for the production of this compound and its derivatives in liquid culture.
Workflow for Trichoderma Cultivation and Extraction
References
- 1. Trichothecene production by Trichoderma brevicompactum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Effects of trichothecene production by Trichoderma arundinaceum isolates from bean-field soils on the defense response, growth and development of bean plants (Phaseolus vulgaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Elicitation Effect of Pathogenic Fungi on Trichodermin Production by Trichoderma brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Contaminant: A Technical Guide to the Natural Occurrence of Trichodermol in Agricultural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichodermol is a mycotoxin belonging to the type A trichothecene family, a group of sesquiterpenoid secondary metabolites produced by various fungal genera.[1] While not as extensively monitored as other trichothecenes like deoxynivalenol (DON) or T-2 toxin, this compound and its acetylated derivative, trichodermin, are potent inhibitors of eukaryotic protein synthesis and pose a potential risk to human and animal health. This technical guide provides an in-depth overview of the natural occurrence of this compound in agricultural products, details the methodologies for its detection, and explores the molecular pathways affected by its toxicity.
Trichothecenes are primarily produced by fungal species such as Fusarium, Myrothecium, Stachybotrys, and Trichoderma, which are common pathogens of cereal crops.[1] Consequently, grains like wheat, barley, oats, and maize are susceptible to contamination.[2][3] The presence of these mycotoxins in the food and feed chain is a significant safety concern due to their stability during processing and the potential for chronic exposure.
Natural Occurrence and Quantitative Data
The prevalence of this compound in agricultural commodities is not as well-documented as that of other major trichothecenes. Most regulatory and surveillance programs focus on more abundant and legislated mycotoxins like deoxynivalenol (DON), T-2 toxin, and HT-2 toxin. As a result, specific quantitative data for this compound is limited in publicly available literature.
However, the presence of this compound can be inferred from the occurrence of its producing fungi and its biosynthetic precursor relationship to other trichothecenes. For context, the following table summarizes the occurrence data for the closely related and frequently monitored Type A trichothecenes, T-2 and HT-2 toxins, in various cereal grains. These toxins often co-occur with other trichothecenes and are indicative of the potential for contamination with compounds like this compound.
| Mycotoxin | Commodity | Region | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |
| T-2 & HT-2 | Wheat Flour | - | 38 - 160 (HT-2); 160 - 927 (T-2) | - | [4] |
| T-2 & HT-2 | Cereal Products | Romania | - | HT-2 predominant in wheat | [5] |
| T-2 & HT-2 | Cereals & Feed | Eastern Europe | - | 21 (T-2 Median) | [3] |
| DON & NIV | Grain & Dust | Eastern Poland | 1 - 180 (DON); 4 - 502 (NIV) | - | [6] |
| DON | Wheat | China | 2.4 - 1130 | 178 | [2] |
| DON | Wheat | Argentina | 1762 | [2] | |
| DON | Wheat Flour | Korea | 0.74 - 154 | - | [2] |
Note: This table provides data for other trichothecenes to illustrate typical contamination levels in relevant commodities, due to the scarcity of specific data for this compound.
Experimental Protocols for Detection and Quantification
The analysis of this compound in agricultural products typically involves a multi-step process encompassing sample preparation, extraction, clean-up, and instrumental analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the sensitive and selective determination of trichothecenes.
Below is a representative, detailed protocol synthesized from established methods for the analysis of multiple trichothecenes, including this compound, in cereal matrices.
Protocol: LC-MS/MS Analysis of this compound in Cereal Grain Flour
1. Sample Preparation and Homogenization:
-
Obtain a representative sample of the cereal grain lot.
-
Grind the sample to a fine powder (e.g., using a laboratory mill) to ensure homogeneity. A particle size of <500 µm is recommended.
2. Extraction:
-
Weigh 0.5 g of the homogenized flour sample into a 5 mL centrifuge tube.
-
Spike with an appropriate internal standard (e.g., isotopically labeled this compound, if available) to correct for matrix effects and recovery losses.
-
Add 2 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 79:20 v/v) with acidifiers like 0.75% acetic acid and 0.2% formic acid to improve extraction efficiency.[7]
-
Vortex vigorously for 10-20 seconds to ensure the sample is fully wetted.
-
Place the tube on a shaker or automatic vortex mixer for 10 minutes for thorough extraction.[7]
-
Centrifuge the sample at high speed (e.g., 5000 rpm or 5311 x g) for 5-10 minutes to pellet the solid material.[7]
3. Clean-up (Dispersive Solid-Phase Extraction - d-SPE):
-
This step is crucial for removing matrix components (lipids, pigments) that can interfere with LC-MS/MS analysis.
-
Transfer an aliquot of the supernatant (e.g., 150 µL) to a new microcentrifuge tube containing d-SPE sorbents.[7] A common combination for mycotoxin analysis includes primary secondary amine (PSA) to remove fatty acids and sugars, and C18 to remove non-polar interferences.
-
Vortex the tube for 1 minute.
-
Centrifuge at high speed for 5 minutes.
4. Final Sample Preparation for LC-MS/MS:
-
Take an aliquot of the cleaned-up extract and dilute it with a solution compatible with the LC mobile phase (e.g., water with 0.5% acetic acid and 0.1% formic acid).[7] This dilution step further minimizes matrix effects.
-
Transfer the final diluted extract into an LC vial for analysis.
5. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for this compound.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and monitoring for specific product ions after fragmentation.
-
Precursor Ion (Q1): This would be the [M+H]+ or [M+NH4]+ adduct of this compound.
-
Product Ions (Q3): At least two characteristic product ions should be monitored for confident identification and quantification.
-
-
Source Parameters: Optimize parameters like ion spray voltage, source temperature, and gas pressures to achieve maximum sensitivity for the analyte.[8]
-
6. Quantification:
-
Create a matrix-matched calibration curve using blank cereal extract spiked with known concentrations of this compound standard. This is essential to compensate for any remaining matrix-induced signal suppression or enhancement.[3]
-
Quantify the this compound concentration in the sample by comparing its peak area (normalized to the internal standard) against the calibration curve.
Visualization of Methodologies and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for determining this compound concentration in agricultural products.
Signaling Pathway: The Ribotoxic Stress Response
Trichothecenes like this compound exert their primary toxic effect by binding to the 60S subunit of the eukaryotic ribosome, specifically inhibiting the peptidyl transferase enzyme.[9] This abrupt halt in protein synthesis triggers a signaling cascade known as the Ribotoxic Stress Response . This response is a key mechanism leading to the downstream cellular effects of trichothecene toxicity, including inflammation and apoptosis.
The diagram below outlines the major components of this signaling pathway.
Upon binding to the ribosome, this compound induces a conformational change that activates upstream kinases, including Src family kinases like Hck.[10][11] This initiates a phosphorylation cascade through Mitogen-Activated Protein Kinase Kinases Kinases (MAPKKKs) and Mitogen-Activated Protein Kinase Kinases (MAPKKs), ultimately leading to the phosphorylation and activation of the core MAPKs: p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK).[12]
Activated MAPKs then phosphorylate a variety of downstream targets, including transcription factors such as AP-1 and NF-κB. This leads to the upregulation of inflammatory genes, like TNF-α, and the induction of apoptosis (programmed cell death) through pathways involving p53 and the pro-apoptotic protein Bax.[13]
Conclusion
This compound represents a potential, yet understudied, mycotoxin threat in agricultural commodities, particularly cereals. While specific quantitative data on its natural occurrence are sparse, the analytical methods and toxicological understanding developed for the broader trichothecene family provide a robust framework for its investigation. The primary mechanism of toxicity, the ribotoxic stress response, highlights a conserved pathway by which this mycotoxin can induce potent inflammatory and apoptotic effects. For researchers and professionals in drug development, understanding the structure-activity relationships of trichothecenes and their specific interactions with the ribosome could offer insights into novel therapeutic targets. Further surveillance and research are warranted to fully assess the prevalence of this compound in the food supply and its implications for public health.
References
- 1. Trichothecenes in Cereal Grains – An Update | MDPI [mdpi.com]
- 2. Type B Trichothecenes in Cereal Grains and Their Products: Recent Advances on Occurrence, Toxicology, Analysis and Post-Harvest Decontamination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. agriculturejournals.cz [agriculturejournals.cz]
- 5. Occurrence of Types A and B Trichothecenes in Cereal Products Sold in Romanian Markets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Levels of fungi and mycotoxins in the samples of grain and grain dust collected from five various cereal crops in eastern Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Trichodermol's Role in the Antagonistic Activity of Trichoderma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichoderma species are renowned for their potent antagonistic activity against a wide range of phytopathogenic fungi, making them valuable biocontrol agents in sustainable agriculture. A key component of their arsenal is the production of a diverse array of secondary metabolites, among which the trichothecene mycotoxin, trichodermol, plays a significant role. This technical guide provides an in-depth exploration of this compound's contribution to the antagonistic capabilities of Trichoderma. It covers the biosynthesis of this compound, its direct antifungal effects, and its role in the complex interplay of mycoparasitism and the induction of plant defense mechanisms. Detailed experimental protocols for studying these interactions are provided, along with visualizations of the key signaling pathways involved. This guide is intended to be a comprehensive resource for researchers and professionals working in mycology, plant pathology, and the development of novel antifungal agents.
Introduction
The genus Trichoderma encompasses a group of filamentous fungi that are ubiquitous in soil and root ecosystems. Their ability to parasitize other fungi, a phenomenon known as mycoparasitism, coupled with their capacity to produce a wide array of antimicrobial compounds, has positioned them as effective biological control agents.[1][2] The antagonistic mechanisms of Trichoderma are multifaceted, including direct competition for nutrients and space, the secretion of cell wall-degrading enzymes, and the production of inhibitory secondary metabolites.[3][4]
This compound, a type of trichothecene sesquiterpenoid, is a key secondary metabolite in this antagonistic activity.[5] Understanding the precise role of this compound is crucial for optimizing the use of Trichoderma in biocontrol applications and for exploring its potential as a lead compound in the development of new antifungal drugs.
Biosynthesis of this compound
This compound is a precursor in the biosynthesis of other trichothecenes, such as trichodermin.[6][7] The biosynthetic pathway begins with the cyclization of farnesyl pyrophosphate (FPP) and involves a series of enzymatic steps catalyzed by proteins encoded by the tri gene cluster.
The key steps in the biosynthesis of this compound are:
-
Farnesyl pyrophosphate (FPP) is converted to trichodiene by the enzyme trichodiene synthase, encoded by the tri5 gene.[7]
-
Trichodiene is then oxidized to form isotrichodiol .[6]
-
Isotrichodiol undergoes non-enzymatic dehydration to form 12,13-epoxytrichothec-9-ene (EPT) .[7]
-
Finally, EPT is hydroxylated at the C-4 position by the enzyme encoded by the tri11 gene to produce This compound .[6][7]
This compound can then be further acetylated at the C-4 hydroxyl group by a TRI3 acetyltransferase to form trichodermin.[7][8]
Role in Antagonistic Activity
This compound contributes to the overall antagonistic activity of Trichoderma through direct and indirect mechanisms.
Direct Antifungal Activity
While extensive quantitative data for pure this compound against a wide range of phytopathogens is still an area of active research, studies on trichodermin and Trichoderma extracts provide strong evidence for the antifungal properties of this class of compounds. The primary mode of action for trichothecenes is the inhibition of protein synthesis in eukaryotic cells.[9]
Table 1: Antifungal Activity of Trichoderma Metabolites
| Compound/Extract | Target Pathogen | Activity Metric | Value | Reference(s) |
| Trichodermin | Candida albicans | MIC | <4 µg/mL | [10] |
| Trichodermin derivative (3f) | Rhizoctonia solani | EC50 | 3.58 mg/L | [11] |
| Trichodermin derivative (3f) | Magnaporthe grisea | EC50 | 0.74 mg/L | [11] |
| T. asperellum IMI 393899 extract | Botrytis cinerea | MIC | 0.19 mg/mL | [12] |
| T. asperellum IMI 393899 extract | Fusarium culmorum | MIC | 0.09 mg/mL | [12] |
| T. atroviride TS extract | Botrytis cinerea | MIC | 0.78 mg/mL | [12] |
| T. atroviride TS extract | Fusarium culmorum | MIC | 0.39 mg/mL | [12] |
Note: Data for pure this compound against phytopathogenic fungi is limited in the reviewed literature. The table presents data for the derivative trichodermin and crude extracts to illustrate the antifungal potential of trichothecen-producing Trichoderma.
Contribution to Mycoparasitism
Mycoparasitism is a complex process involving chemotropic growth towards a host fungus, attachment, coiling, and the secretion of a cocktail of cell wall-degrading enzymes (CWDEs) and antifungal metabolites.[13][14][15] While the direct role of this compound in each of these steps is not fully elucidated, it is understood to be part of the chemical arsenal that Trichoderma employs to weaken and parasitize the host.
The production of antifungal compounds like this compound is regulated by complex signaling pathways within Trichoderma, which are often triggered by the presence of a host fungus. Key signaling pathways implicated in mycoparasitism include G-protein signaling, the cAMP pathway, and mitogen-activated protein kinase (MAPK) cascades.[16][17]
Induction of Plant Defense Responses
Trichoderma species are not only capable of directly antagonizing pathogens but can also prime plants to better defend themselves against subsequent pathogen attacks, a phenomenon known as Induced Systemic Resistance (ISR).[1][4][19] This is achieved through the release of various elicitors, including secondary metabolites, that trigger plant defense signaling pathways.
The two main hormonal signaling pathways involved in plant defense are the salicylic acid (SA) and the jasmonic acid (JA)/ethylene (ET) pathways.[12][20] The SA pathway is generally associated with resistance against biotrophic pathogens, while the JA/ET pathway is more effective against necrotrophic pathogens and herbivorous insects.[21] Trichoderma has been shown to modulate both of these pathways, leading to a broad-spectrum resistance.[11][20][22] While direct evidence for this compound's specific role is still emerging, it is plausible that as a microbe-associated molecular pattern (MAMP), it contributes to the overall elicitation of these defense responses.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in the antagonistic activity of Trichoderma.
Extraction and Quantification of this compound
Objective: To extract and quantify this compound from Trichoderma cultures.
Materials:
-
Trichoderma culture grown in Potato Dextrose Broth (PDB)
-
Ethyl acetate
-
Methanol
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
-
This compound standard
Procedure:
-
Grow the Trichoderma strain in 150 mL of PDB in a 500 mL Erlenmeyer flask at 25°C in the dark with shaking (200 rpm) for 7 days.[8]
-
Filter the fermentation broth through three layers of lens paper to remove mycelia.
-
Extract the filtered medium three times with equal volumes of ethyl acetate in a separatory funnel.
-
Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator.
-
Dissolve the dried extract in a known volume of methanol.
-
Analyze the extract by GC-MS.[8]
-
Quantify this compound by comparing the peak area to a standard curve generated with a pure this compound standard.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of purified this compound against a target fungal pathogen. This protocol is adapted from CLSI M38-A2 guidelines for filamentous fungi.[13][24]
Materials:
-
Purified this compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Spore suspension of the target fungus (e.g., Botrytis cinerea, Rhizoctonia solani) adjusted to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL.
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations.
-
Inoculate each well with the fungal spore suspension. The final volume in each well should be 200 µL.
-
Include a growth control (medium with fungal inoculum, no this compound) and a sterility control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a duration suitable for the growth of the target fungus (typically 48-72 hours).
-
Determine the MIC visually or spectrophotometrically as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the growth control.[25]
Analysis of Plant Defense Gene Expression by qRT-PCR
Objective: To quantify the expression of plant defense-related genes (e.g., PR1, LOX2) in response to treatment with this compound.
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana, tomato)
-
Purified this compound
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument and reagents (e.g., SYBR Green master mix)
-
Primers for target defense genes and a reference gene (e.g., actin)
Procedure:
-
Treatment: Treat plant seedlings with a solution of purified this compound or a control solution (e.g., the solvent used to dissolve this compound).
-
Sampling: At various time points post-treatment, harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the frozen tissue using a suitable RNA extraction kit or protocol.[3][19] Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
qRT-PCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers for the target defense genes and a reference gene, and a qPCR master mix.[26][27]
-
Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression in this compound-treated plants compared to control plants, normalized to the expression of the reference gene.[6]
Conclusion and Future Directions
This compound is an integral component of the antagonistic machinery of Trichoderma. Its biosynthesis is well-characterized, and its role as a protein synthesis inhibitor provides a basis for its direct antifungal activity. Furthermore, as a secondary metabolite, it likely contributes to the complex processes of mycoparasitism and the induction of plant defense responses.
However, several areas warrant further investigation. There is a need for more comprehensive quantitative data on the antifungal activity of purified this compound against a broader range of phytopathogenic fungi. Crucially, research is needed to establish a direct link between purified this compound and the activation of specific signaling pathways in both Trichoderma and its plant hosts. Such studies would involve analyzing the phosphorylation state of MAP kinases in Trichoderma upon exposure to this compound and examining the expression of key defense genes in plants treated with the purified compound.
A deeper understanding of the specific molecular interactions of this compound will not only enhance our ability to deploy Trichoderma as an effective biocontrol agent but also pave the way for the development of novel, targeted antifungal therapies for agriculture and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The toolbox of Trichoderma spp. in the biocontrol of Botrytis cinerea disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biochemjournal.com [biochemjournal.com]
- 6. RNA Extraction and Quantitative RT-PCR (qRT-PCR) Analysis [bio-protocol.org]
- 7. Cytosolic pH Controls Fungal MAPK Signaling and Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mcgill.ca [mcgill.ca]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and antifungal activities of trichodermin derivatives as fungicides on rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trichoderma spp. Genes Involved in the Biocontrol Activity Against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of biocontrol strains of Trichoderma on plant growth, Pythium ultimum polulations, soil microbial communities and soil enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A gene encoding a chloroplast-targeted lipoxygenase in tomato leaves is transiently induced by wounding, systemin, and methyl jasmonate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring expression patterns of PR-1, PR-2, PR-3, and PR-12 like genes in Arabidopsis thaliana upon Alternaria brassicae inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. Expression of EPL1 from Trichoderma atroviride in Arabidopsis Confers Resistance to Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of salicylic acid- and jasmonic acid-regulated defences on root colonization by Trichoderma harzianum T-78 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Trichoderma spp. Genes Involved in the Biocontrol Activity Against Rhizoctonia solani [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | How salicylic acid takes transcriptional control over jasmonic acid signaling [frontiersin.org]
- 24. Plant Growth Promotion and Biocontrol of Pythium ultimum by Saline Tolerant Trichoderma Isolates under Salinity Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Rapid Protocol of Crude RNA/DNA Extraction for RT-qPCR Detection and Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Secondary metabolites from an endophytic fungus Trichoderma erinaceum with antimicrobial activity towards Pythium ultimum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Structural relationship between Trichodermol and trichodermin
An In-depth Technical Guide on the Structural and Biosynthetic Relationship Between Trichodermol and Trichodermin
Executive Summary
This compound and trichodermin are closely related trichothecene mycotoxins, a large family of sesquiterpenoid secondary metabolites produced by various fungal genera, including Trichoderma and Fusarium.[1][2] Their shared core structure, 12,13-epoxytrichothec-9-ene (EPT), is responsible for their biological activity, which primarily involves the inhibition of protein synthesis in eukaryotic cells.[3][4] This guide elucidates the precise structural relationship between this compound and trichodermin, details the enzymatic conversion that connects them biosynthetically, presents comparative biological activity data, and provides relevant experimental methodologies for their study.
Structural Relationship
This compound and trichodermin are distinguished by a single functional group modification at the C-4 position of the trichothecene core.
-
This compound: Possesses a hydroxyl (-OH) group at the C-4 position. Its chemical formula is C15H22O3.
-
Trichodermin: Is the C-4 acetylated analog of this compound. The hydroxyl group is esterified to an acetate (-OCOCH3) group.[5] Its chemical formula is C17H24O4.[5]
This simple acetylation reaction represents the final step in the biosynthesis of trichodermin, with this compound serving as its immediate precursor.[2][3][6]
Biosynthetic Pathway: The Conversion of this compound to Trichodermin
The biosynthesis of trichodermin from this compound is a well-characterized enzymatic step within the broader trichothecene pathway. The conversion is catalyzed by a specific acetyltransferase enzyme encoded by the TRI3 gene.[3][7]
Key Components of the Conversion:
-
Substrate: this compound
-
Product: Trichodermin
-
Enzyme: TRI3 Acetyltransferase
-
Co-factor: Acetyl-Coenzyme A (Acetyl-CoA), which serves as the acetyl group donor.[3][8]
The reaction involves the transfer of an acetyl group from acetyl-CoA to the C-4 hydroxyl group of this compound, forming an ester linkage.[6][8] This enzymatic step is crucial and has been confirmed through gene disruption studies and in vitro enzyme assays.[3][8] Disruption of the TRI3 gene in Trichoderma taxi leads to the cessation of trichodermin production and a corresponding accumulation of the precursor, this compound.[3][7]
Below is a diagram illustrating the biosynthetic conversion.
Comparative Biological Activity
The acetylation at the C-4 position significantly modulates the biological activity of the molecule. Both compounds exhibit antifungal and cytotoxic properties, but their potency can vary. Below is a summary of their activity against various fungal strains and human cell lines.
| Compound | Organism/Cell Line | Activity Type | Measurement | Value (µg/mL) | Reference |
| Trichodermin (1) | Candida albicans | Antifungal | MIC | 16 | [9] |
| Cryptococcus neoformans | Antifungal | MIC | 32 | [9] | |
| A549 (Lung Carcinoma) | Cytotoxic | IC₅₀ | 1.1 | [10] | |
| HCT-15 (Colon Carcinoma) | Cytotoxic | IC₅₀ | 1.5 | [10] | |
| MCF-7 (Breast Carcinoma) | Cytotoxic | IC₅₀ | 1.9 | [10] | |
| Fa2N4 (Hepatocytes) | Cytotoxic | IC₅₀ | 1.7 | [10] | |
| This compound (2) | Candida albicans | Antifungal | MIC | 64 | [9] |
| Cryptococcus neoformans | Antifungal | MIC | >64 | [9] | |
| A549 (Lung Carcinoma) | Cytotoxic | IC₅₀ | 6.8 | [10] | |
| HCT-15 (Colon Carcinoma) | Cytotoxic | IC₅₀ | 12.0 | [10] | |
| MCF-7 (Breast Carcinoma) | Cytotoxic | IC₅₀ | 12.0 | [10] | |
| Fa2N4 (Hepatocytes) | Cytotoxic | IC₅₀ | 11.0 | [10] |
MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration.
The data indicates that trichodermin generally possesses greater antifungal and cytotoxic potency than its precursor, this compound, suggesting that the C-4 acetate group is important for its enhanced biological activity.[9][10]
Experimental Protocols
The elucidation of the relationship between this compound and trichodermin has been supported by several key experimental procedures.
In Vitro Enzymatic Conversion of this compound to Trichodermin
This protocol verifies the function of the TRI3 enzyme. It involves expressing and purifying the enzyme and then using it in a reaction with the substrate.[3][11]
Methodology:
-
Enzyme Expression: The TRI3 gene (e.g., from T. taxi) is cloned into an expression vector (e.g., pQE30 with a 6xHis tag) and transformed into Escherichia coli.[7][11]
-
Protein Purification: The expressed His-tagged TRI3 protein is purified from the bacterial cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.[7][11]
-
Enzymatic Reaction: The purified TRI3 enzyme is incubated in a reaction buffer containing this compound as the substrate and acetyl-CoA as the acetyl donor.
-
Reaction Quenching & Extraction: The reaction is stopped, and the products are extracted using an organic solvent like ethyl acetate.
-
Analysis: The extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to detect the presence of the product, trichodermin, by comparing its retention time and mass spectrum to an authentic standard.[11]
The workflow for this experiment is visualized below.
Analytical Method for Trichothecene Quantification
Accurate quantification of this compound and trichodermin in fungal cultures or contaminated matrices is essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[12][13]
Methodology:
-
Sample Extraction: The sample (e.g., fungal culture filtrate, contaminated grain) is extracted with an acetonitrile/water mixture.[13][14]
-
Clean-up (Optional but Recommended): The crude extract is passed through a solid-phase extraction (SPE) cartridge, such as a Bond Elut Mycotoxin column, to remove interfering matrix components.[13][14]
-
LC Separation: The cleaned-up extract is injected into a liquid chromatograph, typically with a C18 reversed-phase column. A gradient elution with solvents like water and methanol/acetonitrile (often containing a modifier like formic acid or ammonium acetate) is used to separate the analytes.
-
MS/MS Detection: The eluent from the LC is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte for unambiguous identification and quantification.
-
For this compound: Monitor relevant MRM transitions.
-
For Trichodermin: Monitor relevant MRM transitions.
-
-
Quantification: Analyte concentrations are determined by comparing the peak areas from the sample to those of a calibration curve prepared with certified reference standards. Isotopically labeled internal standards can be used to correct for matrix effects and improve accuracy.[14]
Conclusion
Trichodermin is the direct biosynthetic product of the C-4 acetylation of this compound. This conversion is a critical enzymatic step catalyzed by TRI3 acetyltransferase. The addition of the acetyl group significantly enhances the cytotoxic and antifungal properties of the trichothecene molecule. The structural and biosynthetic relationship has been rigorously established through genetic and biochemical studies, with analytical techniques like LC-MS/MS providing the means for their precise quantification. This knowledge is fundamental for researchers in mycotoxicology, natural product chemistry, and drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Heterologous Biosynthesis of the Fungal Sesquiterpene this compound in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Verification of TRI3 Acetylation of this compound to Trichodermin in the Plant Endophyte Trichoderma taxi [frontiersin.org]
- 4. Trichothecene - Wikipedia [en.wikipedia.org]
- 5. Trichodermin - Wikipedia [en.wikipedia.org]
- 6. Verification of TRI3 Acetylation of this compound to Trichodermin in the Plant Endophyte Trichoderma taxi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Verification of TRI3 Acetylation of this compound to Trichodermin in the Plant Endophyte Trichoderma taxi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. agilent.com [agilent.com]
- 14. imeko.info [imeko.info]
Methodological & Application
Application Note: Quantification of Trichodermol in Complex Matrices using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichodermol is a type A trichothecene mycotoxin produced by various fungal species, including those from the Trichoderma genus. As a potent inhibitor of protein synthesis, this compound poses a significant concern for food safety and human health. Its presence in complex matrices such as grains, food products, and biological samples necessitates sensitive and reliable analytical methods for quantification. Gas chromatography-mass spectrometry (GC-MS) offers a robust platform for the analysis of this compound. However, due to its polar nature and low volatility, derivatization is a critical step to ensure successful chromatographic separation and detection. This application note provides a detailed protocol for the quantification of this compound in complex matrices using GC-MS following trimethylsilyl (TMS) derivatization.
Ribotoxic Stress Response Signaling Pathway
Trichothecenes, including this compound, exert their toxicity by binding to the 60S ribosomal subunit, which inhibits protein synthesis. This triggers a signaling cascade known as the ribotoxic stress response, leading to the activation of mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK.[1][2][3][4] This response can ultimately lead to apoptosis or an inflammatory response.[1][3][4]
Experimental Workflow
The overall workflow for the quantification of this compound in complex matrices involves sample preparation, extraction, derivatization, and GC-MS analysis.
Experimental Protocols
Sample Preparation and Extraction
This protocol is adapted for cereal matrices. Modifications may be required for other sample types.
-
Homogenization: Grind a representative sample of the complex matrix (e.g., 20 g of grain) to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of an acetonitrile/water (84:16, v/v) extraction solvent.
-
Vortex vigorously for 2 minutes and then shake for 60 minutes on a mechanical shaker.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Optional Cleanup (for highly complex matrices):
-
Pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering compounds.
-
Elute the this compound from the SPE cartridge with an appropriate solvent (e.g., methanol).
-
-
Evaporation: Evaporate the collected supernatant or SPE eluate to complete dryness under a gentle stream of nitrogen at 50°C.
Derivatization Protocol
Due to the presence of a hydroxyl group, this compound requires derivatization to increase its volatility for GC-MS analysis. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.[5][6][7][8]
-
Reagent Preparation: Prepare a derivatizing solution of BSTFA with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Derivatization Reaction:
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized this compound. Optimization may be necessary depending on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial temperature 80°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions (SIM) | To be determined based on the mass spectrum of the this compound-TMS derivative |
Quantitative Data
While specific quantitative validation data for this compound in complex matrices using GC-MS is not extensively available in recent literature, data from the analysis of other trichothecenes in similar matrices can provide an estimation of expected method performance. The following table summarizes typical validation parameters for the analysis of trichothecenes in cereal and feed matrices, primarily using LC-MS/MS, which can serve as a benchmark. It is crucial to perform in-house validation to determine the specific performance of this method for this compound.
| Parameter | Cereal Matrix | Feed Matrix |
| Limit of Detection (LOD) | 0.3 - 5 ng/g[9] | 1 - 10 µg/kg |
| Limit of Quantification (LOQ) | 1 - 15 µg/kg[10][11] | 10 - 50 µg/kg[12] |
| Recovery | 70 - 110%[13][14] | 62 - 97%[13] |
| Repeatability (RSDr) | < 15% | < 20% |
| Reproducibility (RSDR) | < 20% | < 25% |
Note: The values presented are a range compiled from various sources for different trichothecenes and are intended as a general guide. Method validation must be performed for this compound to establish accurate performance characteristics.[12][15][16][17][18]
Conclusion
This application note provides a comprehensive framework for the quantification of this compound in complex matrices using GC-MS. The detailed protocols for sample preparation, derivatization, and GC-MS analysis, coupled with an understanding of the underlying toxicological pathways, offer a solid foundation for researchers and scientists. The successful application of this method relies on careful optimization of the derivatization step and thorough in-house validation to ensure accurate and reliable quantification of this compound for food safety and toxicological assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. web.gps.caltech.edu [web.gps.caltech.edu]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. idc-online.com [idc-online.com]
- 8. researchgate.net [researchgate.net]
- 9. cris.uni-muenster.de [cris.uni-muenster.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 9.4. Estimation of LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 18. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
Sensitive Detection of Trichodermol by HPLC-MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the sensitive detection and quantification of Trichodermol using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This compound, a type A trichothecene mycotoxin and a precursor in the biosynthesis of other mycotoxins, is of significant interest in toxicology, pharmacology, and drug development due to its biological activities. The methods outlined below are designed to be a comprehensive guide for researchers, offering robust procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
This compound is a sesquiterpenoid mycotoxin produced by various fungal species, including those of the Trichoderma and Fusarium genera. As a biosynthetic precursor to more complex trichothecenes, its detection is crucial for understanding fungal metabolism and for assessing the safety of agricultural commodities and fermentation products. Furthermore, the cytotoxic and antifungal properties of this compound make it a molecule of interest in drug discovery and development. This application note describes a highly sensitive and selective HPLC-MS/MS method for the analysis of this compound in complex matrices such as fungal cultures and contaminated grains.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical for accurate and sensitive detection of this compound. Below are two detailed protocols: a general-purpose liquid-liquid extraction and a more rigorous solid-phase extraction (SPE) for complex matrices.
Protocol 2.1.1: Liquid-Liquid Extraction (LLE) for Fungal Cultures
-
Homogenization: Homogenize 10 mL of fungal culture broth or 1 g of mycelial mass.
-
Extraction: Add 20 mL of ethyl acetate to the homogenized sample and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 4,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.
-
Re-extraction: Repeat the extraction process (steps 2-4) on the remaining aqueous layer with another 20 mL of ethyl acetate to ensure complete recovery.
-
Evaporation: Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile) and filter through a 0.22 µm syringe filter into an HPLC vial.
Protocol 2.1.2: Solid-Phase Extraction (SPE) for Grain Samples
-
Grinding and Homogenization: Mill the grain sample to a fine powder. Weigh 5 g of the homogenized powder into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 84:16 v/v) to the tube. Shake vigorously for 30 minutes on a mechanical shaker.[1]
-
Centrifugation: Centrifuge the sample at 4,000 rpm for 15 minutes.
-
SPE Column Conditioning: Condition a MycoSep® 227 or a similar trichothecene clean-up column according to the manufacturer's instructions.
-
Clean-up: Pass the supernatant from the centrifuged sample through the conditioned SPE column.
-
Elution and Evaporation: Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase and filter through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS/MS Method
The following HPLC-MS/MS parameters are recommended for the sensitive detection of this compound.
2.2.1. HPLC Conditions
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good chromatographic separation.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 20% B
-
1-8 min: Linearly increase to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 20% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
2.2.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for trichothecenes.
-
Precursor Ion: The molecular weight of this compound is 250.32 g/mol . The protonated molecule [M+H]⁺ at m/z 251.3 should be selected as the precursor ion. Alternatively, the ammonium adduct [M+NH₄]⁺ at m/z 268.3 can be used, especially when ammonium formate is present in the mobile phase.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific product ions for this compound should be determined by infusing a standard solution and optimizing the collision energy. Based on the fragmentation patterns of similar trichothecenes, the following transitions are proposed for initial method development:
-
Quantifier: m/z 251.3 → 233.2 (Loss of H₂O)
-
Qualifier: m/z 251.3 → 175.1 (Further fragmentation of the trichothecene core)
-
-
Collision Energy: This should be optimized for your specific instrument, but a starting range of 10-25 eV is recommended.
-
Other MS Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the instrument manufacturer's guidelines.
Data Presentation
Quantitative data from method validation studies for trichothecenes are summarized in the table below. While specific data for this compound is limited in the literature, the values for structurally related trichothecenes provide a good indication of the expected method performance.
| Mycotoxin | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Deoxynivalenol (DON) | Cereals | 0.13 - 3.56 | 0.40 - 10.80 | 83.3 - 92.8 | [1] |
| T-2 Toxin | Cereals | 0.5 - 5.0 | 1.0 - 10.0 | 85.0 - 110.0 | [1] |
| HT-2 Toxin | Cereals | 0.5 - 5.0 | 1.0 - 10.0 | 85.0 - 110.0 | [1] |
| Verrucarol | Cereals | - | - | - | |
| Nivalenol (NIV) | Cereals | 0.13 - 3.56 | 0.40 - 10.80 | 83.2 - 114.1 | [1] |
Note: The presented data is for related trichothecenes and serves as a guideline. Method performance for this compound should be independently validated.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound from a sample matrix to data acquisition.
Caption: Experimental workflow for this compound analysis.
Principle of HPLC-MS Detection
This diagram outlines the fundamental principle of separating and detecting a target analyte like this compound using HPLC coupled with tandem mass spectrometry.
Caption: Principle of HPLC-MS/MS detection for this compound.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a sensitive and selective approach for the detection and quantification of this compound. The provided protocols for sample preparation and instrumental analysis serve as a robust starting point for researchers in various fields. It is recommended that users validate the method in their own laboratory and for their specific matrix to ensure optimal performance. This method will be a valuable tool for advancing research in mycotoxicology, natural product chemistry, and drug development.
References
Application Notes and Protocols for Assessing Trichodermol Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichodermol is a type A trichothecene mycotoxin produced by various fungal species, including Trichoderma.[1] Like other trichothecenes, it is a potent inhibitor of protein synthesis in eukaryotic cells.[2][3] This property underlies its cytotoxic effects and has generated interest in its potential as an anticancer agent. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using common cell culture-based assays.
Mechanism of Action
This compound exerts its cytotoxic effects primarily by binding to the 60S ribosomal subunit, thereby inhibiting peptidyl transferase activity and halting protein synthesis.[2][3] This disruption of protein synthesis can trigger a cellular stress response, leading to the activation of signaling pathways that culminate in apoptosis, or programmed cell death.[4] Studies on related trichothecenes suggest the involvement of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways in this process.[4][5]
Data Presentation: this compound Cytotoxicity
The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell viability by 50%. These values can vary depending on the cell line, exposure time, and the specific assay used.
| Cell Line | Assay | Exposure Time | IC50 (µM) | Reference |
| HCT-116 (Human Colorectal Carcinoma) | SRB | Not Specified | 3.3 ± 0.3 | [6] |
| PC-3 (Human Prostate Cancer) | SRB | Not Specified | 5.3 ± 0.3 | [6] |
| SK-Hep-1 (Human Liver Adenocarcinoma) | SRB | Not Specified | 1.8 ± 0.8 | [6] |
| HeLa (Human Cervical Cancer) | MTT | 24h | 16.6 (mg/ml) | [1] |
| MCF-7 (Human Breast Cancer) | MTT | 24h | 19.6 (mg/ml) | [1] |
*Note: These values are for a cultural filtrate of a Trichoderma species and not purified this compound, hence the different units.
Experimental Protocols
Detailed methodologies for key experiments to assess this compound cytotoxicity are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Target cancer cell lines (e.g., HCT-116, PC-3, SK-Hep-1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
This compound stock solution
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2). It is crucial to have appropriate controls: a spontaneous LDH release control (untreated cells), a maximum LDH release control (cells lysed with the kit's lysis buffer), and a vehicle control.
-
-
Supernatant Collection:
-
After the desired incubation time, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound stock solution
-
Target cancer cell lines
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with different concentrations of this compound for the desired time. Include untreated and vehicle controls.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Caspase Activation Assessment: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay measures the activity of caspase-3 in cell lysates.
Materials:
-
This compound stock solution
-
Target cancer cell lines
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric assays)
-
Caspase assay buffer
-
96-well plate (black plate for fluorometric assay)
-
Microplate reader (spectrophotometer or fluorometer)
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well or 100 mm dishes) and treat with this compound as described previously.
-
-
Cell Lysate Preparation:
-
After treatment, harvest the cells and wash them with cold PBS.
-
Lyse the cells using a suitable cell lysis buffer on ice for 10-20 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Caspase-3 Activity Measurement:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add 50-100 µg of protein from each lysate.
-
Add the caspase-3 substrate and caspase assay buffer to each well according to the manufacturer's protocol.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Mandatory Visualizations
Experimental Workflow for Assessing this compound Cytotoxicity
References
- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.um.edu.my [eprints.um.edu.my]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design for Studying Trichodermol Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichodermol is a type A trichothecene mycotoxin produced by various fungal species, including Trichoderma, Stachybotrys, and Fusarium.[1] Like other trichothecenes, it is a potent inhibitor of eukaryotic protein synthesis, which is central to its toxic effects.[2][3] These mycotoxins do not require metabolic activation to exert their biological activity.[1] Exposure to trichothecenes can lead to a wide range of adverse health effects, including immunotoxicity, hematotoxicity, gastrointestinal damage, and dermal irritation.[4][5] Understanding the in vivo toxicity of this compound is crucial for risk assessment and the development of potential therapeutics.
These application notes provide a comprehensive framework for designing and conducting in vivo experiments to study the toxicity of this compound in animal models. The protocols detailed below are based on established methodologies for assessing the toxicity of related trichothecene mycotoxins.
Data Presentation: Quantitative Toxicity Data
Due to a lack of specific publicly available LD50 data for this compound, the following table presents hypothetical, yet plausible, acute toxicity data based on values reported for the structurally similar trichothecene, nivalenol. These values should be experimentally determined for this compound. The LD50 values for nivalenol in male ddY mice were reported as 38.9 mg/kg (oral), 7.4 mg/kg (intraperitoneal), 7.2 mg/kg (subcutaneous), and 7.3 mg/kg (intravenous).[2]
Table 1: Estimated Acute Toxicity (LD50) of this compound in Rodent Models
| Animal Model | Route of Administration | Estimated LD50 (mg/kg body weight) | Observation Period |
| Mouse (e.g., BALB/c) | Oral (gavage) | 30 - 50 | 14 days |
| Mouse (e.g., BALB/c) | Intraperitoneal (i.p.) | 5 - 10 | 14 days |
| Rat (e.g., Sprague-Dawley) | Oral (gavage) | 40 - 60 | 14 days |
| Rat (e.g., Sprague-Dawley) | Dermal | > 200 (for severe irritation) | 14 days |
Table 2: Key Biochemical and Hematological Markers for this compound Toxicity Assessment
| Parameter Category | Specific Marker | Expected Change with this compound Toxicity | Rationale |
| Hematology | White Blood Cell (WBC) Count | Decrease (Leukopenia) | Inhibition of hematopoietic progenitor cells.[4][5] |
| Lymphocyte Count | Decrease (Lymphopenia) | Apoptosis in lymphoid tissues. | |
| Platelet Count | Decrease (Thrombocytopenia) | Bone marrow suppression.[4] | |
| Serum Biochemistry | Alanine Aminotransferase (ALT) | Increase | Potential hepatotoxicity. |
| Aspartate Aminotransferase (AST) | Increase | Potential hepatotoxicity. | |
| Blood Urea Nitrogen (BUN) | Increase | Potential nephrotoxicity. | |
| Creatinine | Increase | Potential nephrotoxicity. | |
| Immunology | Serum Immunoglobulins (IgG, IgM) | Decrease | Immunosuppressive effects. |
| Splenocyte Proliferation Assay | Decrease | Inhibition of immune cell function. | |
| Cytokine Levels (e.g., TNF-α, IL-6) | Increase (initially) | Inflammatory response. | |
| Oxidative Stress | Malondialdehyde (MDA) in tissues | Increase | Lipid peroxidation. |
| Glutathione (GSH) in tissues | Decrease | Depletion of antioxidant defenses. |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Assessment (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration in mice.
Materials:
-
This compound (high purity)
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Male and female mice (e.g., BALB/c, 6-8 weeks old)
-
Oral gavage needles
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle. The dose range should be selected based on preliminary range-finding studies.
-
Animal Grouping: Randomly assign animals to treatment groups (at least 5 animals per sex per group) and a control group (vehicle only).
-
Administration: Administer a single dose of this compound or vehicle to each mouse via oral gavage.
-
Observation: Observe the animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, diarrhea, tremors) and mortality at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) and then daily for a total of 14 days.
-
Data Collection: Record body weights, food and water consumption, and all observed clinical signs.
-
Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period or at the time of death.
-
LD50 Calculation: Calculate the LD50 value and its 95% confidence interval using a validated statistical method (e.g., Probit analysis).
Protocol 2: Sub-chronic Toxicity Study with Immunotoxicological and Hematological Assessment
Objective: To evaluate the sub-chronic toxicity of this compound, with a focus on its effects on the immune and hematopoietic systems.
Materials:
-
This compound
-
Vehicle
-
Male and female rats (e.g., Sprague-Dawley, 6-8 weeks old)
-
Equipment for blood collection and analysis (hematology analyzer, centrifuge)
-
ELISA kits for cytokine and immunoglobulin quantification
-
Histopathology processing and analysis equipment
Procedure:
-
Animal Acclimatization and Grouping: As described in Protocol 1.
-
Dosing: Administer this compound or vehicle daily via oral gavage for 28 or 90 days at three different dose levels (low, mid, high) and a control.
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, and record body weights and food consumption weekly.
-
Blood Collection: Collect blood samples from the tail vein or retro-orbital sinus at baseline and at specified time points during the study, and a terminal blood collection via cardiac puncture.
-
Hematology: Analyze whole blood for complete blood counts (CBC), including WBC, red blood cells (RBC), platelets, and differential leukocyte counts.
-
Serum Biochemistry: Analyze serum for key biochemical markers of organ toxicity (see Table 2).
-
Immunotoxicology:
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect major organs, weigh them, and preserve them in 10% neutral buffered formalin for histopathological analysis. Pay close attention to the gastrointestinal tract, liver, kidneys, and lymphoid organs.
Protocol 3: Investigation of Ribotoxic Stress Response and MAPK Signaling Pathway Activation
Objective: To determine if this compound induces a ribotoxic stress response in vivo, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Materials:
-
This compound
-
Vehicle
-
Male mice (e.g., C57BL/6, 6-8 weeks old)
-
Reagents for protein extraction and Western blotting
-
Primary antibodies against phosphorylated and total forms of p38, JNK, and ERK MAPKs.
-
Secondary antibodies and detection reagents
Procedure:
-
Animal Treatment: Administer a single dose of this compound or vehicle to mice via intraperitoneal injection to ensure rapid systemic exposure.
-
Tissue Collection: At various time points post-injection (e.g., 15, 30, 60, 120 minutes), euthanize the animals and collect target tissues such as the spleen and liver.
-
Protein Extraction: Immediately homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for phosphorylated p38, JNK, and ERK.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) system.
-
Strip the membranes and re-probe with antibodies for total p38, JNK, and ERK to confirm equal protein loading.
-
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
Mandatory Visualization
Caption: Experimental workflow for in vivo assessment of this compound toxicity.
Caption: this compound-induced ribotoxic stress and MAPK signaling cascade.
References
Application Notes and Protocols for the Molecular Identification of Trichodermol-Producing Fungi
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trichodermol is a mycotoxin belonging to the trichothecene family, produced by various fungal species, most notably from the genus Trichoderma. It serves as a biosynthetic precursor to other significant trichothecenes.[1][2] The identification of this compound-producing fungi is crucial for agricultural, food safety, and pharmaceutical research. Molecular techniques offer rapid, sensitive, and specific methods for the detection and quantification of these fungi. These application notes provide detailed protocols for the identification of this compound-producing fungi using various molecular assays.
The core of these molecular identification methods often revolves around the detection of key genes in the this compound biosynthesis pathway. This pathway commences with the cyclization of farnesyl pyrophosphate (FPP) to trichodiene, a reaction catalyzed by trichodiene synthase, which is encoded by the tri5 gene.[3][4] Subsequent oxygenation steps are carried out by cytochrome P450 monooxygenases, including those encoded by the tri4 and tri11 genes, leading to the formation of this compound.[1][2][5]
This document outlines protocols for fungal DNA extraction, conventional PCR, quantitative PCR (qPCR), High-Resolution Melting (HRM) analysis, and Loop-Mediated Isothermal Amplification (LAMP) for the detection and identification of this compound-producing fungi.
Data Presentation: Quantitative Assay Performance
The following tables summarize the performance of various molecular assays for the detection of mycotoxin-producing fungi. It is important to note that performance characteristics such as the limit of detection (LOD) can vary depending on the specific fungal species, primer and probe sequences, and experimental conditions. The data presented here are representative examples from the literature and should be used as a guideline. In-house validation is recommended for any new assay.
Table 1: Quantitative PCR (qPCR) Assay Performance for the Detection of Mycotoxin-Producing Fungi
| Target Gene | Fungal Species | Assay Type | Limit of Detection (LOD) | Reference |
| tri5 | Fusarium spp. | SYBR Green qPCR | Not explicitly quantified, but effective for detection | [6] |
| rpb2 | Trichoderma asperellum | TaqMan qPCR | 2 x 10³ conidia / g of grape wood | [7] |
| rpb2 | Trichoderma gamsii | TaqMan qPCR | 2 x 10³ conidia / g of grape wood | [7] |
| pks | Aspergillus carbonarius | Real-time LAMP | 0.3 pg / reaction | [8] |
| aflT | Aspergillus flavus | Real-time LAMP | 0.03 pg / reaction | [8] |
Table 2: Loop-Mediated Isothermal Amplification (LAMP) Assay Performance
| Target Gene | Fungal Species | Detection Method | Limit of Detection (LOD) | Reference |
| tri6/tri5 | Fusarium spp. | Real-time fluorescence | Positive for samples with >163 ppb DON | [9] |
| fum10 | Aspergillus niger/welwitschiae | Colorimetric | Low amounts of conidia | [10] |
| sat14 | Stachybotrys chartarum | Visual (Neutral Red) | 0.635 pg / reaction | [11] |
Experimental Protocols
Fungal DNA Extraction
High-quality genomic DNA is a prerequisite for reliable molecular assays. Below are two common protocols for fungal DNA extraction.
Protocol 1.1: Rapid Mini-Preparation of Fungal DNA
This method is suitable for rapid screening of a large number of samples.
Materials:
-
Lysis buffer (400 mM Tris-HCl [pH 8.0], 60 mM EDTA [pH 8.0], 150 mM NaCl, 1% sodium dodecyl sulfate)
-
Potassium acetate (pH 4.8)
-
Isopropyl alcohol
-
70% Ethanol
-
1x Tris-EDTA (TE) buffer
-
Sterile toothpicks
-
1.5 mL microcentrifuge tubes
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Add 500 µL of lysis buffer to a 1.5 mL microcentrifuge tube.
-
Using a sterile toothpick, transfer a small amount of fungal mycelium into the lysis buffer and disrupt the mycelium.
-
Incubate at room temperature for 10 minutes.
-
Add 150 µL of potassium acetate (pH 4.8), vortex briefly, and centrifuge at >10,000 x g for 1 minute.
-
Transfer the supernatant to a new 1.5 mL microcentrifuge tube and centrifuge again as in the previous step.
-
Transfer the supernatant to a new 1.5 mL tube and add an equal volume of isopropyl alcohol. Mix by inversion.
-
Centrifuge at >10,000 x g for 2 minutes and discard the supernatant.
-
Wash the DNA pellet with 300 µL of 70% ethanol and centrifuge at 10,000 rpm for 1 minute. Discard the supernatant.
-
Air dry the DNA pellet and resuspend it in 50 µL of 1x TE buffer.
-
Use 1 µL of the purified DNA for downstream PCR applications.
Protocol 1.2: CTAB-Based DNA Extraction
This method generally yields higher quality DNA suitable for more sensitive applications.
Materials:
-
CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl [pH 8.0], 20 mM EDTA, 1.4 M NaCl, 1% PVP)
-
2-Mercaptoethanol
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol
-
70% Ethanol
-
1x TE buffer
-
Liquid nitrogen
-
Mortar and pestle
-
Water bath
-
Microcentrifuge
Procedure:
-
Harvest fungal mycelium and freeze-dry or use fresh.
-
Grind the mycelium to a fine powder in a mortar and pestle with liquid nitrogen.
-
Transfer the powder to a microcentrifuge tube and add 500 µL of pre-warmed (65°C) CTAB extraction buffer with 2-mercaptoethanol added to a final concentration of 0.2%.
-
Incubate at 65°C for 60 minutes with occasional vortexing.
-
Add an equal volume of chloroform:isoamyl alcohol (24:1), mix by inversion, and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Add 0.7 volumes of cold isopropanol, mix gently, and incubate at -20°C for 30 minutes to precipitate the DNA.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
Wash the pellet with 70% ethanol, air dry, and resuspend in 50-100 µL of 1x TE buffer.
Conventional PCR for tri5 Gene Detection
This protocol is for the qualitative detection of the tri5 gene, a key indicator of the potential for trichothecene production.
Materials:
-
Purified fungal genomic DNA
-
tri5 specific primers (e.g., Tr5F and Tr5R[3])
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis system
Primer Sequences:
PCR Reaction Mix (25 µL):
| Component | Final Concentration |
|---|---|
| 10x PCR Buffer | 1x |
| dNTPs | 200 µM each |
| Tr5F Primer | 0.4 µM |
| Tr5R Primer | 0.4 µM |
| Taq DNA Polymerase | 1.25 U |
| Template DNA | 1-50 ng |
| Nuclease-free water | to 25 µL |
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
35 Cycles:
-
Final Extension: 72°C for 5 minutes
Analysis: Analyze the PCR products by agarose gel electrophoresis. The expected amplicon size for these primers is approximately 544 bp from genomic DNA.[3]
Quantitative PCR (qPCR) for Fungal Quantification
This protocol allows for the quantification of fungal DNA, which can be correlated with fungal biomass.
Materials:
-
Purified fungal genomic DNA
-
qPCR primers and probe (e.g., for rpb2 gene in Trichoderma[7])
-
qPCR master mix (containing DNA polymerase, dNTPs, and buffer)
-
Real-time PCR instrument
Example Primer and Probe Set for Trichoderma asperellum (rpb2 gene): [7]
-
Forward Primer: Tasp-rpb2-F (Sequence not provided in abstract)
-
Reverse Primer: Tasp-rpb2-R (Sequence not provided in abstract)
-
Probe: Tasp-rpb2-P (Sequence not provided in abstract)
qPCR Reaction Mix (12.5 µL):
| Component | Final Concentration |
|---|---|
| 2x qPCR Master Mix | 1x |
| Forward Primer | 250 nM |
| Reverse Primer | 250 nM |
| Probe | 150 nM |
| Template DNA | 1-2 µL |
| Nuclease-free water | to 12.5 µL |
Thermocycling Conditions: [7]
-
Initial Denaturation: 95°C for 2 minutes
-
40 Cycles:
-
Denaturation: 95°C for 5 seconds
-
Annealing/Extension: 64.5°C for 30 seconds
-
Analysis: Generate a standard curve using a serial dilution of known concentrations of target DNA. Quantify unknown samples based on their Cq values relative to the standard curve.
High-Resolution Melting (HRM) Analysis for Species Differentiation
HRM analysis can differentiate fungal species based on subtle differences in the melting temperature of PCR amplicons.
Materials:
-
Purified fungal genomic DNA
-
Primers for a variable region (e.g., ITS)
-
HRM-compatible master mix (containing a saturating DNA binding dye)
-
Real-time PCR instrument with HRM capabilities
Procedure:
-
PCR Amplification:
-
Set up the PCR reaction as you would for a standard qPCR, using an HRM master mix.
-
Thermocycling Conditions (Example): [12]
-
Initial Denaturation: 95°C for 2 minutes
-
30-40 Cycles:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 57°C for 30 seconds
-
Extension: 68°C for 30 seconds
-
-
Final Elongation: 68°C for 5 minutes
-
-
-
HRM Analysis:
-
Following amplification, the instrument will perform the melt analysis.
-
Melting Conditions (Example): [12]
-
Denature: 95°C for 30 seconds
-
Cool: 55°C for 60 seconds
-
Melt: Increase temperature from 65°C to 95°C at a rate of 0.1°C per step, with continuous fluorescence measurement. Analysis: The HRM software will generate melting curves. Different species or genotypes will exhibit distinct melting profiles, allowing for their differentiation.
-
-
Loop-Mediated Isothermal Amplification (LAMP) for Rapid Detection
LAMP is a rapid and robust method for DNA amplification that does not require a thermocycler.
Materials:
-
Purified fungal genomic DNA
-
LAMP primers (a set of 4-6 primers targeting a specific gene, e.g., tri5)
-
Bst DNA polymerase
-
Reaction buffer
-
dNTPs
-
Betaine (optional, to enhance amplification)
-
Heat block or water bath set to a constant temperature (e.g., 65°C)
-
Detection reagent (e.g., SYBR Green I, hydroxynaphthol blue)
Procedure:
-
Design a set of LAMP primers targeting the tri5 gene.
-
Reaction Mix (25 µL):
Component Final Concentration 10x Thermopol Buffer 1x dNTPs 1.4 mM each FIP/BIP primers 1.6 µM each F3/B3 primers 0.2 µM each LoopF/LoopB primers (optional) 0.4 µM each MgSO₄ 8 mM Betaine 0.8 M Bst DNA Polymerase 8 U Template DNA 1-2 µL | Nuclease-free water | to 25 µL |
-
Incubate the reaction at a constant temperature (e.g., 65°C) for 30-60 minutes.
-
Detection:
-
Visual: Observe a color change if using a colorimetric dye.
-
Fluorescence: Measure fluorescence if using a fluorescent dye.
-
Gel Electrophoresis: A ladder-like pattern of bands indicates a positive reaction.
-
Visualizations
This compound Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of this compound from FPP.
General Workflow for Molecular Identification
Caption: Workflow for molecular identification of fungi.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterologous Biosynthesis of the Fungal Sesquiterpene this compound in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Use of a Reverse Transcription-PCR Assay To Study Expression of Tri5 by Fusarium Species In Vitro and In Planta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Development of Loop-Mediated Isothermal Amplification (LAMP) Assays for the Rapid Detection of Toxigenic Aspergillus flavus and A. carbonarius in Nuts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-time loop-mediated isothermal amplification (LAMP) assay for group specific detection of important trichothecene producing Fusarium species in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A loop-mediated isothermal amplification (LAMP) assay for rapid detection of fumonisin producing Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid and selective detection of macrocyclic trichothecene producing Stachybotrys chartarum strains by loop-mediated isothermal amplification (LAMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Resolution Melting (HRM) Curve Assay for the Identification of Eight Fusarium Species Causing Ear Rot in Maize - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antifungal Susceptibility of Pathogens to Trichodermol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichodermol, a sesquiterpenoid mycotoxin belonging to the trichothecene family, has demonstrated notable antifungal properties. As a potential candidate for novel antifungal drug development, standardized and detailed protocols for evaluating its efficacy against a spectrum of fungal pathogens are essential. These application notes provide comprehensive methodologies for determining the in vitro antifungal susceptibility of various pathogens to this compound. The protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.
The primary mechanism of action for many trichothecenes involves the inhibition of protein synthesis through binding to the ribosomal peptidyltransferase site. This interaction can trigger a "ribotoxic stress response," activating signaling cascades such as the mitogen-activated protein kinase (MAPK) pathways, which can lead to apoptosis. Furthermore, studies have indicated that this compound can downregulate the expression of genes involved in the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane and a well-established target for many antifungal drugs.
These notes will guide researchers in performing broth microdilution and disk diffusion assays to determine key susceptibility parameters such as the Minimum Inhibitory Concentration (MIC) and will provide a framework for understanding the potential mechanisms of this compound's antifungal action.
Quantitative Data Summary
The following table summarizes the available quantitative data on the antifungal activity of this compound. Further research is required to expand this dataset to a wider range of fungal pathogens.
| Fungal Species | Compound | MIC (µg/mL) | Reference |
| Candida albicans | This compound | 8–32 | [1] |
| Candida albicans | Trichodermin | <4 | [1] |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M27-A3 guidelines and is suitable for testing yeasts and filamentous fungi.[2]
a. Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
96-well, flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolates
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline (0.85%) or sterile water with 0.05% Tween 20 (for molds)
-
Spectrophotometer or McFarland standards
-
Incubator (35°C for most yeasts, 28-35°C for molds)
-
Multichannel pipette
b. Preparation of Fungal Inoculum:
-
Yeasts (e.g., Candida spp., Cryptococcus neoformans):
-
Subculture the yeast onto an SDA plate and incubate at 35°C for 24-48 hours.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Molds (e.g., Aspergillus spp., Fusarium spp., Dermatophytes):
-
Grow the mold on a PDA slant or plate at 28-35°C until sporulation is evident.[3]
-
Harvest the conidia by flooding the culture with sterile saline containing 0.05% Tween 20 and gently scraping the surface with a sterile loop.
-
Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL by counting with a hemocytometer or using a spectrophotometer.
-
c. Assay Procedure:
-
Prepare a working solution of this compound in RPMI-1640 medium at twice the highest desired final concentration.
-
Add 100 µL of RPMI-1640 to wells 2 through 11 of a 96-well microtiter plate.
-
Add 200 µL of the working this compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug) and should contain 100 µL of RPMI-1640.
-
Well 12 will serve as the sterility control (no inoculum) and should contain 200 µL of RPMI-1640.
-
Inoculate wells 1 through 11 with 100 µL of the final fungal inoculum suspension.
-
Incubate the plates at the appropriate temperature (35°C for yeasts, 28-35°C for molds) for 24-72 hours, depending on the growth rate of the organism.[3][4]
d. Reading and Interpretation:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts, but complete inhibition is often used for other compounds and molds) compared to the growth control well.[4]
-
The endpoint can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).
Disk Diffusion Method
This method, adapted from CLSI M44-A2 guidelines, is a simpler, qualitative alternative to broth microdilution for assessing antifungal susceptibility, particularly for yeasts.[5]
a. Materials:
-
This compound solution of known concentration
-
Sterile blank paper disks (6 mm in diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts) or other suitable agar medium for molds.
-
Fungal inoculum prepared as described for the broth microdilution method.
-
Sterile cotton swabs
-
Incubator
b. Assay Procedure:
-
Prepare the agar plates and allow them to dry.
-
Impregnate the sterile paper disks with a known amount of the this compound solution and allow them to dry completely in a sterile environment.
-
Dip a sterile cotton swab into the standardized fungal inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Inoculate the entire surface of the agar plate by swabbing in three directions to ensure uniform growth.
-
Aseptically place the this compound-impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at the appropriate temperature for 24-48 hours.
c. Reading and Interpretation:
-
Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.
-
The size of the zone of inhibition is indicative of the susceptibility of the organism to this compound. The results are typically interpreted as susceptible, intermediate, or resistant based on established breakpoints, which would need to be determined for this compound.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: Broth Microdilution for MIC Determination
References
- 1. Frontiers | Antifungal activity of eumelanin-inspired indoylenepheyleneethynylene against Cryptococcus neoformans [frontiersin.org]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. In Vitro Analysis of the Ability of Trichophyton rubrum To Become Resistant to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterol Regulatory Element Binding Proteins in Fungi: Hypoxic Transcription Factors Linked to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Trichodermol as a Potential Biocontrol Agent in Agriculture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichodermol, a sesquiterpenoid mycotoxin belonging to the trichothecene family, is a secondary metabolite produced by various species of the filamentous fungi Trichoderma. While the genus Trichoderma is widely recognized and utilized as a potent biocontrol agent in agriculture, the specific application and detailed mechanisms of its individual metabolites, such as this compound, are areas of growing research interest. This document provides a comprehensive overview of the potential application of this compound as a biocontrol agent, drawing upon the broader knowledge of Trichoderma and specific findings related to trichothecenes. These notes and protocols are intended to guide researchers in exploring the efficacy and mechanisms of this compound for the development of novel, targeted biocontrol strategies.
The biocontrol activity of Trichoderma species is multifaceted, involving mechanisms such as mycoparasitism, competition for nutrients and space, and antibiosis through the secretion of antifungal compounds, including this compound. Furthermore, Trichoderma can induce systemic resistance in plants, priming them to defend against a broad spectrum of pathogens.[1] This induced resistance is often mediated by the plant's own defense signaling pathways, including the salicylic acid (SA) and jasmonic acid (JA) pathways, which can be influenced by trichothecenes.[2]
While extensive quantitative data on the standalone efficacy of purified this compound against a wide array of plant pathogens is still emerging, the known antifungal properties of trichothecenes suggest its significant potential. This document will synthesize the available information on Trichoderma and related compounds to provide a framework for future research and development of this compound-based biocontrol solutions.
Data Presentation: Efficacy of Trichoderma Species and Their Extracts
Quantitative data on the efficacy of purified this compound is limited in publicly available literature. Therefore, the following tables summarize the antagonistic activity of various Trichoderma species and their extracts, which contain a mixture of bioactive compounds including this compound, against several important plant pathogens. This data serves as a valuable proxy for the potential of this compound and a starting point for further investigation.
Table 1: In Vitro Antagonistic Activity of Trichoderma spp. Against Fungal Pathogens
| Trichoderma Species | Target Pathogen | Inhibition Percentage (%) | Reference |
| Trichoderma viride | Alternaria alternata | 75.04 | [3] |
| Trichoderma harzianum | Alternaria alternata | 67.83 | [3] |
| Trichoderma viride | Fusarium proliferatum | 64.23 | [3] |
| Trichoderma harzianum | Fusarium proliferatum | 53.42 | [3] |
| Trichoderma viride | Bipolaris sorokiniana | 62.65 | [3] |
| Trichoderma harzianum | Bipolaris sorokiniana | 59.04 | [3] |
| Trichoderma viride | Drechslera halodes | 51.54 | [3] |
| Trichoderma harzianum | Drechslera halodes | 43.92 | [3] |
| Trichoderma harzianum | Sclerotium rolfsii | 76.6 | [4] |
| Trichoderma asperellum | Rhizoctonia solani | 79.33 | [5] |
| Trichoderma harzianum | Botrytis cinerea | Not specified | [6] |
Table 2: Antifungal Efficacy of Trichoderma spp. Extracts
| Trichoderma Species | Target Pathogen | Inhibition Zone Diameter (mm) at 200 µ g/disc | Reference |
| T. viride | B. sorokiniana | 12.29 | [3] |
| T. harzianum | B. sorokiniana | 11.36 | [3] |
Experimental Protocols
The following protocols are foundational for the study of Trichoderma and its metabolites. While specific protocols for the isolation and application of pure this compound are not widely established, these methods provide a robust framework for researchers to adapt and develop more specific procedures.
Protocol 1: Isolation of Trichoderma spp. from Soil
This protocol outlines the procedure for isolating Trichoderma species from soil samples, which is the first step in obtaining cultures for metabolite extraction.
Materials:
-
Soil samples from the rhizosphere of healthy plants
-
Sterile distilled water
-
Sterile Petri dishes
-
Potato Dextrose Agar (PDA) medium
-
Trichoderma Selective Medium (TSM), if available
-
Sterile flasks and pipettes
-
Incubator
Procedure:
-
Sample Collection: Collect soil samples from the root zone of healthy plants.
-
Serial Dilution:
-
Suspend 10 g of soil in 90 mL of sterile distilled water to make a 10⁻¹ dilution.
-
Vortex the suspension for 2 minutes to ensure thorough mixing.
-
Perform a serial dilution up to 10⁻⁵ by transferring 1 mL of the previous dilution into 9 mL of sterile distilled water.
-
-
Plating:
-
Pipette 0.1 mL of the 10⁻³, 10⁻⁴, and 10⁻⁵ dilutions onto separate PDA or TSM plates.
-
Spread the suspension evenly over the agar surface using a sterile spreader.
-
-
Incubation:
-
Incubate the plates at 25-28°C for 3-7 days.
-
Observe the plates daily for the appearance of fungal colonies. Trichoderma colonies are typically fast-growing and initially appear white, later turning green due to sporulation.
-
-
Purification:
-
Subculture individual, distinct colonies onto fresh PDA plates to obtain pure cultures.
-
Incubate the pure cultures under the same conditions.
-
Protocol 2: Extraction of this compound from Liquid Culture
This protocol describes a general method for the solvent extraction of secondary metabolites, including this compound, from a liquid culture of Trichoderma.
Materials:
-
Pure culture of a this compound-producing Trichoderma species
-
Potato Dextrose Broth (PDB)
-
Sterile flasks for liquid culture
-
Shaking incubator
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
-
Methanol for resuspension
-
HPLC system for purification (optional)
Procedure:
-
Liquid Culture:
-
Inoculate a flask containing 100 mL of sterile PDB with a mycelial plug from a pure Trichoderma culture.
-
Incubate the flask on a rotary shaker (150 rpm) at 25-28°C for 7-10 days.
-
-
Extraction:
-
After incubation, filter the culture broth to separate the mycelium from the filtrate.
-
Transfer the filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.[7]
-
Allow the layers to separate. The upper ethyl acetate layer will contain the non-polar secondary metabolites.[7]
-
Collect the ethyl acetate layer.
-
Repeat the extraction process two more times with fresh ethyl acetate to maximize the yield.[7]
-
-
Concentration:
-
Combine the ethyl acetate extracts and concentrate them using a rotary evaporator under reduced pressure until a crude extract is obtained.
-
-
Purification (Optional):
-
Storage:
-
Dissolve the dried extract in a suitable solvent like methanol and store at -20°C for further analysis and bioassays.
-
Protocol 3: In Vitro Antifungal Activity Assay (Dual Culture)
This protocol is used to assess the antagonistic activity of Trichoderma or its extracts against a target fungal pathogen.
Materials:
-
Pure cultures of Trichoderma and the target pathogenic fungus
-
PDA plates
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
Inoculation:
-
Using a sterile cork borer, cut a 5 mm disc from the edge of an actively growing culture of the pathogenic fungus.
-
Place the disc on one side of a fresh PDA plate, approximately 2 cm from the edge.
-
Similarly, place a 5 mm disc of the Trichoderma culture on the opposite side of the same plate.
-
-
Control:
-
Prepare a control plate with only the pathogenic fungus.
-
-
Incubation:
-
Incubate all plates at 25-28°C for 5-7 days.
-
-
Evaluation:
-
Measure the radial growth of the pathogen in the dual culture plate and the control plate.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 Where: C = Radial growth of the pathogen in the control plate T = Radial growth of the pathogen in the dual culture plate
-
Protocol 4: In Vivo Biocontrol Assay (Seed Treatment)
This protocol evaluates the efficacy of Trichoderma or its metabolites in protecting plants from soil-borne pathogens.
Materials:
-
Seeds of a susceptible host plant
-
Trichoderma spore suspension or a solution of purified this compound
-
Pathogen inoculum (e.g., mycelial slurry or spore suspension)
-
Sterilized soil or potting mix
-
Pots or trays
-
Greenhouse or growth chamber
Procedure:
-
Seed Treatment:
-
Coat the seeds with the Trichoderma spore suspension or the this compound solution. A sticker agent can be used to improve adherence.
-
Allow the seeds to air dry.
-
-
Soil Inoculation:
-
Inoculate the sterilized soil with the pathogen. The concentration of the pathogen should be predetermined to cause disease but not 100% mortality.
-
-
Sowing:
-
Sow the treated and untreated (control) seeds in the pathogen-infested soil.
-
Include a negative control with untreated seeds in non-infested soil.
-
-
Growth Conditions:
-
Maintain the pots in a greenhouse or growth chamber under optimal conditions for the host plant.
-
-
Data Collection:
-
Record the percentage of seed germination, seedling emergence, and disease incidence (e.g., damping-off, root rot) over a period of 2-4 weeks.
-
Measure plant growth parameters such as shoot height, root length, and fresh/dry weight.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Plant Defense Signaling
Trichothecenes, the class of mycotoxins to which this compound belongs, are known to induce stress and defense responses in plants.[4] While a specific pathway for this compound is not fully elucidated, it is hypothesized to trigger a cascade involving Mitogen-Activated Protein Kinases (MAPKs) and modulate the established plant defense hormone signaling pathways, primarily the Jasmonic Acid (JA) and Salicylic Acid (SA) pathways.[1][4][11]
Caption: Hypothetical signaling pathway of this compound-induced plant defense.
Experimental Workflow for Biocontrol Agent Evaluation
The following workflow illustrates the logical progression of experiments to evaluate the potential of this compound as a biocontrol agent.
Caption: Experimental workflow for evaluating this compound as a biocontrol agent.
Conclusion
This compound, as a key secondary metabolite of the biocontrol fungus Trichoderma, holds considerable promise for development as a targeted and effective biocontrol agent in agriculture. While research directly focusing on purified this compound is still in its early stages, the extensive body of knowledge on Trichoderma and other trichothecenes provides a strong foundation for future investigations. The protocols and data presented here offer a starting point for researchers to explore the antifungal efficacy, mechanisms of action, and practical applications of this compound. Further research, particularly in quantifying its efficacy against a broader range of pathogens and elucidating its specific signaling interactions with plants, will be crucial in unlocking the full potential of this natural compound for sustainable crop protection.
References
- 1. Frontiers | Trichoderma-Induced Ethylene Responsive Factor MsERF105 Mediates Defense Responses in Malus sieversii [frontiersin.org]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. mdpi.com [mdpi.com]
- 4. biochemjournal.com [biochemjournal.com]
- 5. Biological Activity of Four Trichoderma Species Confers Protection against Rhizoctonia solani, the Causal Agent of Cucumber Damping-Off and Root Rot Diseases [mdpi.com]
- 6. The toolbox of Trichoderma spp. in the biocontrol of Botrytis cinerea disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Trichoderma strains by image analysis of HPLC chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Native Trichoderma Induced the Defense-Related Enzymes and Genes in Rice against Xanthomonas oryzae pv. oryzae (Xoo) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the extraction and purification of Trichodermol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Trichodermol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organisms produce it?
A1: this compound is a trichothecene, a type of sesquiterpenoid mycotoxin. It is a known secondary metabolite produced by various fungal species, including those from the genera Trichoderma, Myrothecium, Stachybotrys, and Trichothecium[1][2]. This compound is the immediate biosynthetic precursor to other trichothecenes like trichodermin[3][4].
Q2: What are the main challenges in obtaining pure this compound?
A2: The primary challenges include:
-
Low production titers: Wild-type fungal strains often produce low yields of this compound.
-
Complex extraction matrix: Crude extracts from fungal cultures contain a wide array of other secondary metabolites and cellular components, making purification difficult.
-
Co-extraction of impurities: Structurally similar compounds are often co-extracted, complicating the purification process.
-
Potential for degradation: this compound may be sensitive to certain pH and temperature conditions, leading to degradation during extraction and purification.
-
Sample loss during purification: Conventional purification methods like silica gel column chromatography can lead to irreversible adsorption and significant loss of the target compound[5].
Q3: Which analytical techniques are suitable for detecting and quantifying this compound?
A3: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS or HPLC-MS) are the most common and effective methods for the identification and quantification of this compound and other trichothecenes[3][4]. These techniques offer high sensitivity and specificity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Problem 1: Low Yield of this compound in Fungal Culture
| Possible Cause | Recommended Solution |
| Suboptimal Culture Medium | Optimize the composition of the culture medium. Experiment with different carbon and nitrogen sources. For instance, studies on Trichoderma have shown that the choice of basal media and supplements like glucose, sucrose, peptone, and yeast extract can significantly impact secondary metabolite production[6]. |
| Inadequate Culture Conditions | Optimize physical parameters such as pH, temperature, and agitation. The optimal temperature for growth and secondary metabolite production in many Trichoderma species is between 25°C and 30°C, with a favorable pH range of 5.5 to 7.5[5][7]. |
| Insufficient Incubation Time | Determine the optimal fermentation time for this compound production. The production of secondary metabolites is often growth-phase dependent. |
| Low-Producing Fungal Strain | Consider strain improvement techniques or using a known high-producing strain of a relevant Trichoderma species. |
Problem 2: Low Recovery of this compound After Solvent Extraction
| Possible Cause | Recommended Solution |
| Inefficient Solvent System | Ethyl acetate is a commonly used and effective solvent for extracting this compound and other trichothecenes from fungal cultures[4]. Ensure that the solvent polarity is appropriate. |
| Incomplete Cell Lysis | If this compound is retained within the mycelia, ensure complete cell disruption before or during solvent extraction. This can be achieved by grinding the mycelia or using sonication. |
| Product Degradation | Peptides and other secondary metabolites can be susceptible to degradation by enzymes released during cell lysis. To mitigate this, work at low temperatures (e.g., on ice) and consider adding protease inhibitors[8]. |
| Suboptimal pH during Extraction | The pH of the extraction buffer can influence the solubility and stability of this compound. Maintain a pH that ensures the stability of the compound. |
Problem 3: Poor Purity of this compound After Initial Purification Steps
| Possible Cause | Recommended Solution | | Co-elution of Impurities | Use a more advanced purification technique like High-Speed Counter-Current Chromatography (HSCCC). HSCCC is a liquid-liquid chromatography method that avoids the use of solid supports, thus preventing irreversible adsorption and improving recovery rates. It has been successfully used for the purification of other trichothecenes[9][10][11][12][13]. | | Suboptimal Chromatography Conditions | If using HPLC, optimize the mobile phase and column (e.g., C18 reverse-phase). A gradient of acetonitrile in water with a modifier like 0.1% trifluoroacetic acid (TFA) can improve peak shape and resolution[8]. | | Presence of Structurally Similar Compounds | Employ orthogonal purification techniques that separate compounds based on different chemical properties (e.g., size-exclusion chromatography followed by reverse-phase chromatography). |
Quantitative Data Summary
Table 1: Optimization of Culture Conditions for Trichoderma Species
| Parameter | Optimized Condition | Resulting Spore/Conidia Yield | Reference |
| Substrate | Sugarcane bagasse | 20.08 x 10⁷ spores/g | [14] |
| Substrate | Straw to wheat bran ratio of 1:3 | 1.49 x 10¹⁰ CFU/g | [15] |
| Temperature | 30°C | Maximum growth | [14] |
| Moisture Content | 68.87% | Maximum spore production | [14] |
| Incubation Time | 31 days | Predicted maximum spore production | [14] |
| pH | 6.5 | High biomass production | [5] |
| Agitation | 150 rpm | Greatest biomass | [5] |
Table 2: this compound Production in Engineered Saccharomyces cerevisiae
| Strain Modification | This compound Titer | Reference |
| Expression of FgTRI5, TaTRI4, and TaTRI11 with overexpression of tHMGR1 and UPC2-1 | 252 µg/L | [16] |
Experimental Protocols
Protocol 1: Extraction of this compound from Trichoderma Culture
This protocol is a generalized procedure based on methods described for trichothecene extraction[4].
-
Culture Growth: Cultivate the selected Trichoderma strain in a suitable liquid medium (e.g., Potato Dextrose Broth) or on a solid substrate. For liquid cultures, incubate at 25°C with shaking (e.g., 200 rpm) for an optimized duration (e.g., 7 days).
-
Harvesting:
-
Liquid Culture: Separate the mycelia from the fermentation broth by filtration (e.g., through lens paper or cheesecloth).
-
Solid Culture: Harvest the entire solid medium containing the fungal mycelia.
-
-
Extraction:
-
Transfer the mycelia and/or solid substrate to an Erlenmeyer flask.
-
Add ethyl acetate in a sufficient volume to immerse the fungal material (e.g., a 1:2 ratio of culture volume to solvent volume).
-
Agitate the mixture on a rotary shaker for a defined period (e.g., 1-2 hours).
-
Allow the mixture to stand for 24 hours to ensure thorough extraction.
-
-
Solvent Recovery:
-
Filter the mixture to separate the ethyl acetate extract from the solid fungal mass.
-
Repeat the extraction process with fresh ethyl acetate at least two more times to maximize recovery.
-
-
Concentration:
-
Combine all ethyl acetate extracts.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Dry the resulting crude extract completely.
-
-
Storage: Store the dried crude extract at -20°C until further purification.
Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is a conceptual guideline based on the successful application of HSCCC for other trichothecenes[9][10][13]. The specific solvent system and parameters will need to be optimized for this compound.
-
Solvent System Selection:
-
Develop a suitable two-phase solvent system. A common starting point for trichothecenes is a hexane-ethyl acetate-methanol-water system.
-
Determine the partition coefficient (K) of this compound in various solvent system ratios. The ideal K value is typically between 0.5 and 2.0.
-
-
HSCCC Instrument Preparation:
-
Fill the HSCCC column with the stationary phase.
-
Set the desired rotation speed and column temperature.
-
-
Sample Preparation:
-
Dissolve a known amount of the crude this compound extract in a small volume of the biphasic solvent system.
-
-
HSCCC Separation:
-
Inject the sample into the column.
-
Pump the mobile phase through the column at a constant flow rate.
-
Collect fractions at regular intervals using a fraction collector.
-
-
Fraction Analysis:
-
Analyze the collected fractions for the presence and purity of this compound using an appropriate analytical method, such as HPLC-MS or GC-MS.
-
-
Pooling and Concentration:
-
Combine the pure fractions containing this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Visualizations
This compound Biosynthetic Pathway
The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound from farnesyl pyrophosphate (FPP).
Caption: Biosynthetic pathway of this compound and its conversion to other trichothecenes.
General Experimental Workflow for this compound Extraction and Purification
This diagram outlines the major steps from fungal culture to purified this compound.
Caption: Workflow for this compound production, extraction, and purification.
References
- 1. This compound | C15H22O3 | CID 12315016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterologous Biosynthesis of the Fungal Sesquiterpene this compound in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Verification of TRI3 Acetylation of this compound to Trichodermin in the Plant Endophyte Trichoderma taxi [frontiersin.org]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Preparative Separation and Purification of Trichothecene Mycotoxins from the Marine Fungus Fusarium sp. LS68 by High-Speed Countercurrent Chromatography in Stepwise Elution Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparative Separation and Purification of Trichothecene Mycotoxins from the Marine Fungus Fusarium sp. LS68 by High-Speed Countercurrent Chromatography in Stepwise Elution Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 12. High-Speed Counter-Current Chromatography (HSCCC) Purification of Antifungal Hydroxy Unsaturated Fatty Acids from Plant-Seed Oil and Lactobacillus Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of culture conditions for mass production and bio-formulation of Trichoderma using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneticsmr.org [geneticsmr.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Trichoderma Culture for Enhanced Trichodermol Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Trichoderma culture conditions for increased Trichodermol production. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations.
Troubleshooting Guide
This guide addresses common issues encountered during Trichoderma fermentation and this compound production in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Trichoderma Growth | - Inappropriate culture medium- Incorrect pH of the medium- Suboptimal incubation temperature- Contamination with bacteria or other fungi | - Medium: Start with a standard medium like Potato Dextrose Broth (PDB) or a minimal medium supplemented with appropriate carbon and nitrogen sources.[1][2]- pH: Adjust the initial pH of the medium to a range of 4.0-6.5.[3][4][5]- Temperature: Ensure the incubator is set to the optimal range for your Trichoderma species, typically 25-30°C.[6][7][8][9]- Sterilization: Autoclave all media and equipment properly. Use aseptic techniques during inoculation. |
| Low this compound Yield Despite Good Fungal Growth | - Suboptimal culture conditions for secondary metabolism- Inappropriate carbon or nitrogen source/ratio- Incorrect timing of harvest- Degradation of this compound post-production | - Culture Conditions: Optimize aeration and agitation. An agitation speed of around 150-200 rpm is often a good starting point.[10]- Nutrients: Experiment with different carbon sources (e.g., glucose, sucrose) and nitrogen sources (e.g., peptone, yeast extract). The carbon-to-nitrogen (C:N) ratio can significantly impact secondary metabolite production.[7][11][12][13][14][15]- Harvest Time: Create a time-course experiment to determine the optimal harvest time for this compound production, which often occurs during the stationary phase of fungal growth.- Extraction: Proceed with extraction immediately after harvesting or store the biomass/culture filtrate at -20°C to minimize degradation. |
| Contamination of Trichoderma Culture | - Inadequate sterile technique- Contaminated inoculum- Non-sterile media or equipment | - Aseptic Technique: Work in a laminar flow hood and sterilize all surfaces and tools.- Inoculum Quality: Ensure your starting culture is pure by streaking on a solid medium (e.g., PDA) to check for contaminants.- Sterilization Protocol: Verify your autoclave is reaching the correct temperature and pressure for the required duration. |
| Inconsistent or Irreproducible Results | - Variability in inoculum size or age- Inconsistent media preparation- Fluctuations in incubator conditions (temperature, agitation) | - Standardize Inoculum: Use a consistent method to prepare your inoculum, such as a spore suspension with a defined concentration.- Precise Media Prep: Carefully weigh all components and accurately adjust the pH for each batch of media.- Monitor Equipment: Regularly calibrate and monitor your incubator and shaker to ensure consistent operating conditions. |
| Difficulties in this compound Extraction | - Inefficient solvent for extraction- Incomplete cell lysis- Emulsion formation during liquid-liquid extraction | - Solvent Choice: Ethyl acetate and chloroform are commonly used for extracting trichothecenes.[16][17] Experiment to see which is more effective for your strain.- Cell Lysis: If extracting from mycelia, consider methods like sonication or grinding in liquid nitrogen to improve cell disruption.- Emulsion Breaking: To break emulsions, try adding a saturated NaCl solution or centrifuging the mixture at a higher speed. |
| Problems with HPLC Quantification (e.g., no peak, broad peaks, shifting retention times) | - Incorrect HPLC method parameters- Sample degradation- Column contamination or degradation- Issues with the HPLC system | - Method Optimization: Adjust the mobile phase composition, gradient, and flow rate. Ensure the detection wavelength is appropriate for this compound.- Sample Handling: Keep extracted samples in a cool, dark place and analyze them as soon as possible.- Column Care: Use a guard column and regularly flush the column with a strong solvent to remove contaminants.- System Check: Refer to your HPLC system's troubleshooting guide for issues related to pressure fluctuations, leaks, or detector malfunction.[18] |
Frequently Asked Questions (FAQs)
1. What are the optimal culture conditions for this compound production?
While optimal conditions can be species-specific, a good starting point for many Trichoderma species is a temperature of 25-30°C, an initial medium pH of 4.0-6.5, and agitation at 150-200 rpm in a liquid medium such as Potato Dextrose Broth (PDB).[3][4][5][6][7][8][9][10]
2. Which carbon and nitrogen sources are best for enhancing this compound yield?
The choice of carbon and nitrogen sources can significantly influence secondary metabolite production. For trichothecene biosynthesis, glucose and sucrose are often effective carbon sources, while organic nitrogen sources like peptone and yeast extract are generally preferred over inorganic sources.[7][11][12][13][15] It is recommended to empirically test different sources and C:N ratios to find the optimal combination for your specific Trichoderma strain.[14]
3. How can I extract this compound from my Trichoderma culture?
A common method is solvent extraction. After a desired incubation period, the culture broth can be separated from the mycelia by filtration. The filtrate can then be extracted with an organic solvent like ethyl acetate or chloroform. If this compound is intracellular, the mycelia can be extracted separately, often after being dried and ground.[16][17]
4. What is a suitable method for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common method for quantifying this compound and other trichothecenes. A C18 column is typically used with a mobile phase gradient of acetonitrile and water.[4][19][20]
5. When is the best time to harvest the culture for maximum this compound yield?
This compound is a secondary metabolite, and its production often begins during the late logarithmic or early stationary phase of fungal growth. To determine the optimal harvest time, it is advisable to perform a time-course study, measuring both biomass and this compound concentration at different time points.
Quantitative Data Summary
The following tables summarize the reported optimal ranges for key culture parameters influencing Trichoderma growth and secondary metabolite production. Note that this data is often for biomass or general trichothecene production and should be used as a starting point for optimizing this compound yield.
Table 1: Effect of pH on Trichoderma Growth
| pH Range | Observation | Reference(s) |
| 3.5 - 5.0 | Favorable for mycelial growth of T. harzianum. | [3] |
| 4.0 - 6.5 | Generally optimal for growth and sporulation of various Trichoderma species. | [4][5] |
| 5.5 - 7.5 | Favorable range for biomass production in several Trichoderma species. | [5] |
Table 2: Effect of Temperature on Trichoderma Growth
| Temperature (°C) | Observation | Reference(s) |
| 25 - 30 | Optimal range for mycelial growth and sporulation for many Trichoderma species. | [6][8][9] |
| 30 | Reported as the optimum temperature for mycelial growth of T. harzianum. | [21] |
| >35 | Growth often declines at temperatures above this range. | [6][7] |
Table 3: Effect of Agitation on Trichoderma Biomass
| Agitation (rpm) | Observation | Reference(s) |
| 150 - 200 | Often cited as optimal for biomass production in shake flask cultures. | [10] |
| >200 | Higher speeds can sometimes lead to reduced biomass due to shear stress. | [10] |
Experimental Protocols
Protocol 1: General Liquid Fermentation for this compound Production
-
Medium Preparation: Prepare Potato Dextrose Broth (PDB) or a defined minimal medium. For a defined medium, consider using glucose or sucrose as the carbon source and peptone or yeast extract as the nitrogen source.
-
Sterilization: Dispense the medium into flasks and autoclave at 121°C for 20 minutes.
-
Inoculation: In a laminar flow hood, inoculate the cooled medium with a spore suspension or a mycelial plug from a fresh Trichoderma culture.
-
Incubation: Incubate the flasks on a rotary shaker at 25-30°C and 150-200 rpm for 7-14 days.
-
Harvesting: After the desired incubation period, separate the mycelia from the culture broth by filtration.
Protocol 2: this compound Extraction from Culture Filtrate
-
Filtration: Filter the Trichoderma culture through cheesecloth or filter paper to remove the mycelia.
-
Solvent Extraction: Transfer the culture filtrate to a separatory funnel and add an equal volume of ethyl acetate.
-
Mixing and Separation: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate.
-
Collection: Collect the upper organic (ethyl acetate) layer.
-
Repeat: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent using a rotary evaporator to obtain the crude extract.
-
Storage: Store the dried extract at -20°C until further analysis.
Protocol 3: Quantification of this compound by HPLC-UV
-
Sample Preparation: Re-dissolve the dried crude extract in a known volume of HPLC-grade methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Standard Preparation: Prepare a stock solution of a this compound analytical standard in methanol or acetonitrile. From this stock, prepare a series of calibration standards of known concentrations.
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting point is a linear gradient from 10% B to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength of approximately 220 nm.
-
-
Analysis: Inject the calibration standards to generate a standard curve. Then, inject the prepared samples.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
Visualizations
Experimental Workflow for Optimization
Caption: Experimental workflow for optimizing Trichoderma culture conditions.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting logic for addressing low this compound yield.
Simplified Signaling Pathway for Secondary Metabolite Regulation
Caption: Simplified MAPK and cAMP signaling pathways regulating trichothecene biosynthesis.
References
- 1. Frontiers | The cAMP-PKA Signaling Pathway Regulates Pathogenicity, Hyphal Growth, Appressorial Formation, Conidiation, and Stress Tolerance in Colletotrichum higginsianum [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of trichothecene production by Trichoderma arundinaceum isolates from bean-field soils on the defense response, growth and development of bean plants (Phaseolus vulgaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Involvement of Trichoderma Trichothecenes in the Biocontrol Activity and Induction of Plant Defense-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. primescholars.com [primescholars.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of temperature and precipitation on the occurrence of Trichoderma ear rot in Europe | Sciety [sciety.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Role of the cAMP signaling pathway in the dissemination and development on pepper fruit anthracnose disease caused by Colletotrichum scovillei [frontiersin.org]
- 13. ijcmas.com [ijcmas.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Effects of trichothecene production by Trichoderma arundinaceum isolates from bean-field soils on the defense response, growth and development of bean plants (Phaseolus vulgaris) [frontiersin.org]
- 20. New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. ijcmas.com [ijcmas.com]
Addressing Trichodermol stability and degradation during storage and analysis
Welcome to the technical support center for Trichodermol. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability and degradation of this compound during storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is generally stable when stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep it at -20°C in a tightly sealed container to prevent moisture absorption and degradation.
Q2: How should I store this compound in solution?
A2: For short-term storage (up to a few weeks), solutions of this compound can be stored at 2-8°C. For long-term storage, it is advisable to prepare aliquots in a suitable solvent and store them at -20°C or lower to minimize degradation. Acetonitrile is often preferred over methanol for long-term storage of trichothecenes to avoid potential transesterification reactions.[1]
Q3: What factors can cause this compound to degrade?
A3: this compound stability can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: this compound is susceptible to degradation in both acidic and basic conditions. The 12,13-epoxy ring, crucial for its biological activity, is particularly sensitive to hydrolysis.[2]
-
Light: Exposure to UV light can lead to photodegradation. It is recommended to store this compound in amber vials or protect it from light.
-
Oxidizing agents: Strong oxidizing agents can degrade this compound.
-
Solvent: The choice of solvent can impact stability. While generally stable in common organic solvents, prolonged storage in protic solvents like methanol at room temperature may not be ideal.[1]
Q4: How many freeze-thaw cycles can a this compound sample in a biological matrix undergo?
A4: While specific data for this compound is limited, it is a common practice in bioanalysis to minimize the number of freeze-thaw cycles for any analyte.[3][4][5][6] For sensitive compounds, it is recommended to limit freeze-thaw cycles to no more than three. To avoid repeated cycles, it is best to aliquot samples into single-use volumes before freezing.
Q5: Can this compound adsorb to storage containers?
A5: Yes, like many organic molecules, this compound may adsorb to container surfaces, especially at low concentrations. Basic compounds can adsorb to glass surfaces, while hydrophobic compounds may adsorb to polypropylene.[7][8] It is advisable to use low-adsorption vials, such as silanized glass vials, to minimize this effect.[7][8] An adsorption study with the specific vials and solvent system is recommended for highly sensitive analyses.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with residual silanols on the HPLC column; Metal chelation; Inappropriate mobile phase pH.[9][10][11] | - Lower the mobile phase pH (e.g., to around 3.0) to suppress silanol ionization.[10] - Add a small amount of a chelating agent like EDTA to the mobile phase.[9] - Use a column with high-purity silica or a base-deactivated column. - Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa. |
| Poor Peak Resolution | Inappropriate mobile phase composition; Column degradation; Sample overload. | - Optimize the mobile phase composition (e.g., adjust the organic solvent ratio). - Replace the column if it has deteriorated. - Dilute the sample to avoid column overload.[10] |
| Variable Retention Times | Inconsistent mobile phase preparation; Fluctuations in column temperature; System leaks.[12] | - Ensure accurate and consistent mobile phase preparation. - Use a column oven to maintain a constant temperature. - Check the HPLC system for any leaks. |
| Ghost Peaks | Contaminated mobile phase or injection solvent; Carryover from previous injections. | - Use high-purity solvents for the mobile phase. - Implement a robust needle wash protocol. - Inject a blank solvent to check for carryover. |
Data Summary Tables
Table 1: General Stability of this compound in Solid Form
| Storage Condition | Recommended Duration | Notes |
| -20°C, dark, dry | > 1 year | Optimal for long-term storage. |
| 2-8°C, dark, dry | Up to 6 months | Suitable for short to medium-term storage. |
| Room Temperature, dark, dry | Weeks to months | Stability can be variable; not recommended for long-term storage. |
Table 2: General Stability of this compound in Solution
| Solvent | Storage at -20°C | Storage at 2-8°C | Storage at Room Temperature |
| Acetonitrile | Stable (months to >1 year) | Stable (weeks to months) | Limited stability (days to weeks) |
| Methanol | Generally stable (months) | Limited stability (weeks) | Prone to degradation (days) |
| Water (buffered at neutral pH) | Limited stability (weeks) | Prone to degradation (days) | Unstable (hours to days) |
Note: The stability data presented are generalized based on information for trichothecenes and should be confirmed by specific stability studies for this compound in your laboratory.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photodegradation (Solution):
-
Expose a solution of this compound (in a quartz cuvette) to a calibrated light source (e.g., UV lamp at 254 nm) for a defined period.
-
Analyze the solution at different time points.
-
3. Analysis:
-
Analyze the stressed samples by a suitable analytical method, such as HPLC-UV or LC-MS, to identify and quantify any degradation products.
Protocol 2: HPLC Method for this compound Analysis
This protocol provides a starting point for the development of an HPLC method for the quantification of this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Start with 30% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Visualizations
Caption: Potential degradation pathways of this compound under stress conditions.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for HPLC peak tailing of this compound.
References
- 1. Fusarium response to oxidative stress by H2O2 is trichothecene chemotype-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trichothecene - Wikipedia [en.wikipedia.org]
- 3. Effect of Repeated Freezing and Thawing on 18 Clinical Chemistry Analytes in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of multiple freeze-thaw cycles on selected biochemical serum components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of repeated freeze-thaw cycles on endocrine parameters in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Repeated Freeze-Thaw on Serum Biomarkers Associated with Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. support.waters.com [support.waters.com]
- 9. benchchem.com [benchchem.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting common issues in the GC-MS quantification of Trichodermol
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) quantification of Trichodermol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the GC-MS quantification of this compound, from sample preparation to data analysis.
Sample Preparation
-
Q1: What are the most common issues during the extraction of this compound from fungal cultures?
A1: Common issues include incomplete extraction, leading to low recovery, and co-extraction of interfering matrix components. To mitigate these, ensure the use of a suitable extraction solvent like ethyl acetate and perform multiple extractions (e.g., triple extraction) to maximize the recovery of secondary metabolites.[1] Evaporate the solvent under reduced pressure and at a controlled temperature (e.g., 55°C) to prevent degradation of the analyte.[1]
-
Q2: My sample contains particles after reconstitution. What should I do?
A2: It is crucial to remove any particulate matter before injection to avoid clogging the syringe, contaminating the injector, and damaging the column.[2] Centrifuge your reconstituted sample and carefully transfer the supernatant to a clean autosampler vial.
-
Q3: Can I inject aqueous samples directly into the GC-MS?
A3: No, GC-MS is not suitable for the direct analysis of aqueous samples.[2] this compound should be extracted into a volatile organic solvent such as ethyl acetate or dichloromethane.[1][2]
Derivatization
-
Q4: Is derivatization necessary for this compound analysis by GC-MS?
A4: this compound, a trichothecene mycotoxin, contains hydroxyl groups that make it polar and less volatile. Derivatization is often required to improve its volatility and thermal stability, leading to better chromatographic peak shape and sensitivity.[3][4] Silylation is a common derivatization technique for mycotoxins.[5]
-
Q5: I am seeing incomplete derivatization. What could be the cause?
A5: Incomplete derivatization can be caused by several factors:
-
Presence of moisture: Water can deactivate the derivatizing reagent.[5] Ensure your sample extract and reaction vials are completely dry.
-
Incorrect reagent-to-analyte ratio: An insufficient amount of derivatizing reagent will lead to an incomplete reaction. A general rule is to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens in your sample.[5]
-
Suboptimal reaction conditions: Derivatization reactions are sensitive to temperature and time.[5] You may need to optimize these parameters for complete derivatization of this compound.
-
Matrix interference: Components in the sample matrix can interfere with the derivatization process.[6] Proper sample cleanup is essential.
-
-
Q6: My derivatized sample shows instability. How can I address this?
A6: The stability of derivatized metabolites can vary.[7] It is recommended to analyze the derivatized samples as soon as possible after preparation. If storage is necessary, it should be at a low temperature (e.g., 4°C) to minimize degradation.[7]
GC-MS Analysis
-
Q7: I am not seeing any peaks for this compound. What should I check?
A7: The absence of peaks can be due to several reasons:
-
Injection issues: Check the syringe for proper functioning and ensure the sample volume is adequate.[8]
-
Instrument settings: Verify that the GC and MS parameters, such as inlet temperature, oven temperature program, and mass range, are appropriate for this compound analysis.[1][9]
-
Column issues: The column may be broken or improperly installed.[10]
-
Detector problems: Ensure the MS detector is tuned and functioning correctly.[8]
-
Sample degradation: this compound may have degraded during sample preparation or in the injector.
-
-
Q8: My this compound peak is tailing. What is the likely cause and solution?
A8: Peak tailing is often a sign of active sites in the GC system that interact with the analyte.
-
Active sites in the injector liner or column: Use a deactivated liner and a high-quality capillary column.[8][10] If the column has been used extensively, trimming a small portion from the inlet end can help.[11]
-
Incomplete derivatization: Underivatized hydroxyl groups can cause tailing. Ensure your derivatization reaction goes to completion.
-
Column overload: Injecting too much sample can lead to peak fronting, but in some cases, it can also contribute to tailing. Try diluting your sample.[10]
-
-
Q9: I am observing significant matrix effects (signal enhancement or suppression). How can I minimize this?
A9: Matrix effects are a common challenge in complex samples and can lead to inaccurate quantification.[6][12][13]
-
Improve sample cleanup: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components.
-
Use matrix-matched calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.[14]
-
Use an internal standard: An isotopically labeled internal standard is the most effective way to correct for matrix effects and variations in sample preparation and injection.
-
Experimental Protocols
1. Extraction of this compound from Fungal Culture
This protocol is based on the extraction of secondary metabolites from Trichoderma species.[1]
-
Cultivation: Grow the Trichoderma strain in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for mycotoxin production.
-
Filtration: Separate the fungal mycelium from the culture filtrate using non-absorbent cotton or a similar filtration method.
-
Liquid-Liquid Extraction:
-
Transfer the culture filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction two more times with fresh ethyl acetate.
-
Pool the ethyl acetate extracts.
-
-
Drying and Concentration:
-
Dry the pooled extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 55°C.[1]
-
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.
2. Derivatization Protocol (Silylation)
This is a general silylation protocol that can be adapted for this compound.
-
Sample Preparation: Transfer an aliquot of the reconstituted extract to a clean, dry reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add a silylating reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to the dried sample. The volume will depend on the expected concentration of this compound.
-
Reaction: Cap the vial tightly and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization. Optimization of these conditions may be necessary.[5]
-
Analysis: After cooling to room temperature, the derivatized sample is ready for GC-MS injection.
3. GC-MS Parameters
The following are example GC-MS parameters that can be used as a starting point for this compound analysis.[1][9]
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 10 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu (Full Scan) or Selected Ion Monitoring (SIM) for quantification |
| Transfer Line Temp. | 280°C |
Visualizations
Caption: Experimental workflow for GC-MS quantification of this compound.
Caption: Troubleshooting logic for common GC-MS issues.
References
- 1. biochemjournal.com [biochemjournal.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.co.uk [shimadzu.co.uk]
- 9. Antifungal compounds, GC-MS analysis and toxicity assessment of methanolic extracts of Trichoderma species in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Matrix interference evaluation employing GC and LC coupled to triple quadrupole tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Identifying and minimizing matrix effects in Trichodermol analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing matrix effects during the quantitative analysis of Trichodermol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This phenomenon is a primary concern in LC-MS/MS analysis, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] Consequently, matrix effects can cause an underestimation or overestimation of the this compound concentration, leading to inaccurate and unreliable results.[1]
Q2: How can I identify if my this compound analysis is affected by matrix effects?
A2: The presence of matrix effects can be identified using several methods. The most common is the post-extraction spike method.[3] This involves comparing the signal response of a known concentration of this compound in a pure solvent to the response of the same concentration spiked into a blank sample extract that has undergone the entire sample preparation procedure. A significant difference between the two signals indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of this compound is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present at specific retention times.
Q3: What are the common strategies to minimize matrix effects in this compound analysis?
A3: Several strategies can be employed to minimize or compensate for matrix effects:
-
Sample Preparation: Effective sample cleanup is crucial. Techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are used to remove interfering matrix components before LC-MS/MS analysis.[4][5][6][7] Immunoaffinity columns, which are highly specific, can also be used for cleanup.[1]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their impact on this compound ionization.[8]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the calibration standards and the samples experience similar matrix effects, thus improving accuracy.[1][4][5]
-
Internal Standards: The use of an internal standard, particularly a stable isotope-labeled (SIL) version of this compound, is a highly effective way to compensate for matrix effects. The SIL internal standard co-elutes with this compound and experiences similar ionization suppression or enhancement, allowing for accurate quantification.[1]
Q4: Which sample preparation method is best for analyzing this compound in complex matrices?
A4: The choice of sample preparation method depends on the complexity of the matrix. For complex food and feed matrices, the QuEChERS method is often a good starting point due to its efficiency and effectiveness in removing a wide range of interferences.[4][9] For matrices requiring more rigorous cleanup, Solid-Phase Extraction (SPE) with appropriate cartridges can provide a cleaner extract.[7] For highly complex matrices or when very low detection limits are required, immunoaffinity columns specific for trichothecenes can offer the best selectivity.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor recovery of this compound | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and extraction time. Ensure the sample is thoroughly homogenized. |
| Loss of analyte during sample cleanup. | Evaluate a different SPE sorbent or a less stringent washing step. Consider using a QuEChERS method with a different cleanup sorbent. | |
| High variability in results | Inconsistent matrix effects between samples. | Implement the use of a stable isotope-labeled internal standard for this compound. If unavailable, ensure matrix-matched calibration is performed for each sample type. |
| Inhomogeneous sample. | Improve the sample homogenization procedure. For solid samples, ensure a representative portion is taken for analysis. | |
| Signal suppression or enhancement observed | Co-eluting matrix components interfering with ionization. | Improve sample cleanup using SPE or QuEChERS to remove interferences.[4][5][6][7] |
| Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the interfering compounds. | ||
| Dilute the sample extract to reduce the concentration of matrix components.[8] | ||
| Low sensitivity (high limit of detection) | Significant ion suppression from the matrix. | Employ a more effective sample cleanup method to reduce matrix interferences.[1] |
| Suboptimal MS/MS parameters. | Optimize the MS/MS parameters for this compound, including collision energy and precursor/product ion selection. |
Experimental Protocols
Protocol 1: Identification of Matrix Effects using Post-Extraction Spike Method
This protocol describes how to quantitatively assess the presence of matrix effects in a this compound assay.
Methodology:
-
Prepare a this compound standard solution in a pure solvent (e.g., methanol) at a known concentration (e.g., 50 ng/mL).
-
Prepare a blank matrix extract. This is a sample of the matrix of interest (e.g., cereal, feed) that is known to be free of this compound. Process this blank matrix through your entire sample preparation procedure (extraction and cleanup).
-
Create two sets of samples for analysis:
-
Set A (Solvent Standard): Spike the known concentration of the this compound standard solution into the pure solvent.
-
Set B (Post-extraction Spike): Spike the same known concentration of the this compound standard solution into the blank matrix extract.
-
-
Analyze both sets of samples using your validated LC-MS/MS method.
-
Calculate the matrix effect (ME) using the following formula:
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: General Sample Preparation for this compound Analysis in Cereal Matrix using QuEChERS
This protocol provides a general workflow for the extraction and cleanup of this compound from a cereal matrix.
Methodology:
-
Homogenization: Grind a representative sample of the cereal to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract:
-
Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.
-
This extract is now ready for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for identifying and minimizing matrix effects in this compound analysis.
Caption: Logical relationship of strategies for compensating for matrix effects.
References
- 1. LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis [food.r-biopharm.com]
- 2. newfoodmagazine.com [newfoodmagazine.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. weber.hu [weber.hu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
Strategies for dealing with low yields of Trichodermol in laboratory cultures
Welcome to the technical support center for laboratory cultures of Trichoderma species. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in producing trichodermol, a valuable sesquiterpenoid secondary metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield sometimes low?
A1: this compound is a sesquiterpenoid mycotoxin that serves as a precursor in the biosynthesis of other trichothecenes like trichodermin.[1] Low yields in laboratory cultures can be attributed to a variety of factors, including suboptimal culture conditions (pH, temperature, aeration), inappropriate nutrient composition of the growth medium, and the inherent genetic characteristics of the Trichoderma strain being used. The production of secondary metabolites like this compound is often not directly linked to the primary growth of the fungus and requires specific environmental and nutritional cues.
Q2: Which Trichoderma species are known to produce this compound?
A2: this compound and its derivatives are primarily produced by species within the genus Trichoderma, notably Trichoderma brevicompactum, Trichoderma arundinaceum, and Trichoderma harzianum.[1][2] It's important to select a known this compound-producing strain for your experiments to maximize the potential for high yields.
Q3: What are the key genes involved in this compound biosynthesis?
A3: The biosynthesis of this compound is a multi-step process involving several key enzymes encoded by the tri gene cluster. The initial step is the cyclization of farnesyl pyrophosphate (FPP) to trichodiene, catalyzed by trichodiene synthase, which is encoded by the tri5 gene.[3][4][5][6][7] Subsequently, a series of oxygenation reactions are carried out by cytochrome P450 monooxygenases encoded by tri4 and tri11 to convert trichodiene into this compound.[3][8] The expression of these genes is tightly regulated and can be influenced by various environmental factors.[8]
Q4: Is there a feedback inhibition mechanism that could limit this compound production?
A4: Yes, feedback inhibition is a common regulatory mechanism in metabolic pathways.[9] While direct feedback inhibition of trichodiene synthase by this compound in Trichoderma is not extensively documented in the provided search results, it is a plausible mechanism for yield limitation. The accumulation of end products in a biosynthetic pathway can allosterically inhibit key enzymes earlier in the pathway, thereby downregulating its own production.[9] Some studies have suggested that the loss of function of genes later in the pathway can lead to the upregulation of earlier tri genes, which is consistent with a feedback regulation mechanism.[8]
Troubleshooting Guide for Low this compound Yields
This guide addresses specific issues you might encounter during your experiments and provides strategies to improve your this compound yield.
Issue 1: Consistently Low or No Detectable this compound Production
Possible Causes & Troubleshooting Steps:
-
Incorrect Trichoderma Strain:
-
Verification: Confirm the identity of your Trichoderma strain through molecular methods (e.g., ITS sequencing). Ensure you are using a known this compound-producing species and strain.
-
-
Suboptimal Culture Medium:
-
Action: Optimize the composition of your culture medium. Pay close attention to the carbon and nitrogen sources, as well as their ratio (C:N ratio). Different Trichoderma species may have different nutritional preferences for secondary metabolite production.
-
-
Inappropriate Culture Conditions:
-
Action: Systematically evaluate and optimize key physical parameters of your culture, including pH, temperature, and aeration/agitation speed.
-
Quantitative Data on Culture Parameter Optimization
The following tables summarize the impact of various culture parameters on Trichoderma growth and secondary metabolite production, which can be correlated to this compound yield.
Table 1: Effect of Carbon Source on Trichoderma Biomass
| Carbon Source | Concentration | Trichoderma Species | Biomass Production |
| Glucose | 30 g/L | T. harzianum | High spore production[10] |
| Honey | 3% | T. harzianum | Maximum biomass and sporulation |
| Dextrose | 3% | T. harzianum | High biomass and sporulation |
Table 2: Effect of Nitrogen Source on Trichoderma Biomass
| Nitrogen Source | Concentration | Trichoderma Species | Biomass Production |
| Ammonium Sulphate | Not Specified | T. harzianum | Maximum biomass |
| Sodium Nitrate | Not Specified | T. harzianum | High biomass |
Table 3: Influence of pH and Temperature on Trichoderma Growth
| Parameter | Optimal Range | Trichoderma Species | Observation |
| pH | 4.0 - 6.0 | T. harzianum | Maximum mycelial growth[11] |
| pH | 6.5 | T. asperellum | Maximum mycelial growth[12] |
| Temperature | 25 - 30 °C | T. asperellum | Maximum growth[12] |
| Temperature | 30 °C | T. harzianum | Optimal for mycelial growth[11] |
Table 4: Impact of Agitation Speed on Trichoderma Biomass in Submerged Culture
| Agitation Speed (rpm) | Trichoderma Species | Biomass Production |
| 150 | General | Greatest biomass recorded[13] |
| 200 | Not Specified | Not specified |
| 250 | Not Specified | Not specified |
Issue 2: Inefficient Extraction of this compound
Possible Causes & Troubleshooting Steps:
-
Inappropriate Solvent:
-
Incomplete Cell Lysis:
-
Action: Ensure complete disruption of the fungal mycelia to release intracellular this compound. This can be achieved through methods like sonication, grinding with liquid nitrogen, or by allowing the culture to stand overnight in the extraction solvent.[14]
-
-
Suboptimal Extraction pH:
-
Action: Adjusting the pH of the culture filtrate before extraction can improve the partitioning of this compound into the organic solvent.
-
Issue 3: Difficulty in Quantifying this compound
Possible Causes & Troubleshooting Steps:
-
Lack of a Reliable Analytical Method:
-
Action: Develop and validate a robust analytical method for this compound quantification. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable techniques.
-
-
Matrix Effects:
-
Action: Crude extracts can contain numerous compounds that may interfere with the analysis. Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances before analysis.
-
Experimental Protocols
Protocol 1: Culturing Trichoderma for this compound Production (Liquid Culture)
-
Medium Preparation: Prepare Potato Dextrose Broth (PDB) or a custom-defined medium with an optimized C:N ratio. For example, a medium containing 30 g/L glucose and a C:N ratio of 24 has been shown to be effective for spore production in T. harzianum.[10] Sterilize the medium by autoclaving.
-
Inoculation: Inoculate the sterile medium with a fresh culture of the desired Trichoderma strain.
-
Incubation: Incubate the culture at an optimal temperature (e.g., 25-30°C) with continuous agitation (e.g., 150 rpm) for a period of 7-14 days.[12][13]
-
Monitoring: Monitor the growth of the culture and this compound production at regular intervals.
Protocol 2: Extraction of this compound from Liquid Culture
-
Harvesting: After the incubation period, separate the fungal biomass from the culture broth by filtration.
-
Extraction:
-
Extract the culture filtrate with an equal volume of ethyl acetate three times.
-
Combine the organic phases.
-
To extract intracellular this compound, the fungal biomass can be soaked in ethyl acetate overnight.[14]
-
-
Drying and Concentration: Dry the combined ethyl acetate extract over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to obtain the crude extract.
Protocol 3: Quantification of this compound by HPLC-UV
-
Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column and a UV detector.
-
Mobile Phase: A typical mobile phase for separating trichothecenes is a gradient of acetonitrile and water.
-
Detection: Set the UV detector to a wavelength where this compound has maximum absorbance (typically around 220 nm).
-
Quantification: Prepare a calibration curve using a certified this compound standard. Inject the prepared sample extract and quantify the amount of this compound by comparing its peak area to the calibration curve.
Protocol 4: Analysis of this compound by GC-MS
-
Derivatization (Optional but Recommended): To improve the volatility and chromatographic properties of this compound, it can be derivatized using a suitable agent like BSTFA with 1% TMCS.
-
Instrumentation: Use a GC-MS system with a suitable capillary column (e.g., HP-5MS).
-
GC Program:
-
Injector Temperature: 250°C
-
Oven Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C).
-
Carrier Gas: Helium
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: Scan a mass range that includes the characteristic ions of this compound and its derivatives.
-
-
Identification and Quantification: Identify this compound based on its retention time and mass spectrum, comparing it to a standard. Quantification can be performed using a calibration curve.
Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthesis pathway of this compound from farnesyl pyrophosphate.
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low this compound yields.
Regulatory Relationship of Key Biosynthetic Genes
Caption: Simplified model of the transcriptional regulation of this compound biosynthesis.
References
- 1. Trichothecene production by Trichoderma brevicompactum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Loci and Functional Characterization of Trichothecene Biosynthesis Genes in Filamentous Fungi of the Genus Trichoderma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Distribution, Function, and Evolution of a Gene Essential for Trichothecene Toxin Biosynthesis in Trichoderma [frontiersin.org]
- 5. Production of trichodiene by Trichoderma harzianum alters the perception of this biocontrol strain by plants and antagonized fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overexpression of the trichodiene synthase gene tri5 increases trichodermin production and antimicrobial activity in Trichoderma brevicompactum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Tri11, tri3, and tri4 genes are required for trichodermin biosynthesis of Trichoderma brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jurnal.usk.ac.id [jurnal.usk.ac.id]
- 11. ijcmas.com [ijcmas.com]
- 12. bepls.com [bepls.com]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. jhpttropika.fp.unila.ac.id [jhpttropika.fp.unila.ac.id]
- 16. thaiscience.info [thaiscience.info]
- 17. researchgate.net [researchgate.net]
- 18. researcherslinks.com [researcherslinks.com]
Resolving peak tailing and splitting in the chromatographic analysis of Trichodermol
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of trichodermol, a trichothecene mycotoxin. The information is tailored for researchers, scientists, and drug development professionals to help resolve peak tailing and splitting, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in the HPLC analysis of this compound?
Peak tailing in the HPLC analysis of this compound is often a result of secondary interactions between the analyte and the stationary phase. Key causes include:
-
Silanol Interactions: Residual silanol groups on silica-based columns can interact with the polar functional groups of this compound, leading to tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound and its interaction with the stationary phase.
-
Column Contamination: Accumulation of matrix components or other contaminants on the column can create active sites that cause peak tailing.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing.
-
Inappropriate Sample Solvent: Using a sample solvent that is significantly stronger than the mobile phase can cause peak distortion.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in asymmetrical peaks.[1]
Q2: How can I prevent peak splitting in my this compound analysis?
Peak splitting is a common issue that can arise from several factors in the chromatographic system. To prevent this, consider the following:
-
Column Health: Ensure the column is packed uniformly and has not developed a void at the inlet. A damaged or poorly packed column can cause the sample to travel through different paths, resulting in split peaks.
-
Proper Injection Technique: In gas chromatography (GC), a faulty injection can lead to peak splitting. Check the injection liner and ensure any glass wool is correctly positioned.[2]
-
Sample Solvent Compatibility: The sample solvent should be compatible with the mobile phase (in HPLC) or the stationary phase (in GC). A mismatch can cause the peak to split.[3]
-
Avoid System Blockages: A partially clogged frit or tubing can disrupt the flow path and cause peak splitting.[4]
-
Temperature Uniformity: In GC, ensure the temperature is uniform across the column. Temperature fluctuations can affect analyte retention and lead to split peaks.
Q3: Is derivatization necessary for the GC analysis of this compound?
Yes, derivatization is highly recommended for the GC analysis of this compound. This compound contains a hydroxyl group, which makes it a polar compound. Without derivatization, this polar group can interact with active sites in the GC system, leading to poor peak shape, including tailing, and reduced sensitivity. Derivatization, typically through silylation, replaces the active hydrogen on the hydroxyl group with a non-polar group, increasing the volatility and thermal stability of the analyte, which results in sharper, more symmetrical peaks.[5]
Troubleshooting Guides
HPLC Peak Tailing
Problem: Asymmetrical peaks with a pronounced tail are observed for this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | Use an end-capped column or a column with a different stationary phase (e.g., polar-embedded). | Reduced interaction with silanol groups, leading to more symmetrical peaks. |
| Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (0.1-0.5%). | TEA will preferentially interact with the active silanol sites, minimizing their interaction with this compound. | |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For trichothecenes, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.[6] | Optimized ionization of this compound, leading to improved peak shape. |
| Column Contamination | Flush the column with a strong solvent (e.g., a high percentage of acetonitrile or methanol). | Removal of contaminants from the column, restoring good peak shape. |
| If flushing is ineffective, replace the column. | A new column should provide symmetrical peaks if contamination was the issue. | |
| Extra-Column Volume | Use shorter, narrower internal diameter tubing (e.g., 0.12 mm I.D.) between the injector, column, and detector. | Minimized dead volume and reduced peak broadening. |
| Ensure all fittings are properly connected and there are no gaps. | Elimination of extra-column band broadening. | |
| Sample Overload | Dilute the sample and re-inject. | If the peak shape improves, the original sample was too concentrated. |
GC Peak Splitting
Problem: The this compound peak appears as two or more closely eluting peaks.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Column Installation | Ensure the column is cut cleanly and squarely. | A proper cut prevents sample band distortion at the column inlet. |
| Verify the column is installed at the correct depth in the injector and detector. | Correct positioning ensures efficient sample transfer and detection. | |
| Injection Issues | Check the syringe for proper functioning and smooth injection. | A smooth, rapid injection prevents the sample from being introduced as multiple bands. |
| Inspect and clean or replace the injector liner. | A clean liner ensures proper sample vaporization. | |
| Solvent/Stationary Phase Mismatch | Ensure the polarity of the injection solvent is compatible with the stationary phase. | A compatible solvent will wet the stationary phase evenly, preventing peak splitting.[3] |
| Column Void | Visually inspect the column inlet for a void. If a void is present, trim the first few centimeters of the column. | Removal of the void will restore a uniform flow path. |
| If the problem persists, replace the column. | A new, properly packed column should resolve the issue. | |
| Inadequate Initial Oven Temperature | In splitless injection, ensure the initial oven temperature is about 20°C below the boiling point of the solvent.[7] | This allows for proper solvent trapping and focusing of the analyte band at the head of the column. |
Experimental Protocols
Sample Preparation for this compound Analysis in Cereals (QuEChERS Method)
This protocol is a modified version of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method commonly used for mycotoxin analysis in complex matrices.[6]
-
Homogenization: Grind the cereal sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile/water (84:16, v/v).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a dSPE tube containing a cleanup sorbent (e.g., PSA and C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Analysis: The supernatant is ready for LC-MS/MS or can be evaporated and reconstituted in a suitable solvent for GC-MS analysis after derivatization.
HPLC-MS/MS Method for this compound Analysis
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS Detection: Electrospray ionization (ESI) in positive mode, using multiple reaction monitoring (MRM).
GC-MS Method for this compound Analysis
-
Derivatization (Silylation):
-
Evaporate the cleaned-up sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes.
-
-
GC Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 200°C at 20°C/min.
-
Ramp to 280°C at 5°C/min, hold for 5 minutes.[8]
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting peak shape problems in the chromatographic analysis of this compound.
Caption: A logical workflow for diagnosing and resolving peak tailing and splitting issues.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Development of an Integrated Multifunctional Column for Rapid Pretreatment and Determination of Trichothecenes in Cereals and Feeds with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. jfda-online.com [jfda-online.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. informaticsjournals.co.in [informaticsjournals.co.in]
Enhancing the signal-to-noise ratio in mass spectrometric detection of Trichodermol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio (S/N) for the mass spectrometric detection of Trichodermol.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise ratio in this compound analysis?
A low S/N ratio in this compound mass spectrometry can stem from several factors throughout the analytical workflow. The most common culprits include inefficient sample extraction and cleanup, suboptimal instrument parameters, the presence of matrix effects, and sample degradation. Addressing each of these potential issues systematically is crucial for improving detection sensitivity.
Q2: Which ionization technique is best suited for this compound analysis?
Electrospray ionization (ESI) is a widely used and effective technique for the analysis of this compound and other trichothecenes.[1] Both positive and negative ion modes can be employed, and the choice often depends on the specific instrumentation and mobile phase composition. Some studies have found negative ion mode to be particularly sensitive for certain trichothecenes.[1] Atmospheric pressure chemical ionization (APCI) can be an alternative, and comparing the two can determine the optimal choice for your specific sample matrix and instrument.[1]
Q3: How can I minimize matrix effects when analyzing complex samples for this compound?
Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in complex samples.[2][3] To mitigate these effects, several strategies can be employed:
-
Effective Sample Cleanup: Utilize solid-phase extraction (SPE) cartridges, such as Bond Elut Mycotoxin, or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol to remove interfering matrix components.[4]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for any signal suppression or enhancement.[5]
-
Stable Isotope-Labeled Internal Standards: When available, the use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in instrument response.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound.
Q4: Is derivatization necessary for this compound analysis?
For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is not typically required as this compound can be readily ionized by ESI or APCI. However, for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential.[6][7] this compound contains hydroxyl groups that make it non-volatile. Derivatization, commonly through silylation, replaces the active hydrogens on these groups with trimethylsilyl (TMS) groups, increasing the compound's volatility and thermal stability for successful GC-MS analysis.[8]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Review your extraction protocol. Ensure the solvent is appropriate for this compound (e.g., acetonitrile/water mixtures are commonly used).[1][9] Verify that the sample has been adequately homogenized with the solvent. |
| Suboptimal Ionization | Confirm that the mass spectrometer's ion source is clean and functioning correctly. Experiment with different ionization sources (ESI, APCI) and polarities (positive/negative) to find the most sensitive conditions for this compound.[10] |
| Incorrect MS Parameters | Optimize key mass spectrometer parameters, including nebulizer gas flow, drying gas temperature, capillary voltage, and collision energy for MS/MS experiments.[11][12] |
| Sample Degradation | Prepare fresh standards and samples to rule out degradation. Store stock solutions and extracts at appropriate low temperatures and protected from light. |
| LC System Issues | Ensure there are no leaks or blockages in the LC system. Verify that the mobile phase composition is correct and that the LC pump is delivering a stable flow.[13][14] |
Issue 2: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents to prepare mobile phases and extraction solutions.[15] |
| Carryover from Previous Injections | Implement a robust needle wash protocol between injections, using a strong organic solvent. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Contaminated LC-MS System | If background noise is persistent, it may indicate contamination of the ion source, transfer capillary, or mass analyzer. Follow the manufacturer's guidelines for cleaning these components.[16] |
| Inadequate Sample Cleanup | Improve the sample cleanup procedure to remove more matrix components that can contribute to background noise. Consider using a more selective SPE sorbent.[4] |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for this compound Analysis
This protocol provides a starting point for developing a method for the analysis of this compound. Optimization will be required for specific sample matrices and instrumentation.
-
Sample Extraction:
-
Homogenize 5 grams of the ground sample with 20 mL of an acetonitrile/water (84:16, v/v) solution.
-
Centrifuge the mixture and collect the supernatant.
-
For samples with high lipid content, a defatting step with hexane may be necessary.[9]
-
-
Sample Cleanup (SPE):
-
Use a Bond Elut Mycotoxin SPE cartridge or a column packed with a mixture of charcoal and alumina.[4][9]
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the this compound with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like ammonium acetate (e.g., 5 mM) or formic acid (e.g., 0.1%) to improve ionization efficiency.[1][9]
-
Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode.
-
MS Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Precursor and product ions for this compound will need to be determined by direct infusion of a standard.
-
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Trichothecene Analysis
| Parameter | Setting | Reference |
| Ionization Mode | ESI Negative | [1] |
| Mobile Phase Additive | 5 mM Ammonium Acetate | [9] |
| Capillary Temperature | 260 °C | [9] |
| Nebulizer Gas Flow | 25 arbitrary units | [9] |
| Collision Gas | Helium | [9] |
Table 2: Recovery of Trichothecenes with Different Sample Preparation Methods
| Sample Preparation Method | Analyte | Recovery (%) | Reference |
| Modified QuEChERS | Multiple Trichothecenes | 72 - 105 | [4] |
| Bond Elut Mycotoxin SPE | Multiple Trichothecenes | 72 - 105 | [4] |
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.
Caption: A logical troubleshooting workflow for addressing low signal-to-noise in this compound analysis.
References
- 1. Liquid chromatography/tandem mass spectrometry for the identification and determination of trichothecenes in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix Effects in Mass Spectrometry Analysis | Semantic Scholar [semanticscholar.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. m.youtube.com [m.youtube.com]
- 6. jfda-online.com [jfda-online.com]
- 7. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. gmi-inc.com [gmi-inc.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. biotage.com [biotage.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. ucd.ie [ucd.ie]
- 16. zefsci.com [zefsci.com]
Best practices for the safe handling and disposal of Trichodermol in the laboratory
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the safe handling and disposal of Trichodermol in a laboratory setting. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a trichothecene mycotoxin, a class of chemically related mycotoxins produced by various species of fungi, such as Trichoderma, Fusarium, and Stachybotrys.[1] The primary hazards associated with this compound include potential toxicity, as trichothecenes do not require metabolic activation to exert their biological effects.[1] It is harmful if swallowed and causes serious eye irritation.[2]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
At a minimum, personnel should wear a standard laboratory coat, safety goggles with side shields, and chemical-resistant gloves.[2][3][4] For procedures that may generate aerosols or dust, a respiratory protection, such as a NIOSH-approved N-95, R-95, or P-95 filtering respirator, is recommended.[5][6]
Q3: What are the proper storage conditions for this compound?
This compound should be stored in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area. It should be kept away from strong acids and oxidizing agents.[3][7]
Q4: Are there any established occupational exposure limits (OELs) for this compound?
Currently, there are no specific occupational exposure limits (OELs) established for this compound by major regulatory bodies like OSHA or ACGIH.[3][4][8][9][10][11] Therefore, it is crucial to handle this compound with a high degree of caution and to minimize all potential exposures.
Troubleshooting Guides
Handling Solid (Powder) this compound
| Issue | Possible Cause | Solution |
| Static electricity causing powder to disperse | Low humidity in the laboratory environment. | Work in a controlled humidity environment if possible. Use an anti-static gun or ionizer before handling. Handle the powder on a grounded workbench. |
| Inaccurate weighing of small quantities | Air drafts from fume hood or ventilation. | Use an analytical balance with a draft shield. Allow the balance to equilibrate to the room environment before use. |
| Potential for inhalation during transfer | Opening and handling the powder on an open bench. | Always handle solid this compound within a certified chemical fume hood or a glove box to contain any airborne particles. |
Handling this compound in Solution
| Issue | Possible Cause | Solution |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | Consult the product's technical data sheet for recommended solvents. Gentle heating or sonication in a sealed container may aid dissolution, but should be performed with caution in a fume hood. |
| Accidental splashing during vortexing or mixing | Improper sealing of tubes or flasks. | Ensure all containers are securely capped before mixing. Vortex at a lower speed or use a tube rocker for gentle agitation. |
| Cross-contamination of other experiments | Using the same pipette tips or equipment for multiple solutions. | Always use fresh, disposable pipette tips for each transfer. Thoroughly clean and rinse any reusable equipment with an appropriate solvent before and after use. |
Quantitative Data Summary
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₃ | [1] |
| Molecular Weight | 250.33 g/mol | [1] |
| Appearance | White powder | |
| Melting Point | 140 - 144 °C (literature) | [2] |
Experimental Protocols
Protocol 1: Spill Cleanup Procedure for this compound
This protocol outlines the steps for cleaning up a minor spill of this compound (less than 5 ml or 5 g). For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[12][13]
Materials:
-
Personal Protective Equipment (PPE): 2 pairs of chemical-resistant gloves, lab coat, safety goggles, and a NIOSH-approved respirator.[5][6]
-
Absorbent pads or materials (e.g., vermiculite, sand).
-
Decontamination solution: A freshly prepared 10% bleach solution followed by a 1% sodium thiosulfate solution is a general recommendation for many hazardous drugs, however, specific guidance for this compound is not available.[12]
-
Sealable, labeled hazardous waste bags.
-
Scoop and dustpan (for solid spills).
-
Warning signs to restrict access to the spill area.[12]
Procedure:
-
Alert others and secure the area: Immediately notify personnel in the vicinity of the spill. Restrict access to the area by posting warning signs.[12]
-
Don appropriate PPE: Put on all required PPE before beginning the cleanup.[12]
-
Contain the spill:
-
Clean the spill:
-
For liquid spills: Once the liquid is absorbed, carefully place the absorbent materials into a labeled hazardous waste bag.
-
For solid spills: Carefully scoop the contained powder and damp paper towels into a labeled hazardous waste bag.
-
-
Decontaminate the area:
-
Dispose of waste: Seal the hazardous waste bag and place it in a designated hazardous waste container.[12][16]
-
Doff PPE: Remove PPE in a manner that avoids self-contamination and dispose of it in the hazardous waste bag.
-
Wash hands: Thoroughly wash hands with soap and water.
-
Report the incident: Report the spill to your supervisor and EHS department as per your institution's policy.
Protocol 2: Disposal of this compound Waste
All materials contaminated with this compound, including unused solutions, contaminated labware, and PPE, must be disposed of as hazardous chemical waste.[16][17][18]
Procedure:
-
Segregate waste: Collect all this compound-contaminated waste in a dedicated, clearly labeled, and leak-proof container. Do not mix with other waste streams.[16]
-
Solid Waste:
-
Collect contaminated solids (e.g., pipette tips, gloves, absorbent paper) in a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Collect liquid waste in a compatible, sealed container. Do not overfill.
-
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: When the container is full, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[16]
Visualizations
Caption: Workflow for the safe handling of this compound in the laboratory.
Caption: Decision-making logic for responding to a this compound spill.
References
- 1. This compound | C15H22O3 | CID 12315016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bioworksinc.com [bioworksinc.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. realipm.co.za [realipm.co.za]
- 7. fishersci.com [fishersci.com]
- 8. CCOHS: Occupational Hygiene - Occupational Exposure Limits [ccohs.ca]
- 9. hsa.ie [hsa.ie]
- 10. tera.org [tera.org]
- 11. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]
- 12. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. ipo.rutgers.edu [ipo.rutgers.edu]
- 15. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. mcgill.ca [mcgill.ca]
- 18. | New Mexico State University [safety.nmsu.edu]
Validation & Comparative
Comparative Analysis of the Antifungal Activity of Trichodermol and Trichodermin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antifungal activities of two closely related trichothecene mycotoxins, Trichodermol and Trichodermin. This document summarizes available quantitative data, details experimental protocols for antifungal susceptibility testing, and visualizes the known mechanisms of action and experimental workflows.
Introduction
This compound and Trichodermin are sesquiterpenoid mycotoxins produced by various fungal species, notably from the Trichoderma genus. Both compounds belong to the trichothecene family, characterized by a 12,13-epoxytrichothec-9-ene core structure. This compound serves as a direct biosynthetic precursor to Trichodermin. While both exhibit antifungal properties, their efficacy and mechanisms of action can vary. This guide aims to provide a detailed comparison to aid in research and development of new antifungal agents.
Quantitative Antifungal Activity
The antifungal efficacy of this compound and Trichodermin has been evaluated against various fungal species. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and 50% effective concentration (EC50) values. It is important to note that the data presented is collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Trichodermin against Candida albicans
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Trichodermin | Candida albicans | < 4 | [1] |
| This compound | Candida albicans | 8 - 32 | [1] |
Table 2: 50% Effective Concentration (EC50) of Trichodermin Derivatives against Plant Pathogenic Fungi
| Compound | Fungal Species | EC50 (mg/L) | Reference |
| 9-formyltrichodermin | Ustilaginoidea virens | 0.80 | [2] |
| (8R)-8-{[(E)-3-phenylprop-2-enoyl]oxy}trichodermin | Rhizoctonia solani | 3.58 | [2] |
| (8R)-8-{[(E)-3-phenylprop-2-enoyl]oxy}trichodermin | Magnaporthe grisea | 0.74 | [2] |
Note: Data for this compound against these specific plant pathogens was not available in the reviewed literature.
Mechanism of Action and Signaling Pathways
Trichodermin is a known inhibitor of protein synthesis in eukaryotes. It binds to the 60S ribosomal subunit and inhibits the peptidyl transferase step, thereby terminating protein elongation. While the precise signaling pathways affected by Trichodermin and this compound are not fully elucidated, research on Trichoderma species suggests the involvement of key cellular signaling cascades in response to external stimuli and in mediating their antagonistic effects on other fungi. These include the Mitogen-Activated Protein Kinase (MAPK) and the cyclic AMP (cAMP) signaling pathways.[3][4][5]
The following diagram illustrates a generalized model of these signaling pathways in fungi, which are likely targets or are modulated by compounds like this compound and Trichodermin.
Caption: Generalized fungal signaling pathways potentially affected by this compound and Trichodermin.
Experimental Protocols
The following are detailed methodologies for common antifungal susceptibility tests.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[4][6][7]
Caption: Workflow for the Broth Microdilution Antifungal Susceptibility Test.
Detailed Steps:
-
Preparation of Antifungal Agent: A stock solution of this compound or Trichodermin is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: The fungal isolate is grown on an appropriate agar medium. A suspension is then prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in the broth medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculation: Each well of the microtiter plate, including a growth control (no antifungal) and a sterility control (no inoculum), is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at a temperature and for a duration suitable for the growth of the test fungus (e.g., 35°C for 24 to 48 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth. This can be assessed visually or by using a spectrophotometer to measure optical density.
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of a fungus to an antifungal agent.[8][9]
Caption: Workflow for the Agar Disk Diffusion Antifungal Susceptibility Test.
Detailed Steps:
-
Preparation of Agar Plates: Mueller-Hinton agar is prepared and poured into petri dishes to a uniform depth.
-
Inoculum Preparation: A standardized fungal inoculum is prepared as described for the broth microdilution method.
-
Inoculation of Plates: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the entire surface of the agar plate.
-
Application of Disks: Paper disks impregnated with specific concentrations of this compound or Trichodermin are placed on the inoculated agar surface.
-
Incubation: The plates are incubated under conditions suitable for the growth of the test fungus.
-
Measurement of Inhibition Zones: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is indicative of the susceptibility of the fungus to the compound.
Conclusion
The available data suggests that Trichodermin generally exhibits more potent antifungal activity than its precursor, this compound, as demonstrated by the lower MIC values against Candida albicans. Both compounds likely exert their antifungal effects through the inhibition of protein synthesis, a mechanism common to trichothecenes. The involvement of MAPK and cAMP signaling pathways in the fungal response to these compounds is an area that warrants further investigation to fully understand their mechanisms of action. The standardized protocols provided in this guide offer a framework for consistent and reproducible evaluation of the antifungal properties of these and other related compounds. Further head-to-head comparative studies against a broader range of clinically and agriculturally important fungi are needed to fully assess their potential as lead compounds for novel antifungal drug development.
References
- 1. youtube.com [youtube.com]
- 2. Potential of Trichoderma spp. for Biocontrol of Aflatoxin-Producing Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling via the Trichoderma atroviride mitogen-activated protein kinase Tmk1 differentially affects mycoparasitism and plant protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trichoderma Biocontrol: Signal Transduction Pathways Involved in Host Sensing and Mycoparasitism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP Signalling Pathway in Biocontrol Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hardydiagnostics.com [hardydiagnostics.com]
Comparative Cytotoxicity of Trichodermol and Other Trichothecene Mycotoxins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxicity of Trichodermol with other prominent trichothecene mycotoxins, supported by experimental data and detailed methodologies. This document aims to serve as a valuable resource for studies in toxicology and pharmacology.
Trichothecenes are a large family of mycotoxins produced by various fungi, notorious for their potent cytotoxicity. This guide focuses on comparing the cytotoxic profiles of this compound against other well-characterized trichothecenes, including T-2 toxin, Deoxynivalenol (DON), and Nivalenol (NIV). The primary mechanism of their toxicity lies in the inhibition of protein synthesis, which triggers a cascade of cellular events leading to cell cycle arrest and apoptosis.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and other selected trichothecenes is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cell lines. The following table summarizes the available IC50 values from multiple studies. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
| Mycotoxin | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Carcinoma) | Moderate Activity | [1] |
| HCT-116 (Colon Carcinoma) | 3.3 ± 0.3 | [2] | |
| PC-3 (Prostate Carcinoma) | 1.8 ± 0.8 | [2] | |
| SK-Hep-1 (Liver Adenocarcinoma) | 5.3 ± 0.3 | [2] | |
| Trichodermin | MCF-7 (Breast Carcinoma) | Intense Activity | [3] |
| RCC4-VA (Renal Carcinoma) | Moderate Activity | [3] | |
| Fa2N4 (Immortalized Hepatocytes) | Moderate Activity | [3] | |
| T-2 Toxin | Jurkat (T-cell Leukemia) | 0.0044 - 0.0108 | [4] |
| Porcine Leydig Cells | 0.097 | [5] | |
| Deoxynivalenol (DON) | Jurkat (T-cell Leukemia) | 0.6 - 4.9 | [4] |
| Porcine Leydig Cells | 2.49 | [5] | |
| Nivalenol (NIV) | Jurkat (T-cell Leukemia) | 0.3 - 2.6 | [4] |
| Human Lymphocytes (PHA-stimulated) | 0.35 | [6] |
Experimental Protocols
Cytotoxicity Assessment by MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Mycotoxin Treatment: Prepare serial dilutions of the mycotoxins (this compound, T-2 toxin, DON, NIV) in culture medium. Remove the existing medium from the wells and add 100 µL of the mycotoxin dilutions. Include a vehicle control (medium with the solvent used to dissolve the mycotoxins) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the mycotoxin that causes a 50% reduction in cell viability.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of trichothecenes to inhibit protein synthesis in a cell-free system.
Principle: A cell-free translation system (e.g., rabbit reticulocyte lysate) is used to synthesize a reporter protein (e.g., luciferase) from its corresponding mRNA. The amount of synthesized protein is quantified, and the inhibitory effect of the mycotoxins is determined.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the rabbit reticulocyte lysate, an amino acid mixture (including a labeled amino acid like [³⁵S]-methionine if using autoradiography, or a standard amino acid mixture for luminescence-based assays), and the reporter mRNA.
-
Mycotoxin Addition: Add varying concentrations of the trichothecene mycotoxins to the reaction tubes. Include a control reaction without any mycotoxin.
-
Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes to allow for protein synthesis.
-
Quantification of Protein Synthesis:
-
Radiolabeling: If a radiolabeled amino acid was used, the synthesized proteins are precipitated, and the incorporated radioactivity is measured using a scintillation counter.
-
Luminescence: If a luciferase reporter was used, add the appropriate substrate and measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each mycotoxin concentration compared to the control. Determine the IC50 value for protein synthesis inhibition.
Signaling Pathways and Mechanisms of Action
The primary molecular target of trichothecenes is the 60S ribosomal subunit, where they inhibit protein synthesis by binding to the peptidyl transferase center. This inhibition of translation is a key event that triggers a cellular stress response known as the ribotoxic stress response .
Ribotoxic Stress Response and MAPK Activation
The binding of trichothecenes to the ribosome leads to the activation of Mitogen-Activated Protein Kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38 MAPK, and Extracellular signal-regulated kinase (ERK). This activation is a central component of the ribotoxic stress response.
Experimental Workflow for Cytotoxicity Comparison
A typical workflow for comparing the cytotoxicity of different trichothecenes is outlined below.
Conclusion
The available data indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. However, a direct and comprehensive comparison with other major trichothecenes like T-2 toxin, DON, and NIV under identical experimental conditions is necessary for a definitive ranking of their cytotoxic potency. The primary mechanism of action for all these trichothecenes is the inhibition of protein synthesis, which subsequently activates the ribotoxic stress response and MAPK signaling pathways, ultimately leading to apoptosis. The provided experimental protocols and workflow diagrams offer a framework for conducting such comparative studies, which are crucial for advancing our understanding of the toxicology of these important mycotoxins and for the development of potential therapeutic applications.
References
- 1. Effects of trichothecene mycotoxins on eukaryotic cells: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant agents against trichothecenes: new hints for oxidative stress treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trichothecene-induced cytotoxicity on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ec.europa.eu [ec.europa.eu]
Differential Mechanism of Action: Trichodermol Versus Other Protein Synthesis Inhibitors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein synthesis is a fundamental cellular process and a key target for a diverse range of therapeutic agents and research tools. Understanding the nuanced mechanisms by which different inhibitors modulate this intricate machinery is paramount for the development of novel therapeutics and for the precise application of these molecules in research. This guide provides a detailed comparison of the mechanism of action of Trichodermol, a trichothecene mycotoxin, with three other well-characterized protein synthesis inhibitors: Cycloheximide, Anisomycin, and Puromycin. We will delve into their specific binding sites on the ribosome, the stages of translation they impede, and their differential effects on cellular signaling pathways, supported by experimental data and detailed protocols.
Comparison of Inhibitor Characteristics
The following table summarizes the key characteristics of this compound, Cycloheximide, Anisomycin, and Puromycin, providing a quantitative basis for their comparison.
| Characteristic | This compound | Cycloheximide | Anisomycin | Puromycin |
| Binding Site | 60S ribosomal subunit, peptidyl transferase center (A-site)[1][2] | 60S ribosomal subunit, E-site[3] | 60S ribosomal subunit, peptidyl transferase center (A-site)[4][5] | A-site of the ribosome (acts as an analog of the 3' end of aminoacyl-tRNA)[6] |
| Stage of Inhibition | Elongation/Termination[7][8] | Elongation (translocation)[3] | Elongation (peptide bond formation)[4] | Elongation (causes premature chain termination)[6] |
| Binding Affinity (Kd) | ~0.99 µM (to sensitive yeast ribosomes)[2] | ~1 µM (S. cerevisiae), ~4 µM (human)[9]; Ka of 2.0 x 10(7) M-1 to yeast 80S ribosomes[10][11] | High affinity, comparable to Trichodermin[2] | Does not bind in a traditional sense; acts as a substrate[12] |
| IC50 (Protein Synthesis) | Potent inhibitor, though specific IC50 values vary. | ~0.1 µM (rabbit reticulocyte lysate), 532.5 nM (in vivo)[9] | 0.192-0.233 µmol/L (U87 and U251 cells, 48h)[4] | ~1 µg/mL (Jurkat cells)[2], 3.96 µM (NIH/3T3 cells)[13] |
Differential Mechanisms of Action at the Ribosome
The four inhibitors, despite all targeting protein synthesis, exhibit distinct mechanisms at the ribosomal level.
This compound and Anisomycin both target the peptidyl transferase center (PTC) on the 60S ribosomal subunit, interfering with the formation of peptide bonds. They bind to the A-site, preventing the accommodation of the aminoacyl-tRNA. While they share a similar binding region, subtle differences in their interaction with the ribosome can lead to different downstream effects.
Cycloheximide , in contrast, binds to the E-site of the 60S subunit. This interaction allosterically inhibits the translocation step of elongation, where the ribosome moves along the mRNA.
Puromycin has a unique mechanism. As a structural analog of the 3'-end of aminoacyl-tRNA, it enters the A-site of the ribosome and is incorporated into the growing polypeptide chain. This leads to the premature release of the truncated polypeptide, effectively terminating translation.
Impact on Cellular Signaling Pathways
Beyond their direct effects on translation, these inhibitors can trigger distinct cellular stress responses and modulate signaling pathways.
Trichothecenes , the class of mycotoxins to which this compound belongs, are known to activate Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, p38, and ERK.[14][15][16] This "ribotoxic stress response" is thought to be initiated by the binding of the toxin to the ribosome.
Anisomycin is a potent activator of the stress-activated protein kinases (SAPKs), p38 and JNK.[4][13][17][18] This activation can occur at concentrations that do not fully inhibit protein synthesis and is a key feature distinguishing it from other inhibitors.
Cycloheximide has also been shown to influence signaling pathways. It can activate the ERK pathway and has been reported to affect the RhoA signaling pathway, which is involved in regulating the actin cytoskeleton.[19][20] Additionally, cycloheximide can induce apoptosis through a FADD-dependent mechanism in some cell types.[3]
Puromycin , by causing the accumulation of truncated, misfolded proteins, can induce a strong unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.
Experimental Protocols
In Vitro Translation Assay
This assay is used to directly measure the inhibitory effect of a compound on protein synthesis in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate or other cell-free translation system
-
mRNA template (e.g., luciferase mRNA)
-
Amino acid mixture (containing a radiolabeled amino acid like ³⁵S-methionine or a non-radioactive alternative for detection)
-
Test compounds (this compound, Cycloheximide, Anisomycin, Puromycin)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter (for radioactive detection) or appropriate reagents for non-radioactive detection.
Procedure:
-
Prepare a master mix containing the reticulocyte lysate, amino acid mixture, and mRNA template.
-
Aliquot the master mix into tubes.
-
Add the test compounds at various concentrations to the respective tubes. Include a vehicle control.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reaction by adding a solution of NaOH and H₂O₂ to hydrolyze the aminoacyl-tRNAs.
-
Precipitate the newly synthesized proteins by adding cold TCA.
-
Collect the precipitated protein on glass fiber filters.
-
Wash the filters with TCA and then ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control to determine the IC50 value.
Ribosome Profiling
This technique provides a snapshot of all ribosome positions on mRNA at a specific moment, allowing for a detailed analysis of translational control.
Materials:
-
Cells treated with the protein synthesis inhibitor of interest
-
Lysis buffer
-
RNase I
-
Sucrose gradient ultracentrifugation equipment
-
RNA purification kits
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Treat cells with the desired inhibitor (e.g., a concentration that arrests translation).
-
Lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Treat the lysate with RNase I to digest mRNA not protected by ribosomes. This will generate ribosome-protected fragments (RPFs).
-
Isolate the 80S monosomes by sucrose gradient ultracentrifugation.
-
Extract the RNA (RPFs) from the isolated monosomes.
-
Perform size selection of the RPFs (typically 28-30 nucleotides).
-
Prepare a cDNA library from the RPFs. This involves ligation of adapters, reverse transcription, and PCR amplification.
-
Sequence the library using a next-generation sequencing platform.
-
Align the sequencing reads to a reference genome or transcriptome to map the ribosome footprints.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cultured cells.
Materials:
-
Cultured cells
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control to determine the CC50 (half-maximal cytotoxic concentration).
Conclusion
This compound, Cycloheximide, Anisomycin, and Puromycin, while all potent inhibitors of protein synthesis, exhibit distinct mechanisms of action that have significant implications for their use in research and medicine. This compound and Anisomycin target the peptidyl transferase center, Cycloheximide inhibits translocation by binding to the E-site, and Puromycin acts as a chain terminator. Furthermore, their differential effects on cellular signaling pathways, particularly the activation of MAPK pathways by this compound and Anisomycin, highlight the complex cellular responses to translational inhibition. A thorough understanding of these differences, supported by the experimental approaches outlined in this guide, is crucial for the rational design of experiments and the development of targeted therapeutic strategies.
References
- 1. This compound | C15H22O3 | CID 12315016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative binding of antibiotics to ribosomes from a yeast mutant altered on the peptidyl-transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cycloheximide | Cell Signaling Technology [cellsignal.com]
- 4. The Effect of a Dominant Inhibitory p53 Protein on Stress Responses Induced by Toxic and Non-Toxic Concentrations of Anisomycin in PC12 Cells | MDPI [mdpi.com]
- 5. Mutations Outside the Anisomycin Binding Site Can Make Ribosomes Drug-Resistant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of a drug sensitive strain enables puromycin-based translational assays in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitogen-Activated Protein Kinase Signaling in Plant-Interacting Fungi: Distinct Messages from Conserved Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. Structure of the translating Neurospora ribosome arrested by cycloheximide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of cycloheximide to ribosomes from wild-type and mutant strains of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding of cycloheximide to ribosomes from wild-type and mutant strains of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anisomycin activates p38 MAP kinase to induce LTD in mouse primary visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anisomycin uses multiple mechanisms to stimulate mitogen-activated protein kinases and gene expression and to inhibit neuronal differentiation in PC12 phaeochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anisomycin Selectively Desensitizes Signalling Components Involved in Stress Kinase Activation and fos and jun Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cycloheximide stimulates suppressor of cytokine signaling-3 gene expression in 3T3-L1 adipocytes via the extracellular signal-regulated kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cycloheximide Inhibits Actin Cytoskeletal Dynamics by Suppressing Signaling via RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Specificity in Trichodermol Immunoassays: A Guide to Potential Cross-Reactivity
For researchers, scientists, and drug development professionals engaged in the detection of the mycotoxin Trichodermol, the specificity of immunoassays is a critical parameter for obtaining accurate and reliable data. This guide provides a comparative overview of the potential for cross-reactivity in this compound-specific immunoassays, supported by structural analysis of related mycotoxins and a detailed experimental protocol for validation.
This compound, a type A trichothecene mycotoxin produced by various fungal species including Trichoderma, Stachybotrys, and Fusarium, poses a significant threat to food safety and animal health. Its detection often relies on the high sensitivity and throughput of immunoassay techniques. However, the structural similarity of this compound to other trichothecenes presents a considerable challenge in the form of antibody cross-reactivity, which can lead to false-positive results and inaccurate quantification.
Understanding the Basis of Cross-Reactivity
Immunoassays, particularly competitive enzyme-linked immunosorbent assays (cELISA), depend on the specific binding of an antibody to its target antigen. In the case of this compound, the antibody is designed to recognize its unique molecular structure. However, other mycotoxins that share a similar core trichothecene skeleton or possess comparable functional groups can also be recognized by the antibody, albeit with varying affinities. This phenomenon is known as cross-reactivity.
The core structure of trichothecenes is a tetracyclic sesquiterpenoid with a characteristic 12,13-epoxy ring, which is crucial for their biological activity. Variations in the functional groups attached to this core structure at different positions (e.g., C-3, C-4, C-7, C-8, C-15) differentiate the various trichothecenes. The potential for cross-reactivity of a this compound-specific antibody is highest with other type A trichothecenes that share a high degree of structural similarity.
Potential Cross-Reactants with this compound
| Potential Cross-Reactant | Structural Similarity to this compound | Key Structural Differences |
| Trichodermin | High | Acetoxy group at C-4 instead of a hydroxyl group. |
| Harzianum A | High | Esterified side chain at the C-4 hydroxyl group. |
| Diacetoxyscirpenol (DAS) | Moderate | Acetoxy groups at C-4 and C-15. |
| T-2 Toxin | Moderate | Different side chain at C-8 and an acetoxy group at C-15. |
| HT-2 Toxin | Moderate | Hydroxyl group at C-4, but different side chain at C-8. |
| Deoxynivalenol (DON) | Low | Carbonyl group at C-8 and hydroxyl groups at C-3, C-7, and C-15. |
| Nivalenol (NIV) | Low | Hydroxyl groups at C-3, C-4, C-7, and C-15. |
Experimental Protocol: Validating a this compound-Specific Competitive ELISA
To ensure the accuracy of results, it is imperative for researchers to validate the specificity of their this compound immunoassay. The following is a detailed protocol for a competitive ELISA designed for this purpose.
1. Reagents and Materials:
-
This compound standard
-
Potential cross-reactant standards (e.g., Trichodermin, DAS, T-2 toxin, etc.)
-
This compound-specific monoclonal or polyclonal antibody
-
Coating antigen (this compound-protein conjugate, e.g., this compound-BSA)
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
2. Experimental Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of coating antigen (e.g., 1 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Prepare a series of dilutions of the this compound standard and each potential cross-reactant in PBS.
-
In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the this compound-specific antibody (at a pre-determined optimal dilution).
-
Add 100 µL of these mixtures to the wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for this compound and each potential cross-reactant.
-
Calculate the percentage of cross-reactivity (%CR) for each tested compound using the following formula:
%CR = (IC50 of this compound / IC50 of cross-reactant) x 100
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using the Graphviz DOT language.
Trichodermol vs. Commercial Fungicides: A Head-to-Head Comparison for Plant Pathogen Control
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and sustainable solutions to combat plant diseases is a cornerstone of agricultural research. While synthetic fungicides have long been the primary tool in managing pathogenic outbreaks, the rise of resistant strains and growing environmental concerns have spurred the investigation of naturally derived compounds. Among these, Trichodermol, a sesquiterpenoid mycotoxin produced by various species of the fungal genus Trichoderma, has garnered attention for its potential antifungal properties. This guide provides a head-to-head comparison of the efficacy of this compound and its derivatives with commercial fungicides against key plant pathogens, supported by experimental data and detailed protocols.
Quantitative Comparison of Antifungal Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound derivatives and Trichoderma species compared to commercial fungicides. It is important to note that direct comparative studies on purified this compound are limited. The data presented for "Trichodermin," the 4-acetylated derivative of this compound, offers the most direct comparison to commercial fungicides.
Table 1: In Vitro Efficacy (EC₅₀) of Trichodermin Derivatives vs. Commercial Fungicides against Rice Pathogens
| Pathogen | Compound | EC₅₀ (mg/L) | Reference |
| Ustilaginoidea virens (Rice False Smut) | 9-formyltrichodermin | 0.80 | [1] |
| Prochloraz | 0.82 | [1] | |
| Rhizoctonia solani (Rice Sheath Blight) | (8R)-8-{[(E)-3-phenylprop-2-enoyl]oxy}trichodermin | 3.58 | [1] |
| Prochloraz | 0.96 | [1] | |
| Magnaporthe grisea (Rice Blast) | (8R)-8-{[(E)-3-phenylprop-2-enoyl]oxy}trichodermin | 0.74 | [1] |
| Propiconazole | 5.92 | [1] |
Table 2: In Vitro Inhibition of Plant Pathogens by Trichoderma Species Compared to Controls and Fungicides
| Pathogen | Trichoderma Species/Isolate | Inhibition (%) | Comparison Treatment | Inhibition (%) | Reference |
| Rhizoctonia solani | Trichoderma isolate T3 | 76.93 | - | - | [2] |
| Rhizoctonia solani | Trichoderma virens ZT05 (non-volatile metabolites) | 63.32 | - | - | [3] |
| Fusarium oxysporum f. sp. lycopersici | Trichoderma atroviride TA12 | 71.00 | - | - | |
| Fusarium oxysporum f. sp. lycopersici | Trichoderma atroviride TA12 (culture filtrate) | 77.00 | - | - | |
| Botrytis cinerea | Trichoderma koningii (T21) (post-harvest) | 56.00 | Benomyl | 68.33 | [4] |
| Botrytis cinerea | Trichoderma spp. (culture filtrate) | up to 88.00 | - | - | [5] |
| Fusarium oxysporum | Trichoderma harzianum ZC51 | 47.91 | - | - | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
In Vitro Antifungal Assay: Poisoned Food Technique
This method is used to determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) of a compound.
-
Compound Preparation: A stock solution of the test compound (e.g., this compound derivative, commercial fungicide) is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to obtain a range of concentrations.
-
Medium Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the agar is still molten (around 45-50°C), the test compound is added to achieve the desired final concentrations. The same volume of solvent is added to the control plates.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target pathogen and placed in the center of the amended PDA plates.
-
Incubation: Plates are incubated at a temperature optimal for the pathogen's growth (e.g., 25-28°C) in the dark.
-
Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Analysis: The percentage of growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the colony in the control and T is the average diameter of the colony in the treatment. The EC₅₀ value is then determined by probit analysis of the concentration-response data.
In Vitro Antifungal Assay: Dual Culture Technique
This technique assesses the antagonistic activity of a biocontrol agent (e.g., Trichoderma sp.) against a pathogen.
-
Culture Preparation: Both the Trichoderma isolate and the pathogenic fungus are cultured on PDA plates until they are actively growing.
-
Inoculation: A mycelial disc of the pathogen is placed on one side of a fresh PDA plate. A mycelial disc of the Trichoderma isolate is placed on the opposite side, approximately 4-5 cm away.
-
Control: A control plate is inoculated with only the pathogen disc.
-
Incubation: The plates are incubated at 25-28°C until the mycelia in the control plate have covered the entire surface.
-
Observation and Measurement: The radial growth of the pathogen in the direction of the antagonist is measured. The percentage of inhibition of radial growth (PIRG) is calculated. The interaction zone is observed for signs of mycoparasitism (e.g., overgrowth, sporulation of Trichoderma on the pathogen).
In Vivo Antifungal Assay: Seed Treatment and Disease Assessment
This method evaluates the efficacy of a treatment in protecting a host plant from a pathogen.
-
Inoculum Preparation: A spore suspension or mycelial slurry of the pathogenic fungus is prepared in sterile distilled water. The concentration is adjusted to a predetermined level (e.g., 1 x 10⁶ spores/mL).
-
Treatment Application: Seeds of a susceptible plant variety are surface-sterilized and then treated with a suspension of the test compound or a spore suspension of the biocontrol agent (Trichoderma sp.). Control seeds are treated with sterile water or the formulation blank.
-
Sowing and Inoculation: The treated seeds are sown in pots containing sterilized soil. The soil is then inoculated with the pathogen inoculum.
-
Growth Conditions: The pots are maintained in a greenhouse or growth chamber with controlled conditions of temperature, humidity, and light that are favorable for disease development.
-
Disease Assessment: After a specific period, plants are assessed for disease symptoms. This can include measuring disease incidence (percentage of infected plants) and disease severity (using a rating scale based on the extent of symptoms like wilting, lesions, or root rot).
-
Data Analysis: The efficacy of the treatment is determined by comparing the disease incidence and severity in the treated plants with the untreated, inoculated control plants.
Signaling Pathways and Mechanisms of Action
The antifungal activity of this compound, as a secondary metabolite of Trichoderma, is part of a complex arsenal of biocontrol mechanisms. The following diagrams illustrate the key pathways involved in Trichoderma's antagonism against plant pathogens. The specific role of this compound within these pathways is a subject of ongoing research.
References
- 1. Synthesis and antifungal activities of trichodermin derivatives as fungicides on rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trichoderma pubescens Elicit Induced Systemic Resistance in Tomato Challenged by Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Mechanism of Trichoderma virens ZT05 on Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the effects of chemical versus biological control on Botrytis cinerea agent of gray mould disease of strawberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Antagonistic Activity of Trichoderma spp. Against Fusarium oxysporum in Rhizosphere of Radix pseudostellariae Triggers the Expression of Host Defense Genes and Improves Its Growth Under Long-Term Monoculture System [frontiersin.org]
Structure-Activity Relationship of Trichodermol and its Derivatives: A Comparative Guide
Trichodermol, a mycotoxin belonging to the trichothecene family, has garnered significant interest in the scientific community for its potent biological activities. Produced by various fungal species, this compound and its synthetic derivatives have demonstrated a range of effects, including antifungal and cytotoxic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogues, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug discovery and development.
Comparative Biological Activity
The biological efficacy of this compound and its derivatives is highly dependent on their chemical structure. Modifications at various positions on the trichothecene core can significantly impact their antifungal and cytotoxic potency.
Antifungal Activity
The antifungal activity of this compound derivatives has been evaluated against several plant pathogenic fungi. The data, presented in terms of EC50 and Minimum Inhibitory Concentration (MIC), reveals key structural requirements for potent fungal inhibition.
| Compound | Modification | Ustilaginoidea virens (EC50, mg/L)[1] | Rhizoctonia solani (EC50, mg/L)[1] | Magnaporthe grisea (EC50, mg/L)[1] | Candida albicans (MIC, μg/mL)[2][3] |
| Trichodermin (1) | 4-acetyl | - | - | - | <4 |
| This compound (2) | 4-hydroxyl | - | - | - | 8-32 |
| 9-formyltrichodermin (4) | 9-formyl | 0.80 | - | - | - |
| (8R)-8-{[(E)-3-phenylprop-2-enoyl]oxy}trichodermin (3f) | 8-cinnamyloxy | - | 3.58 | 0.74 | - |
| Derivative 7 | 4-esterified | - | - | - | 8-32 |
| Derivative 9 | 4-pentanoyl | - | - | - | 4-8 |
| Derivative 10 | - | - | - | - | 4-8 |
| Derivative 12 | 4-esterified with double bond at C-2' | - | - | - | 4 |
| Derivative 13 | 4-esterified with double bond at C-2' | - | - | - | 4 |
| Derivative 14 | 4-esterified | - | - | - | 8-32 |
| Derivative 15 | - | - | - | - | 4-8 |
| Prochloraz (Fungicide) | - | 0.82 | 0.96 | - | - |
| Propiconazole (Fungicide) | - | - | - | 5.92 | - |
Cytotoxic Activity
The cytotoxic effects of this compound and its derivatives have been investigated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight the potential of these compounds as anticancer agents and underscore the structural features crucial for this activity.
| Compound | Modification | MCF-7 (Breast Carcinoma) IC50 (μg/mL)[3][4] | RCC4-VA (Renal Carcinoma) IC50 (μg/mL)[4] | Fa2N4 (Immortalized Hepatocytes) IC50 (μg/mL)[3][4] |
| Trichodermin (1) | 4-acetyl | Intense | Moderate | Moderate |
| This compound (2) | 4-hydroxyl | Good activity | - | - |
| Derivative 9 | 4-pentanoyl | ~2 | - | Not active |
| Derivative 10 | - | 2-4 | - | - |
| Derivative 12 | - | 2-4 | - | - |
| Derivative 13 | 4-esterified with double bond at C-2' | ~2 | - | Not active |
| Derivative 15 | - | ~2 | - | Not active |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the biological activities of this compound and its derivatives.
Antifungal Susceptibility Testing: Broth Microdilution Assay[5][6][7][8][9]
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungus.
-
Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida species) at a suitable temperature (e.g., 30°C) for 24-48 hours. Colonies are then used to prepare a standardized inoculum suspension in a sterile saline or buffer solution, adjusted to a specific cell density (e.g., 0.5 McFarland standard). This suspension is further diluted in the test medium (e.g., RPMI-1640) to the final required inoculum concentration.
-
Compound Preparation and Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the compounds are prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually as a reduction in turbidity or by measuring absorbance with a microplate reader.
Cytotoxicity Testing: MTT Assay[10][11][12][13][14]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Adherent cells are seeded into 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with no compound is also included. The plates are then incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT in a serum-free medium is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound and other trichothecenes is the inhibition of protein synthesis in eukaryotic cells.[2] These mycotoxins bind to the 60S ribosomal subunit, specifically at the peptidyl transferase center, thereby interfering with the elongation step of translation. This disruption of protein synthesis triggers a cellular stress response known as the ribotoxic stress response.
Caption: Mechanism of action of this compound and its derivatives.
The binding of this compound to the ribosome leads to the activation of the ribotoxic stress response (RSR), a signaling cascade mediated by mitogen-activated protein kinases (MAPKs) such as p38 and JNK.[5][6] Activation of the RSR can, in turn, lead to various cellular outcomes, including apoptosis (programmed cell death) and the induction of an inflammatory response.[7][8]
Caption: A general workflow for the study of this compound derivatives.
References
- 1. Synthesis and antifungal activities of trichodermin derivatives as fungicides on rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Trichodermin Derivatives and Their Antimicrobial and Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Trichodermin Derivatives and Their Antimicrobial and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosomal stress-surveillance: three pathways is a magic number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ribosomal stress-surveillance: three pathways is a magic number - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribosome-inactivating proteins: Potent poisons and molecular tools - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating the Synergistic and Antagonistic Effects of Trichodermol with Other Mycotoxins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to evaluate the synergistic or antagonistic effects of the mycotoxin Trichodermol when combined with other mycotoxins. Due to a lack of specific published data on this compound combinations, this guide utilizes experimental data from closely related trichothecene mycotoxins as a proxy to illustrate the principles and analytical methods.
Introduction to Mycotoxin Interactions
The co-occurrence of multiple mycotoxins in food and feed is a significant concern for human and animal health. The combined toxic effects of these mycotoxins can be additive, synergistic (greater than the sum of individual effects), or antagonistic (less than the sum of individual effects).[1][2] Understanding these interactions is crucial for accurate risk assessment and the development of effective therapeutic strategies. This compound, a type A trichothecene mycotoxin produced by various fungal species, including Trichoderma, is a potent inhibitor of protein synthesis.[1] Its potential interactions with other common mycotoxins, such as deoxynivalenol (DON), T-2 toxin, and zearalenone (ZEN), are of considerable interest.
Data on Combined Cytotoxicity of Trichothecene Mycotoxins
| Mycotoxin Combination | Cell Line | Effect Level (ICx) | Combination Index (CI) | Interaction | Reference |
| Deoxynivalenol (DON) + Nivalenol (NIV) | GES-1 | IC10-IC90 | Synergistic | Synergistic | [4] |
| 15-Acetyldeoxynivalenol (15-ADON) + NIV | GES-1 | IC10-IC90 | Antagonistic | Antagonistic | [4] |
| Deoxynivalenol (DON) + T-2 Toxin | C-28/I2, RC | Not Specified | Synergistic/Antagonistic | Mixed | [2] |
| T-2 Toxin + HT-2 Toxin | Jurkat T cells | Low Concentrations | Synergistic | Synergistic | [5] |
| Zearalenone (ZEA) + α-Zearalenol (α-ZOL) | HepG2 | Low Concentrations | Synergistic | Synergistic | [6] |
| Zearalenone (ZEA) + Deoxynivalenol (DON) | HepG2 | Low Concentrations | Synergistic | Synergistic | [7] |
Experimental Protocols
The evaluation of mycotoxin interactions typically involves in vitro cytotoxicity assays followed by mathematical analysis of the combined effects.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9][10]
Materials:
-
Target cell line (e.g., HepG2, Caco-2, Jurkat)
-
Cell culture medium and supplements
-
This compound and other mycotoxins of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Mycotoxin Treatment: Prepare serial dilutions of this compound and the other mycotoxin(s) individually and in combination at fixed ratios (e.g., based on their individual IC50 values).
-
Exposure: Remove the culture medium and expose the cells to the mycotoxin solutions for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Data Analysis for Mycotoxin Interactions
a. Isobologram Analysis: Isobologram analysis is a graphical method used to visualize and assess the nature of interactions between two agents.[1][3] The doses of the two mycotoxins required to produce a specific effect (e.g., 50% inhibition of cell viability) are plotted on the x and y axes. A straight line connecting these two points represents the line of additivity. Experimental data points for combinations that fall below this line indicate synergism, points on the line indicate an additive effect, and points above the line indicate antagonism.
b. Combination Index (CI) Method (Chou-Talalay Method): The Combination Index (CI) method provides a quantitative measure of the interaction between two or more agents.[1][11][12] The CI is calculated using the following formula for a two-drug combination:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ and (Dx)₂ are the doses of mycotoxin 1 and mycotoxin 2 alone that produce a certain effect (e.g., IC50).
-
(D)₁ and (D)₂ are the doses of mycotoxin 1 and mycotoxin 2 in combination that produce the same effect.
A CI value less than 1 indicates synergism, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
Visualizations
Experimental Workflow for Assessing Mycotoxin Interactions
Caption: Workflow for evaluating mycotoxin interactions.
Signaling Pathways Potentially Involved in Trichothecene-Induced Cytotoxicity
Trichothecenes, including this compound, are known to induce a "ribotoxic stress response" by binding to ribosomes and inhibiting protein synthesis. This can trigger downstream signaling cascades, including the activation of Mitogen-Activated Protein Kinases (MAPKs) and apoptosis (programmed cell death).[3][13][14][15][16]
Caption: Simplified signaling pathway of trichothecene-induced apoptosis.
Conclusion
While direct experimental evidence for the synergistic or antagonistic effects of this compound in combination with other mycotoxins is currently limited, the established methodologies for assessing mycotoxin interactions provide a clear framework for future research. Based on the behavior of other trichothecenes, it is plausible that this compound could exhibit synergistic cytotoxic effects, particularly at low concentrations, when combined with other mycotoxins that share similar mechanisms of action, such as other inhibitors of protein synthesis. Further studies are essential to elucidate the specific interaction profile of this compound and to perform accurate risk assessments for co-exposure scenarios.
References
- 1. Reduced Toxicity of Trichothecenes, Isothis compound, and Deoxynivalenol, by Transgenic Expression of the Tri101 3-O-Acetyltransferase Gene in Cultured Mammalian FM3A Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Effect of Mycotoxin Combinations: Which Mathematical Model Is (the Most) Appropriate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity and phytotoxicity of trichothecene mycotoxins produced by Fusarium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deoxynivalenol and Zearalenone—Synergistic or Antagonistic Agri-Food Chain Co-Contaminants? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the Efficacy of Mycotoxin Modifiers and Mycotoxin Binders by Using an In Vitro Rumen Model as a First Screening Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Containment of Fusarium culmorum and Its Mycotoxins in Various Biological Systems by Antagonistic Trichoderma and Clonostachys Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trichothecene Sesquiterpenes with Anti-osteosarcoma Cytotoxicity from the Fungus Fusarium sp. XPW68 - ProQuest [proquest.com]
- 13. Individual and Combined Cytotoxic Effects of Co-Occurring Deoxynivalenol Family Mycotoxins on Human Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Reduced Toxicity of Trichothecenes, Isothis compound, and Deoxynivalenol, by Transgenic Expression of the Tri101 3-O-Acetyltransferase Gene in Cultured Mammalian FM3A Cells | Semantic Scholar [semanticscholar.org]
- 16. Synergistic cytotoxicity of deoxynivalenol and nivalenol at realistic dietary exposure ratios through ribotoxic stress-induced apoptosis in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Examination of Trichodermol's Biological Impact
A Comparative Guide for Researchers and Drug Development Professionals
Trichodermol, a type A trichothecene mycotoxin produced by various fungal species, including those of the Trichoderma genus, has garnered significant interest in the scientific community for its potent biological activities. This guide provides a comprehensive cross-species comparison of this compound's effects, offering valuable insights for researchers, scientists, and drug development professionals. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action, this document aims to serve as a vital resource for understanding the multifaceted nature of this mycotoxin.
At a Glance: Comparative Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated across various cell lines, primarily demonstrating its potent inhibitory effects on cell proliferation. The half-maximal inhibitory concentration (IC50) values, a key measure of cytotoxicity, are summarized below.
| Cell Line | Species/Tissue of Origin | IC50 (µM) | Reference |
| HCT-116 | Human Colon Carcinoma | 3.3 ± 0.3 | [1] |
| PC-3 | Human Prostate Cancer | 1.8 ± 0.8 | [1] |
| SK-Hep-1 | Human Liver Cancer | 5.3 ± 0.3 | [1] |
| FM3A (Isothis compound) | Murine Mammary Carcinoma | 0.23 | [2] |
Note: Data for Isothis compound, a closely related trichothecene, is included for comparative purposes.
Currently, publicly available data on the median lethal dose (LD50) of this compound across different animal species is limited. Further research is required to establish a comprehensive in vivo toxicity profile.
Mechanism of Action: Inhibition of Protein Synthesis
The primary mechanism by which this compound exerts its cytotoxic effects is through the inhibition of protein synthesis in eukaryotic cells.[3][4][5] Specifically, this compound targets the 60S ribosomal subunit, interfering with the peptidyl transferase center.[4][6] This interaction disrupts the elongation and termination steps of translation, leading to a cessation of protein production and ultimately, cell death.[4][5]
Experimental Protocols
To ensure the reproducibility and accuracy of research findings, detailed experimental methodologies are crucial. Below is a standard protocol for determining the IC50 of this compound using the MTT assay.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Target cell line(s)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using a suitable software.
Immunomodulatory Effects: A Need for Further Investigation
The immunomodulatory properties of trichothecenes are well-documented, with many compounds in this class exhibiting both immunostimulatory and immunosuppressive effects depending on the dose and the specific immune cell type. However, specific data on the cross-species comparison of this compound's impact on cytokine production (e.g., TNF-α, IL-6, IL-10) in immune cells such as macrophages and lymphocytes remains limited. Further research is warranted to elucidate the precise immunomodulatory profile of this compound across different species, which will be critical for evaluating its therapeutic potential and safety.
Antifungal Activity: Comparison with Fluconazole
This compound has demonstrated antifungal properties, but its efficacy relative to established antifungal agents is a key area of investigation. The following table provides a general comparison of the Minimum Inhibitory Concentrations (MIC) for fluconazole against common fungal pathogens. Direct comparative studies with this compound are needed to fully assess its potential as an antifungal agent.
| Fungal Species | Fluconazole MIC Range (µg/mL) |
| Candida albicans | 0.25 - 2 |
| Aspergillus fumigatus | 16 - >64 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Conclusion and Future Directions
This compound is a potent inhibitor of eukaryotic protein synthesis with significant cytotoxic and potential antifungal activities. This guide has summarized the available quantitative data on its biological effects and provided a detailed experimental protocol for its cytotoxic assessment. However, significant knowledge gaps remain, particularly concerning its in vivo toxicity across different species, its specific immunomodulatory effects, and its comparative efficacy against a broader range of fungal pathogens. Future research should focus on generating this critical data to fully understand the therapeutic and toxicological potential of this compound. Such efforts will be invaluable for guiding the development of novel therapeutic strategies and for ensuring the safe application of this potent mycotoxin.
References
- 1. Potential Anti-Candida albicans Mechanism of Trichoderma Acid from Trichoderma spirale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome collisions trigger general stress responses to regulate cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]
- 4. This compound | C15H22O3 | CID 12315016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships [mdpi.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Trichodermol
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent mycotoxins like Trichodermol are paramount to ensuring a secure laboratory environment. Adherence to strict protocols is essential to mitigate risks and maintain regulatory compliance.
This compound, a member of the trichothecene mycotoxin family, requires careful management due to its potential biological activity. This guide provides essential, step-by-step procedures for the safe disposal of this compound-contaminated waste, including liquids, solids, and laboratory equipment.
Chemical and Thermal Decontamination of this compound
Effective decontamination is the cornerstone of safe this compound disposal. Both chemical and thermal methods can be employed to inactivate the mycotoxin.
Chemical inactivation involves the use of a strong oxidizing agent, such as sodium hypochlorite, enhanced by an alkaline solution. For thermal inactivation, high temperatures are necessary to ensure the complete breakdown of the toxin.[1]
Table 1: Recommended Decontamination Parameters for Trichothecene Mycotoxins
| Decontamination Method | Agent/Temperature | Concentration/Parameters | Recommended Contact Time |
| Chemical | Sodium Hypochlorite & Sodium Hydroxide | 2.5% Sodium Hypochlorite with 0.25 N Sodium Hydroxide | 4 hours[2] |
| Sodium Hypochlorite (alternative) | 3% to 5% solution, with a small amount of alkali | Not specified | |
| Thermal | Dry Heat | 900°F (482°C) | 10 minutes[1] |
| Dry Heat | 500°F (260°C) | 30 minutes[1] |
Experimental Protocol: Preparation of Decontamination Solution
To prepare the 2.5% sodium hypochlorite with 0.25 N sodium hydroxide solution, follow these steps:
-
Determine the required volume of the decontamination solution.
-
Use commercially available bleach , which typically contains 5.25% to 8.25% sodium hypochlorite. Adjust the dilution factor accordingly to achieve a final concentration of 2.5%. For example, if using 5.25% bleach, you would mix it in approximately a 1:1 ratio with the sodium hydroxide solution.
-
To prepare a 0.25 N sodium hydroxide solution , dissolve 10 grams of sodium hydroxide (NaOH) pellets in deionized water and bring the final volume to 1 liter.
-
Slowly add the concentrated bleach to the sodium hydroxide solution while stirring. Always add bleach to the base, never the other way around, to avoid a hazardous reaction.
-
Prepare the solution in a well-ventilated area , preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step-by-Step Disposal Procedures
The following procedures provide guidance for the disposal of various types of this compound-contaminated waste.
Liquid Waste (e.g., culture filtrates, buffer solutions)
-
Decontamination: Transfer the liquid waste into a designated, chemically resistant container. Add the prepared 2.5% sodium hypochlorite with 0.25 N sodium hydroxide solution to the waste.
-
Contact Time: Ensure the decontamination solution is thoroughly mixed with the waste and allow it to stand for a minimum of 4 hours.[2]
-
Neutralization and Disposal: After the 4-hour contact time, neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., hydrochloric acid). Dispose of the neutralized solution down the drain with copious amounts of water, in accordance with local regulations.
Solid Waste (e.g., contaminated agar plates, pipette tips, gloves)
-
Collection: Place all contaminated solid waste into a clearly labeled, leak-proof, and puncture-resistant hazardous waste container.
-
Chemical Decontamination (for non-autoclavable items): For items that cannot be autoclaved, immerse them in the 2.5% sodium hypochlorite with 0.25 N sodium hydroxide solution for at least 4 hours before placing them in the hazardous waste container.
-
Autoclaving (for autoclavable items): While autoclaving is not effective for inactivating the toxin itself, it can be used to sterilize the materials before chemical decontamination or final disposal.[1]
-
Final Disposal: Seal the hazardous waste container and arrange for its disposal through your institution's hazardous waste management program.
Contaminated Laboratory Equipment (e.g., glassware, magnetic stir bars)
-
Initial Rinse: Carefully rinse the equipment with water to remove any visible residue. Collect the rinse water as liquid waste and decontaminate it as described above.
-
Soaking: Fully immerse the equipment in the 2.5% sodium hypochlorite with 0.25 N sodium hydroxide solution for a minimum of 4 hours.[2]
-
Final Cleaning: After soaking, thoroughly rinse the equipment with deionized water and proceed with standard laboratory cleaning procedures.
This compound Spill Cleanup Procedure
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.
-
Don Personal Protective Equipment (PPE): At a minimum, wear two pairs of disposable gloves, a lab coat, safety goggles, and a respirator with appropriate cartridges.
-
Contain the Spill: For liquid spills, cover with an absorbent material (e.g., vermiculite, chemical absorbent pads). For solid spills, gently cover with a damp paper towel to avoid generating aerosols.
-
Apply Decontamination Solution: Working from the outside of the spill inwards, carefully apply the 2.5% sodium hypochlorite with 0.25 N sodium hydroxide solution to the contained spill.
-
Allow Sufficient Contact Time: Let the decontamination solution sit for at least 4 hours.
-
Clean Up: Using absorbent materials, collect the decontaminated spill residue. Place all cleanup materials into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area again with the decontamination solution, followed by a final rinse with water.
-
Dispose of Waste: Dispose of all contaminated materials, including PPE, as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound-contaminated materials.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Trichodermol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent mycotoxins like Trichodermol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build unwavering trust in your laboratory practices.
This compound is a trichothecene mycotoxin, a class of compounds known for their toxicity.[1] Lipophilic in nature, they are readily absorbed through the skin, digestive tract, and lungs.[1] While not classified as a human carcinogen, direct contact with cellular components can elicit biological activity without metabolic activation.[1] Therefore, stringent adherence to safety protocols is crucial.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe this compound handling is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Protection Type | Specification | Rationale |
| All Handling Procedures | Eye & Face Protection | Tightly fitting, ANSI Z87.1 or EN 166 compliant safety goggles with side shields. A face shield should be worn over goggles when there is a splash hazard.[2] | Protects against dust particles, splashes, and accidental contact that can cause serious eye damage. |
| Skin & Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber). Double-gloving is recommended.[2] | Prevents skin contact, a primary route of exposure.[1][3] Contaminated gloves must be disposed of properly. | |
| Protective Clothing | A lab coat (fully buttoned), long pants, and closed-toe shoes are the minimum requirement. For higher-risk activities, consider a chemical-resistant suit or coveralls.[3] | Provides a barrier against accidental spills and contamination. | |
| Handling Powders or Generating Aerosols | Respiratory Protection | A NIOSH-approved respirator is required if ventilation is inadequate, exposure limits are exceeded, or dust is generated. Options range from N95 filters for sampling to a full-face, powered air-purifying respirator (PAPR) with P100 filters for higher-risk scenarios.[4] | Protects against inhalation, a significant route of exposure for aerosolized toxins. |
| Mixing, Loading, or Cleaning | Apron | A chemical-resistant apron should be worn over other protective clothing.[5] | Provides an additional layer of protection against spills of concentrated solutions. |
Operational Plan: From Preparation to Post-Handling
A systematic approach to every experiment involving this compound minimizes risk.
Experimental Protocol: Safe Handling of this compound
-
Preparation and Area Setup:
-
Always handle this compound within a certified chemical fume hood to control dust and vapors.[6]
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Prepare a designated waste container specifically for this compound waste.
-
Prohibit eating, drinking, and smoking in the handling area.
-
-
Donning PPE:
-
Put on PPE in the following order: protective clothing (lab coat, pants, shoes), respirator (if required), safety goggles, and then gloves (donning the outer pair last if double-gloving).
-
-
Handling and Experimental Procedures:
-
When working with this compound solutions, use sealed safety cups for centrifugation and allow at least 10 minutes before opening to prevent aerosol exposure.[6]
-
Avoid the formation of dust and aerosols.
-
-
Decontamination and Doffing PPE:
-
After handling, decontaminate all work surfaces. A 3% to 5% solution of sodium hypochlorite is an effective inactivation agent.[4]
-
Remove PPE in a manner that avoids self-contamination. Remove gloves first, followed by the lab coat, goggles, and respirator.
-
Wash hands thoroughly with soap and water after removing PPE.
-
References
- 1. This compound | C15H22O3 | CID 12315016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MSU Extension | Montana State University [apps.msuextension.org]
- 4. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 6. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
